Guanethidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGDKVXYNVEAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |
| Record name | Guanethidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023116 | |
| Record name | Guanethidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANETHIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55-65-2, 645-43-2 | |
| Record name | Guanethidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanethidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanethidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanethidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANETHIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANETHIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276-281, 250 °C (sulfate salt) | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of Sympatholytic Therapy: A Technical History of Guanethidine's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the discovery, history, and mechanism of action of guanethidine, a pioneering antihypertensive agent that revolutionized the management of severe hypertension in the mid-20th century. We delve into the seminal research that led to its synthesis, elucidate the intricate signaling pathways it modulates, and present detailed experimental protocols from foundational preclinical and clinical studies. Quantitative data from key historical trials are summarized to provide a clear perspective on its efficacy and side-effect profile. This document serves as an in-depth resource for understanding the origins of adrenergic neuron blocking drugs and the evolution of cardiovascular pharmacology.
Discovery and Historical Context
This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by a team of researchers led by Robert A. Maxwell at the Ciba Pharmaceutical Company[1]. Its discovery was the culmination of a strategic research program aimed at developing novel cardiovascular drugs with a distinct mechanism of action from the then-available ganglionic blockers, which were fraught with undesirable side effects due to their non-selective nature[1][2]. This compound emerged as a potent and long-acting antihypertensive agent that selectively targeted the sympathetic nervous system, heralding a new era of more targeted sympatholytic therapies[1][2]. Early clinical trials in the late 1950s and early 1960s confirmed its efficacy in managing moderate to severe and renal hypertension, establishing it as a cornerstone of antihypertensive treatment for many years[3][4][5][6][7].
Synthesis of this compound
The synthesis of this compound is a multi-step process, the foundational methods for which were established in original patents. A general and illustrative synthetic route is outlined below[1].
Experimental Protocol: Synthesis of this compound Sulfate
Step 1: Alkylation of Azocane (B75157) (Heptamethyleneimine)
-
In a suitable reaction vessel, dissolve azocane and a base, such as sodium carbonate, in an inert solvent like toluene.
-
Add chloroacetonitrile (B46850) to the mixture.
-
Heat the reaction mixture under reflux to drive the alkylation reaction, yielding 1-(cyanomethyl)azocane.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture and isolate the product through standard workup procedures, such as extraction and solvent evaporation.
Step 2: Reduction of the Nitrile
-
In a dry, inert atmosphere, prepare a suspension of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Slowly add the 1-(cyanomethyl)azocane, dissolved in the same anhydrous solvent, to the reducing agent suspension while maintaining a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reduction to the primary amine, 1-(2-aminoethyl)azocane, is complete.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent to isolate the product.
-
Purify the 1-(2-aminoethyl)azocane, for example, by distillation under reduced pressure.
Step 3: Guanylation
-
Dissolve the purified 1-(2-aminoethyl)azocane in a suitable solvent, such as ethanol.
-
Add a guanylating agent, for instance, S-methylisothiourea sulfate, to the solution.
-
Heat the reaction mixture to facilitate the conversion of the primary amine into the guanidine (B92328) derivative.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture to induce crystallization of the product, this compound sulfate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Mechanism of Action: A Deep Dive into Sympathetic Neuron Blockade
This compound exerts its antihypertensive effects through a unique and complex mechanism of action at the sympathetic neuroeffector junction. It does not act as a receptor antagonist but rather interferes with the release and distribution of the neurotransmitter norepinephrine (B1679862) (NE)[4].
The key steps in its mechanism are as follows:
-
Uptake into the Sympathetic Neuron: this compound, being a polar molecule, is actively transported into the presynaptic sympathetic neuron. This uptake is mediated by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft[1].
-
Vesicular Accumulation: Once inside the neuron, this compound is concentrated within the synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT)[1].
-
Displacement of Norepinephrine: Within the storage vesicles, this compound displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores[1].
-
Inhibition of Norepinephrine Release: this compound also inhibits the release of norepinephrine in response to a nerve impulse. This is attributed to a local anesthetic-like effect on the nerve terminal membrane and disruption of the normal exocytosis process[1].
This dual action of norepinephrine depletion and inhibition of its release results in a profound and long-lasting blockade of sympathetic neurotransmission, effectively producing a "chemical sympathectomy."
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
- 4. This compound in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—Report of a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial of this compound, a new type of antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient acceptance of this compound as therapy for mild to moderate hypertension. A comparison with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Core: An In-depth Technical Guide to the Early Research on Guanethidine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that elucidated the mechanism of action of guanethidine, a potent antihypertensive agent. The early investigations, primarily conducted in the late 1950s and 1960s, laid the groundwork for our understanding of adrenergic neuron blocking agents. This document details the key experiments, presents quantitative data in a structured format, and visualizes the proposed mechanisms and experimental workflows.
Core Concept: Norepinephrine (B1679862) Depletion from Sympathetic Nerves
The central hypothesis that emerged from early studies was that this compound exerts its sympatholytic effect by depleting norepinephrine from postganglionic sympathetic nerve endings. This concept was pioneered by the work of Cass, Kuntzman, and Brodie, who demonstrated a significant and long-lasting reduction in tissue norepinephrine levels following this compound administration.
Quantitative Data on Norepinephrine Depletion
The following tables summarize the key quantitative findings from these early, pivotal studies.
Table 1: Effect of this compound on Norepinephrine Content in Rabbit Heart [1]
| Time After this compound (15 mg/kg, i.v.) | Norepinephrine Content (% of Normal) |
| 4 hours | 15% |
| 18 hours | ~15% |
| 48 hours | Partial Recovery |
| 7 days | Normal |
Table 2: Effect of this compound on Norepinephrine Content in Cat Heart [1]
| Time After this compound | Norepinephrine Content (% of Normal) |
| 24 hours | ~25% |
Table 3: Effect of a Single Dose of this compound on Tissue Catecholamine Levels in the Rat [2][3]
| Tissue | Treatment | Catecholamine Level (µg/g) | % of Control |
| Heart | Control | 1.25 ± 0.08 | 100% |
| This compound (15 mg/kg) | 0.13 ± 0.02 | 10.4% | |
| Spleen | Control | 2.50 ± 0.15 | 100% |
| This compound (15 mg/kg) | 0.50 ± 0.05 | 20% | |
| Intestine | Control | 0.40 ± 0.04 | 100% |
| This compound (15 mg/kg) | 0.12 ± 0.02 | 30% |
Data are presented as mean ± standard error.
Experimental Protocols
-
Species: Rabbits, cats, and rats were the primary animal models used in these foundational studies.[1][3]
-
Drug Administration: this compound sulfate (B86663) was typically dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.). Dosages ranged from 10 to 20 mg/kg for acute studies.[1]
-
Tissue Collection: At specified time points after drug administration, animals were euthanized, and tissues such as the heart, spleen, and brain were rapidly excised and frozen.[1]
-
Norepinephrine Extraction: Tissues were homogenized in ice-cold 0.4 N perchloric acid. The homogenate was then centrifuged, and the supernatant containing the catecholamines was collected.
-
Fluorometric Assay: Norepinephrine levels were quantified using a fluorometric method. This involved the oxidation of norepinephrine to noradrenochrome, followed by its tautomerization to the highly fluorescent lutine in the presence of an alkaline solution. The fluorescence intensity, measured with a spectrophotofluorometer, was proportional to the concentration of norepinephrine in the sample.
Mechanism of Uptake and Release
Further research elucidated that this compound's action was not simply one of depletion but involved a multi-step process initiated by its active transport into the sympathetic neuron.
Neuronal Uptake via Norepinephrine Transporter (NET)
Pivotal studies using radiolabeled norepinephrine (H3-norepinephrine) demonstrated that this compound inhibited the uptake of norepinephrine into sympathetically innervated tissues.[4][5] This suggested that this compound itself was a substrate for the norepinephrine transporter (NET), the same mechanism responsible for clearing norepinephrine from the synaptic cleft.[4][5] This competition for uptake is a critical first step for this compound to exert its effects.
Vesicular Accumulation and Displacement of Norepinephrine
Once inside the neuron, this compound is concentrated in the transmitter vesicles, where it displaces norepinephrine from its storage sites. This leads to a gradual depletion of the neurotransmitter stores available for release.
Inhibition of Nerve Stimulation-Induced Release
In addition to causing depletion, this compound was also found to directly block the release of norepinephrine in response to sympathetic nerve stimulation.[6] This effect was observed to occur more rapidly than the depletion of norepinephrine stores, suggesting a dual mechanism of action.[3]
Initial Sympathomimetic Effect
Interestingly, some early studies reported an initial, transient pressor effect (increase in blood pressure) immediately following intravenous administration of this compound. This was attributed to an initial, transient release of catecholamines from the nerve endings before the onset of the blocking action.
Key Experimental Models and Their Protocols
The following experimental models were instrumental in dissecting the complex mechanism of this compound.
The Perfused Cat Spleen
This preparation allowed for the direct measurement of norepinephrine release from sympathetic nerves in response to stimulation.
-
Animal Preparation: Cats were anesthetized, and the spleen was surgically isolated, with its vascular and nerve supply maintained.
-
Perfusion: The splenic artery was cannulated and perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant rate. The venous effluent was collected for analysis.
-
Nerve Stimulation: The splenic nerve was isolated and stimulated with electrodes to elicit the release of norepinephrine.
-
Drug Administration: this compound was added to the perfusion fluid to observe its effect on both spontaneous and stimulation-induced norepinephrine release.
-
Norepinephrine Measurement: The concentration of norepinephrine in the venous effluent was determined using the fluorometric assay described previously.
The Cat Nictitating Membrane
The nictitating membrane (the "third eyelid" in cats) is a smooth muscle innervated by sympathetic nerves and served as a classic model for studying sympathetic transmission.
-
Animal Preparation: Cats were anesthetized, and the nictitating membrane was connected to a force transducer to record its contractions.
-
Nerve Stimulation: The cervical sympathetic nerve was isolated and stimulated electrically to induce contraction of the nictitating membrane.
-
Drug Administration: this compound was administered intravenously, and its effect on the response of the nictitating membrane to nerve stimulation was recorded.
-
Data Analysis: The magnitude of the contraction in response to nerve stimulation before and after this compound administration was compared.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental setups described.
Caption: Proposed mechanism of this compound's action at the sympathetic nerve terminal.
Caption: Experimental workflow for studying norepinephrine depletion by this compound.
Caption: Sympathetic signaling pathway and points of inhibition by this compound.
Conclusion
The early research on this compound was a landmark in pharmacology, providing profound insights into the functioning of the sympathetic nervous system. The meticulous experiments conducted by pioneers in the field, utilizing innovative techniques for the time, established the core mechanism of action of this important antihypertensive drug. Their work not only explained how this compound lowers blood pressure but also provided a powerful tool for studying adrenergic neurotransmission, the principles of which continue to be relevant in drug discovery and development today.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Tissue amine levels and sympathetic blockade after this compound and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue amine levels and sympathetic blockade after this compound and bretylium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of drugs on the uptake and metabolism of H3-norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Guanethidine as a postganglionic sympathetic nerve terminal blocker
An In-depth Technical Guide on Guanethidine as a Postganglionic Sympathetic Nerve Terminal Blocker
Introduction
This compound is a potent antihypertensive agent that functions as a postganglionic adrenergic neuron blocker.[1] First approved by the FDA on July 5, 1960, under brand names like Ismelin, it represented a significant advancement in targeted antihypertensive therapy.[2] Unlike earlier ganglionic blocking agents, this compound selectively inhibits the sympathetic nervous system without producing a parasympathetic blockade, thereby causing fewer side effects.[3][4] It was historically a cornerstone for managing moderate to severe hypertension, including renal hypertension, but its use has declined due to a notable side effect profile and the development of newer agents.[4][5][6]
Mechanism of Action
This compound exerts its sympatholytic effect by targeting the postganglionic sympathetic nerve terminals.[4] Its mechanism is multifaceted, involving uptake into the neuron, concentration in transmitter vesicles, depletion of norepinephrine (B1679862) stores, and inhibition of norepinephrine release.
-
Neuronal Uptake: this compound is actively transported into the presynaptic nerve terminal via the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[7][8] This uptake is crucial for the drug's action, and competition with norepinephrine at this transporter can potentiate the effects of exogenously applied norepinephrine.[7][9]
-
Vesicular Sequestration and Norepinephrine Depletion: Once inside the neuron, this compound is concentrated in synaptic vesicles, where it acts as a "false" neurotransmitter, displacing and replacing norepinephrine.[7][10][11] This leads to a gradual depletion of norepinephrine stores within the nerve endings.[7]
-
Inhibition of Norepinephrine Release: this compound blocks the release of norepinephrine from storage vesicles in response to an action potential.[4][7] However, it does not affect the spontaneous release of norepinephrine.[7] The drug may also inhibit the release of granules by decreasing norepinephrine.[7] This blockade of neurotransmitter release is the primary mechanism behind its antihypertensive effect.
Initially, this compound can cause a transient release of norepinephrine, which may lead to a temporary increase in blood pressure and heart rate.[12] Subsequently, the depletion of norepinephrine and the blockade of its release lead to a sustained reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.[1][12]
Caption: Mechanism of this compound at the sympathetic nerve terminal.
Pharmacokinetics
The clinical use of this compound is influenced by its pharmacokinetic profile, which is characterized by poor oral absorption and a long elimination half-life.[1]
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Source(s) |
| Oral Bioavailability | 3 - 30% | Human | Oral | [1] |
| Time to Onset of Action | 30 minutes | Human | Not Specified | [1] |
| Elimination Half-life | Biphasic: α-phase: 1.5 days; β-phase: 4 - 8 days; Terminal: ~5 days | Human | Chronic Oral | [1][12] |
| Renal Clearance | 56 mL/min | Human | Not Specified | [1] |
| Protein Binding | Bound to plasma proteins and tissues | Not Specified | Not Specified | [1] |
| Metabolism | Hepatic, converted to three less active metabolites. | Human | Not Specified | [1][4] |
| Excretion | Primarily via urine as metabolites and unchanged drug. | Human | Not Specified | [1][13] |
This compound undergoes more extensive metabolism following oral administration compared to parenteral, indicating a significant first-pass effect.[1] Its long half-life means that adverse effects can persist for weeks after discontinuation.[12]
Pharmacodynamics
This compound's blockade of sympathetic nerve transmission results in significant hemodynamic changes. By reducing sympathetic outflow, it causes a decrease in peripheral resistance and cardiac output, leading to a lowering of blood pressure.[4] The drug is particularly effective at reducing the vasoconstriction that occurs upon standing, which can lead to significant postural hypotension.[4] Unlike ganglionic blockers, it suppresses responses mediated by both alpha- and beta-adrenergic receptors equally.[4]
Clinical Applications
Historically, this compound was a primary treatment for severe and resistant hypertension.[6][7] However, due to its side effect profile, it is now rarely used in the United States for this indication.[7][12] It is still licensed in some countries for the rapid control of blood pressure in hypertensive emergencies.[7] Another clinical application is in intravenous regional nerve blocks (Bier block) for the treatment of chronic pain associated with complex regional pain syndrome (CRPS).[7]
Adverse Effects
The adverse effects of this compound are primarily extensions of its pharmacological action.
| Adverse Effect | Frequency/Severity | Notes | Source(s) |
| Orthostatic Hypotension | Very common, can be severe. | Manifests as dizziness, weakness, or syncope upon standing. | [2][[“]] |
| Diarrhea | Frequently observed. | Likely due to a relative increase in parasympathetic tone. | [7][[“]] |
| Sexual Dysfunction | Common in men. | Primarily delayed or retrograde ejaculation. Erectile potency is usually retained. | [5][7][[“]] |
| Bradycardia | Common. | Due to unopposed parasympathetic activity. | [12][[“]] |
| Fluid Retention/Edema | Occurs in 10-15% of patients. | May require concurrent diuretic therapy. | [[“]][15] |
| Nasal Congestion | Significantly increased. | A consequence of sympathetic blockade. | [12] |
| Fatigue/Drowsiness | Common. | [5][15] |
Drug Interactions
This compound's efficacy and safety can be significantly altered by co-administration with other drugs. Its uptake into the sympathetic neuron is a critical step that can be inhibited by several classes of drugs.[16]
| Interacting Drug/Class | Effect on this compound | Mechanism | Source(s) |
| Tricyclic Antidepressants (e.g., amitriptyline, desipramine) | Decreased antihypertensive effect. | Inhibit the neuronal uptake of this compound via NET. | [2][4][17] |
| Sympathomimetic Amines (e.g., amphetamine, phenylephrine) | Decreased antihypertensive effect. | Compete for uptake via NET. | [16][18] |
| MAO Inhibitors | Hypertensive crisis. | MAOIs can lead to an accumulation of catecholamines, and this compound's initial norepinephrine-releasing action can cause a massive release. | [2][19] |
| Phenothiazines (e.g., chlorpromazine) | Decreased antihypertensive effect. | Inhibit neuronal uptake. | [16][19] |
| Other Antihypertensives (e.g., β-blockers, diuretics) | Increased antihypertensive effect. | Additive or synergistic effects. | [19][20] |
Experimental Protocols
This compound is a valuable tool for "chemical sympathectomy" in experimental research to study the role of the sympathetic nervous system.[21]
Protocol 1: Induction of Systemic Chemical Sympathectomy in Rats
This protocol describes a method to achieve near-complete peripheral sympathetic denervation in adult rats.[21][22]
Objective: To study the physiological role of the sympathetic nervous system.
Materials:
-
This compound monosulfate or sulfate[22]
-
Sterile 0.9% saline solution[22]
-
Adult Sprague-Dawley rats[22]
-
Syringes and needles for intraperitoneal (i.p.) injection[22]
-
Animal scale[22]
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.[22]
-
Solution Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 20-40 mg/mL). Ensure the solution is fully dissolved.[22]
-
Animal Groups: Establish a control group (receiving saline) and a this compound-treated group.[22]
-
Administration: Administer this compound via i.p. injection. A common dosage regimen is 25-40 mg/kg/day, five days a week, for several weeks.[10][21] The control group receives an equivalent volume of saline.
-
Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping).[22]
-
Verification (Optional): Confirm sympathectomy by measuring tissue norepinephrine levels or through immunohistochemical staining for tyrosine hydroxylase (TH) in tissues like the superior cervical ganglion.[10][22]
Caption: Experimental workflow for this compound-induced chemical sympathectomy.
Protocol 2: Assessment of Neurotransmitter Release in Isolated Tissue
This protocol outlines a general method to study this compound's effect on neurotransmitter release in an in vitro setting.[16]
Objective: To quantify the inhibitory effect of this compound on stimulated norepinephrine release.
Materials:
-
Isolated tissue with sympathetic innervation (e.g., rat vas deferens)[16]
-
Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)[16]
-
This compound solution
-
Superfusion apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Isolate the target tissue and place it in a superfusion chamber.[16]
-
Radiolabeling: Incubate the tissue with [³H]-norepinephrine to allow for its uptake into nerve terminals.[16]
-
Washout: Perfuse the tissue with buffer to remove excess unincorporated radiolabel.[16]
-
Basal and Stimulated Release (Baseline): Collect fractions of the superfusate to measure basal efflux. Induce neurotransmitter release via electrical field stimulation and collect fractions to measure stimulated release.[16]
-
This compound Treatment: Introduce this compound into the superfusion buffer at the desired concentration.[16]
-
Post-Treatment Release: Repeat the electrical stimulation in the presence of this compound to measure its effect on stimulated release.[16]
-
Data Analysis: Use a scintillation counter to quantify the radioactivity in the collected fractions and compare pre- and post-treatment release.[16]
This compound is a historically significant antihypertensive drug with a well-defined mechanism of action as a postganglionic sympathetic neuron blocker. Its ability to deplete and prevent the release of norepinephrine from nerve terminals provides a powerful method for reducing sympathetic tone. While its clinical use in hypertension has been largely superseded by newer agents with more favorable side effect profiles, it remains an invaluable pharmacological tool for researchers studying the sympathetic nervous system and holds a niche therapeutic role in specific clinical scenarios. A thorough understanding of its pharmacokinetics, pharmacodynamics, and extensive drug interactions is critical for its safe and effective use in both clinical and experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 13. mims.com [mims.com]
- 14. consensus.app [consensus.app]
- 15. drugs.com [drugs.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mims.com [mims.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Initial Pharmacological Studies of Guanethidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial pharmacological studies of guanethidine, a potent antihypertensive agent that revolutionized the treatment of moderate to severe hypertension. Its unique mechanism of action, centered on the selective inhibition of sympathetic nervous system transmission, set it apart from its predecessors. This document delves into the core experimental findings that elucidated its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting key quantitative data and detailed experimental protocols from foundational research.
Mechanism of Action
Initial investigations into this compound's pharmacological profile revealed a novel mechanism of action distinct from then-existing antihypertensive drugs. This compound is an adrenergic neuron-blocking agent.[1] It selectively inhibits neurotransmission in post-ganglionic adrenergic nerves.[1]
The primary mechanism involves a multi-step process at the sympathetic neuroeffector junction:
-
Uptake into the Neuron: this compound is transported across the sympathetic nerve membrane by the same transporter responsible for the reuptake of norepinephrine (B1679862) (NE), the norepinephrine transporter (NET or uptake 1).[2][3] This active transport is crucial for the drug's activity.[2]
-
Concentration in Vesicles: Once inside the neuron, this compound is concentrated within the synaptic vesicles, where it displaces norepinephrine.[2][3]
-
Depletion of Norepinephrine: This vesicular accumulation of this compound leads to a gradual depletion of norepinephrine stores within the nerve endings.[2][3]
-
Inhibition of Release: this compound also actively blocks the release of norepinephrine in response to an action potential.[2][4] However, it does not affect the spontaneous release of neurotransmitters.[2]
This dual action of norepinephrine depletion and inhibition of release results in a functional blockade of sympathetic neurotransmission, leading to a reduction in sympathetic tone.[3] Unlike ganglionic blocking agents, this compound's effects are specific to the sympathetic nervous system and do not produce a parasympathetic blockade.[4]
Experimental Protocols
The following sections detail the methodologies employed in early key experiments to characterize the pharmacological properties of this compound.
This protocol was designed to induce a functional blockade of the sympathetic nervous system to study its physiological roles.
-
Objective: To achieve chemical sympathectomy using this compound for cardiovascular, neurological, or immunological research.[3]
-
Materials:
-
Procedure:
-
Animal Acclimation: House animals in the facility for at least one week before the experiment to allow for acclimation.[3]
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1 ml/kg). Ensure complete dissolution, using gentle warming or vortexing if necessary.[3]
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.[3]
-
Administration: Restrain the rat securely and administer the this compound solution via intraperitoneal (i.p.) injection. Insert the needle into the lower right or left abdominal quadrant to avoid internal organs.[3]
-
Treatment Schedule: Administer this compound daily for the specified duration of the study.[3]
-
Monitoring: Observe the animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids), and for any adverse effects like diarrhea or significant weight loss. Monitor cardiovascular parameters as required by the experimental design.[3]
-
These experiments were crucial in defining this compound's direct effects on sympathetic nerve terminals.
-
Objective: To investigate the effect of this compound on the uptake and release of norepinephrine in isolated tissues.[5]
-
Experimental Preparation:
-
Protocol for Norepinephrine Uptake:
-
Tissues were incubated in Krebs solution containing [3H]-noradrenaline in the presence or absence of this compound.[5]
-
After incubation, tissues were washed to remove extracellular [3H]-noradrenaline.
-
The amount of radioactivity taken up by the tissue was measured to determine the effect of this compound on norepinephrine uptake.
-
-
Protocol for Norepinephrine Release:
-
Tissues were first loaded with [3H]-noradrenaline.
-
The spontaneous release of radioactivity into the surrounding medium was measured over time.
-
The effect of this compound on both spontaneous and nerve stimulation-induced release of [3H]-noradrenaline was assessed.[5] In some experiments, release was induced by agents like reserpine.[5]
-
For nerve stimulation studies, the splenic nerve was stimulated electrically, and the amount of [3H]-catecholamine released was quantified.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data from initial pharmacological studies of this compound.
Table 1: this compound Administration Protocols and Effects in Adult Rats for Chemical Sympathectomy
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Dosage for Sympathectomy | 25 - 40 mg/kg/day | Rat | Intraperitoneal | [6] |
| Treatment Duration | 5 days/week for 5 weeks | Rat | Intraperitoneal | [6] |
| High-Dose (Toxic Effects) | 180 mg/kg/day | Rat | Oral | [6] |
| High-Dose (Toxic Effects) | 25 mg/kg/day | Rat | Intraperitoneal | [6] |
Table 2: Effects of this compound on Noradrenaline (NA) Output from the Perfused Cat Spleen
| Condition | Effect on NA Output | Notes | Reference |
| Guanidine (B92328) (1-2 mM) | Doubled NA output | - | [7] |
| Guanidine (4 mM) | Maximal effect on NA output | - | [7] |
| Guanidine (10 mM) | Occasional spontaneous release | - | [7] |
| Guanidine + Nerve Stimulation (5 Hz) | Increased NA output 3 to 6-fold | Onset and reversal were slow | [7] |
| Guanidine + Nerve Stimulation (30 Hz) | Doubled NA output | - | [7] |
| This compound + Nerve Stimulation (5 & 10 Hz) | Inhibition of NA release reversed by guanidine | NA output increased nearly 2.5-fold | [7] |
| This compound + Nerve Stimulation (30 Hz) | Guanidine was less effective in reversing inhibition | - | [7] |
Table 3: Cardiovascular Effects of this compound in Hypertensive Patients
| Parameter | Effect | Notes | Reference |
| Blood Pressure | Reduced | Effective in hypertensive patients | [8][9] |
| Cardiac Output | Reduced | The primary mechanism for blood pressure lowering | [8][9] |
| Peripheral Resistance | Modest decrease | Contributes to the hypotensive effect | [4] |
| Heart Rate | Decreased | Due to sympathetic blockade | [4] |
| Renal Blood Flow | Reduced | Did not lead to progressive azotemia or oliguria | [8] |
| Glomerular Filtration Rate | Reduced | Did not lead to progressive azotemia or oliguria | [8] |
Signaling Pathways and Logical Relationships
The hypotensive effect of this compound is a direct consequence of its action on the sympathetic nervous system. The logical progression from drug administration to the final physiological outcome is illustrated below.
Conclusion
The initial pharmacological studies of this compound were pivotal in establishing its unique profile as a sympathetic neuron-blocking agent. Through a combination of in vivo and in vitro experiments, researchers meticulously unraveled its mechanism of action, demonstrating its ability to be actively taken up into sympathetic neurons, where it depletes norepinephrine stores and inhibits neurotransmitter release. These foundational studies not only provided a robust scientific basis for its clinical use in treating hypertension but also offered a valuable pharmacological tool for investigating the role of the sympathetic nervous system in cardiovascular physiology. The detailed protocols and quantitative data from this early research continue to be relevant for scientists in the fields of pharmacology and drug development.
References
- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of guanidine on release of noradrenaline from the perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
Guanethidine's Impact on Norepinephrine Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine is a potent antihypertensive agent that exerts its effects by modulating the release and storage of norepinephrine (B1679862) (NE) at postganglionic sympathetic nerve terminals. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role in inhibiting norepinephrine release and promoting the depletion of norepinephrine stores. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks to support further research and drug development in this area.
Mechanism of Action
This compound's primary site of action is the presynaptic terminal of sympathetic neurons. Its mechanism can be dissected into two principal effects: the inhibition of norepinephrine release and the long-term depletion of norepinephrine stores.
1.1. Inhibition of Norepinephrine Release
This compound actively blocks the release of norepinephrine from sympathetic nerve endings in response to an action potential.[1][2] Unlike ganglionic blocking agents, this compound's action is localized to the neuroeffector junction.[1] The initial administration of this compound can cause a transient release of norepinephrine, which may result in a temporary increase in blood pressure before its sympatholytic effects become dominant.[3][4]
1.2. Depletion of Norepinephrine Stores
The long-term effect of this compound is the gradual and substantial depletion of norepinephrine from sympathetic nerve terminals.[5][6][7] This is achieved through a multi-step process:
-
Uptake into the Neuron: this compound is recognized and transported across the sympathetic nerve membrane by the norepinephrine transporter (NET), the same mechanism responsible for the reuptake of norepinephrine itself.[5][6] This uptake is crucial for its pharmacological activity.[6]
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces norepinephrine.[5][6] This leads to a progressive decline in the amount of stored, releasable norepinephrine.
This dual action of inhibiting release and depleting stores results in a profound and long-lasting reduction in sympathetic tone, leading to its antihypertensive effects.[1]
Quantitative Data on Norepinephrine Depletion
The following tables summarize quantitative data from various studies on the effect of this compound on norepinephrine levels in different tissues and over time.
Table 1: Time-Course of Norepinephrine Depletion in Rabbit Heart Following a Single Dose of this compound (12.5 mg/kg)
| Time Post-Administration | Norepinephrine Level (% of Normal) |
| 4 hours | 15% |
| 18 hours | ~15% |
| 48 hours | Partial Recovery |
| 7 days | Normal |
Data extracted from Cass R., Kuntzman R., Brodie B. B. (1960).[7]
Table 2: Norepinephrine Depletion in Various Tissues of Rabbit and Cat
| Species | Tissue | Time Post-Administration | Norepinephrine Depletion |
| Rabbit | Spleen | 18 hours | ~60% |
| Rabbit | Brain | 18 hours | No effect |
| Rabbit | Adrenal Medulla | 18 hours | No effect |
| Cat | Heart | 24 hours | ~75% |
| Cat | Brain | 24 hours | No effect |
| Cat | Adrenal Medulla | 24 hours | No effect |
Data extracted from Cass R., Kuntzman R., Brodie B. B. (1960).[7]
Table 3: Effect of this compound on Norepinephrine Content in Dog Atrial Appendage
| Time Post-Administration (15 mg/kg, IV) | Norepinephrine Content |
| 4 hours | Reduced by 24% of control |
| 24 hours | Extremely low levels |
Data extracted from Harrison D. C., Chidsey C. A., Goldman R., Braunwald E. (1963).[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on norepinephrine release and depletion.
3.1. Protocol for Neuronal Uptake and Neurotransmitter Release Assay
This protocol outlines the steps to assess the effect of this compound on the uptake and release of norepinephrine from isolated tissues.[1]
3.1.1. Materials
-
Isolated tissue with sympathetic innervation (e.g., rat vas deferens, mesenteric artery)
-
Krebs-Ringer bicarbonate solution (or similar physiological buffer)
-
Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)
-
This compound sulfate (B86663)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Superfusion apparatus with fraction collector
-
Electrical field stimulation equipment
3.1.2. Procedure
-
Tissue Preparation: Isolate the desired tissue and place it in oxygenated physiological buffer.
-
Radiolabeling: Incubate the tissue with [³H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.
-
Washout: Transfer the tissue to a superfusion apparatus and perfuse with fresh buffer to remove unincorporated radioactivity.
-
Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) efflux of radioactivity.
-
Stimulated Release (Pre-treatment): Induce neurotransmitter release by electrical field stimulation or by adding a high concentration of potassium to the buffer. Continue collecting fractions.
-
This compound Treatment: Introduce this compound at the desired concentration into the superfusion buffer.
-
Stimulated Release (Post-treatment): Repeat the stimulation protocol in the presence of this compound.
-
Data Analysis: Measure the radioactivity in each collected fraction using a liquid scintillation counter. Compare the stimulated release of [³H]-norepinephrine before and after this compound treatment to determine its effect.
3.2. Protocol for Quantifying Norepinephrine Levels in Rodent Tissues
This protocol describes a standard procedure for measuring norepinephrine content in tissues following in vivo this compound administration.[9]
3.2.1. Materials
-
Rodent model (e.g., rat, mouse)
-
This compound sulfate for injection
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Tissue homogenizer
-
Perchloric acid
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Norepinephrine standard solutions
3.2.2. Procedure
-
Animal Treatment: Administer this compound to the animals at the desired dose and for the specified duration.
-
Tissue Collection: At the designated time point, euthanize the animal and rapidly dissect the target tissues (e.g., heart, spleen).
-
Sample Preparation: Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenization and Extraction: Weigh the frozen tissue and homogenize it in a suitable volume of cold perchloric acid.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Analysis: Filter the supernatant and inject a known volume into the HPLC system.
-
Quantification: Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.
Visualizations
4.1. Signaling Pathways and Logical Relationships
Caption: this compound's mechanism at the sympathetic nerve terminal.
4.2. Experimental Workflow
Caption: Workflow for in vitro neurotransmitter release assay.
Conclusion
This compound's potent sympatholytic effects are a direct result of its dual action on norepinephrine dynamics at the sympathetic nerve terminal. By inhibiting release and causing long-term depletion of norepinephrine stores, it effectively reduces sympathetic outflow. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate the sympathetic nervous system. Further investigation into the precise molecular interactions of this compound with the vesicular transport and release machinery will continue to refine our understanding of its therapeutic potential and limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bretylium and this compound Overview | PDF [scribd.com]
- 5. Prevention by this compound analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ebm-journal.org [ebm-journal.org]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
chemical structure and properties of guanethidine sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of guanethidine sulfate (B86663). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and professionals in drug development.
Chemical Structure and Identification
This compound sulfate is an adrenergic neuron blocking agent. It is available in two common forms: this compound monosulfate and this compound sulfate (a 2:1 salt).
This compound Monosulfate
This compound Sulfate (2:1)
-
Chemical Name: bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3]
-
Molecular Formula: C₂₀H₄₆N₈O₄S[3]
-
Molecular Weight: 494.7 g/mol [3]
A summary of key identifiers for both forms is presented in Table 1.
Table 1: Chemical Identifiers for this compound Sulfate Forms
| Identifier | This compound Monosulfate | This compound Sulfate (2:1) |
| IUPAC Name | [2-(Azocan-1-yl)ethyl]guanidine; sulfuric acid[1] | bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3] |
| CAS Number | 645-43-2[1] | 60-02-6[3] |
| PubChem CID | 86471[4] | 65328[3] |
| Synonyms | Ismelin, this compound Sulfate (1:1)[1] | This compound Hemisulfate, Ismelin sulfate (2:1)[3] |
Physicochemical Properties
The physicochemical properties of this compound sulfate are critical for its formulation and understanding its pharmacokinetic profile. This compound monosulfate is a white to off-white crystalline powder.[5] It is known to be very soluble in water, sparingly soluble in alcohol, and practically insoluble in chloroform.[5] A summary of key physicochemical data is provided in Table 2.
Table 2: Physicochemical Properties of this compound Sulfate
| Property | Value (this compound Monosulfate) | Value (this compound Base/Sulfate) | Source(s) |
| Melting Point | 276-281 °C (decomposes) | 276-281 °C (decomposes, as sulfate) | [6][7] |
| Water Solubility | 59 mg/mL | Very soluble | [5][6][8] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | 10 mg/mL | [8] |
| Solubility in Ethanol | Sparingly soluble | Insoluble | [5][8] |
| Solubility in DMSO | Insoluble | Insoluble | [9] |
| pKa (Strongest Basic) | 11.77 | 12.23 | [7][10] |
| LogP | 0.5 - 0.8 | 0.78 | [7][10] |
Mechanism of Action and Signaling Pathway
This compound is a potent antihypertensive agent that functions by inhibiting the release of norepinephrine (B1679862) from post-ganglionic sympathetic nerve endings.[8] This action leads to a reduction in sympathetic tone and a subsequent lowering of blood pressure. The mechanism can be broken down into the following key steps:
-
Uptake into the Neuron: this compound is a polar molecule that is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET).[8] It competes with norepinephrine for this transporter.
-
Vesicular Accumulation: Once inside the neuron, this compound is concentrated within synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT).
-
Norepinephrine Depletion: this compound displaces norepinephrine from these storage vesicles, leading to a gradual depletion of the neurotransmitter stores.[8] The displaced norepinephrine is metabolized by monoamine oxidase (MAO).
-
Inhibition of Release: this compound also inhibits the release of norepinephrine in response to a nerve impulse, effectively causing a chemical sympathectomy in the peripheral nervous system.[8]
Due to its high polarity, this compound does not readily cross the blood-brain barrier, and therefore its effects are primarily confined to the peripheral nervous system.[8]
References
- 1. This compound MONOSULFATE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound sulfate | 645-43-2 | FG28830 | Biosynth [biosynth.com]
- 3. This compound Sulfate | C20H46N8O4S | CID 65328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Monosulfate | C10H24N4O4S | CID 86471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound monosulfate | this compound sulfate | Norepinephrine | TargetMol [targetmol.com]
- 10. go.drugbank.com [go.drugbank.com]
A Technical Guide to Guanethidine's Historical Use as an Antihypertensive Agent
Abstract
Guanethidine is a potent, peripherally acting sympatholytic agent first approved for clinical use in 1960.[1] It represented a significant advancement in the management of moderate to severe hypertension by selectively inhibiting transmission in post-ganglionic adrenergic nerves without the parasympatholytic effects of earlier ganglionic blockers.[2][3] Its mechanism centers on the depletion of norepinephrine (B1679862) from sympathetic nerve endings.[4][5] Despite its efficacy, the clinical use of this compound has been largely superseded due to a challenging side-effect profile, particularly orthostatic hypotension, and the development of better-tolerated antihypertensive classes.[6][7] This guide provides a detailed technical overview of this compound's pharmacology, historical clinical application, adverse effects, and its enduring use as a tool in experimental research.
Mechanism of Action
This compound exerts its antihypertensive effect by inhibiting the function of peripheral sympathetic neurons. The process is multifaceted and involves several key steps at the sympathetic neuroeffector junction:
-
Uptake into the Neuron: this compound is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET), the same transporter responsible for the re-uptake of norepinephrine (NE) from the synaptic cleft.[5][8] This active uptake is essential for the drug's pharmacological action.[8]
-
Sequestration in Vesicles: Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine.[8][9] This leads to a gradual depletion of norepinephrine stores within the nerve endings.[1][5]
-
Inhibition of Norepinephrine Release: this compound blocks the release of norepinephrine in response to an action potential.[4][8] It effectively uncouples nerve stimulation from neurotransmitter release, leading to a profound reduction in sympathetic tone.[10][11]
This selective blockade of sympathetic activity results in decreased peripheral vascular resistance and cardiac output, thereby lowering blood pressure.[4] Unlike earlier ganglionic blocking agents, this compound does not produce a parasympathetic blockade.[4]
Clinical Efficacy and Dosing
This compound was historically indicated for moderate to severe hypertension and renal hypertension.[12] Its potent and prolonged action made it a cornerstone of therapy for resistant cases before the advent of modern agents.[7][8] Dosing was initiated at low levels (e.g., 10 mg daily) and titrated upwards, sometimes to as high as 300 mg daily, to achieve blood pressure control.[5] Some studies explored oral loading regimens to achieve rapid blood pressure control within one to three days.[13]
| Study Focus | Patient Population | Key Efficacy Findings | Reference(s) |
| Comparative Trial | 16 patients with mild to moderate hypertension (also on diuretics) | Produced a significant decrease in blood pressure, comparable to guanfacine (B1203898). Average optimal daily dose was 20 mg. | [14] |
| Comparative Trial | 49 patients with mild to moderate hypertension (also on hydrochlorothiazide) | Effectively reduced blood pressure to normal levels, comparable to reserpine (B192253). | [15] |
| Oral Loading Regimen | 8 hypertensive patients | Blood pressure control was achieved within 1-3 days with total loading doses of 125-650 mg. | [13] |
| Early Clinical Review | 25 hypertensive patients | Proved to be an effective agent in reducing blood pressure over a period of up to 6 months. | [16] |
Adverse Effects
The therapeutic utility of this compound was significantly limited by its side-effect profile, which stems directly from its mechanism of sympathetic blockade and a relative increase in parasympathetic tone.[6][17]
| Adverse Effect | Incidence Rate | Description | Reference(s) |
| Orthostatic Hypotension | ~15% (can be higher) | A fall in blood pressure upon standing, which can lead to dizziness and syncope. It is accentuated by alcohol, heat, or exercise. | [17][[“]][19] |
| Diarrhea | ~11% | Often related to unopposed parasympathetic activity leading to increased gastrointestinal motility. Can be severe enough to require discontinuation. | [17][[“]] |
| Nasal Stuffiness | Up to 30% | Related to increased parasympathetic tone. | [17] |
| Fluid Retention/Edema | 10% - 15% | Can exacerbate pre-existing congestive heart failure and may require concurrent diuretic therapy. | [17][[“]] |
| Sexual Dysfunction | 2% - 60% | Primarily delayed or retrograde ejaculation and impotence in males. Incidence varies widely depending on the specificity of questioning. | [17][[“]] |
| Bradycardia | Common | Slowing of the heart rate due to sympathetic inhibition. | [[“]][20] |
Key Experimental Protocols
This compound's potent and selective action has made it an invaluable tool for "chemical sympathectomy" in preclinical research, allowing scientists to study physiological systems in the absence of sympathetic nerve function.[21][22]
Chemical Sympathectomy in Rodents
This protocol is used to induce a near-complete systemic chemical sympathectomy in animal models like rats to investigate the role of the sympathetic nervous system.[21]
Methodology:
-
Acclimation: Rodents are acclimated to the housing facility for at least one week before the experiment.[21][22]
-
This compound Preparation: this compound monosulfate is dissolved in a sterile vehicle, such as lactated Ringer's solution or saline, to a concentration based on the desired dosage.[22]
-
Administration: this compound is administered via intraperitoneal (i.p.) injection. A typical regimen involves a dose of 20-50 mg/kg body weight, given daily, five days a week, for several consecutive weeks.[21][22] A control group receives equivalent volumes of the vehicle.
-
Monitoring and Verification: Successful sympathectomy is often indicated by physical signs such as ptosis (eyelid drooping).[22] Verification is confirmed post-mortem by immunohistochemical analysis of relevant tissues (e.g., heart, blood vessels) for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. A profound reduction in TH-positive nerve fibers indicates successful sympathectomy.[22]
Langendorff Isolated Heart Preparation
This ex vivo protocol allows for the study of this compound's direct effects on cardiac function, independent of systemic neural and hormonal influences.[21]
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.[21]
-
Perfusion: Retrograde perfusion is initiated via the aorta with an oxygenated, temperature-controlled physiological solution (e.g., Krebs-Henseleit buffer).[21]
-
Stabilization: The heart is allowed to stabilize for at least 30 minutes, during which baseline parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.
-
This compound Administration: A stock solution of this compound is introduced into the perfusion buffer. A dose-response curve is typically generated by perfusing the heart with progressively increasing concentrations of the drug.[21]
-
Data Acquisition: Cardiac parameters are continuously recorded to measure the drug's effect on contractility, heart rate, and other functional indices.
-
Washout: Following the highest dose, the heart is perfused with a drug-free buffer to assess the reversibility of the observed effects.[21]
Conclusion
This compound was a powerful tool in the early pharmacological armamentarium against severe hypertension. Its unique mechanism of neuronal norepinephrine depletion provided effective blood pressure reduction when other agents failed. However, the very mechanism that conferred its potency also produced a range of challenging side effects that ultimately led to its decline in clinical practice. Today, this compound's primary role has shifted from the clinic to the laboratory, where it remains a standard and effective agent for inducing chemical sympathectomy, continuing to aid researchers in understanding the complex role of the sympathetic nervous system in health and disease.
References
- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dtb.bmj.com [dtb.bmj.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of this compound with particular reference to the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of two antihypertensive agents: guanfacine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient acceptance of this compound as therapy for mild to moderate hypertension. A comparison with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
- 17. drugs.com [drugs.com]
- 18. consensus.app [consensus.app]
- 19. m.youtube.com [m.youtube.com]
- 20. mims.com [mims.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Foundational Experiments Elucidating Guanethidine's Sympathoplegic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational experiments that were pivotal in elucidating the mechanism of action and sympathoplegic effects of guanethidine. This compound, a potent antihypertensive agent, exerts its effects through a unique mechanism involving the depletion of norepinephrine (B1679862) from sympathetic nerve endings. This document delves into the core experimental data, detailed methodologies, and the logical frameworks that led to our current understanding of this drug's pharmacological profile.
Core Mechanism of Action: Norepinephrine Depletion
The hallmark of this compound's action is its ability to selectively deplete norepinephrine from postganglionic sympathetic nerve terminals. This effect is the culmination of its transport into the neuron via the norepinephrine transporter (NET), followed by its concentration in and subsequent replacement of norepinephrine within synaptic vesicles.[1] This leads to a profound and long-lasting reduction in the amount of neurotransmitter available for release upon nerve stimulation.
Visualization of this compound's Mechanism of Action
The following diagram illustrates the key steps involved in this compound's mechanism of action at the sympathetic neuroeffector junction.
Caption: Mechanism of this compound's action at the sympathetic nerve terminal.
Foundational Experiments on Norepinephrine Depletion
The initial evidence for this compound's norepinephrine-depleting action came from a series of seminal studies in the early 1960s. Researchers meticulously quantified the reduction of norepinephrine in various tissues of different animal models following this compound administration.
Experimental Protocol: Norepinephrine Assay in Tissues (Circa 1960s)
The following outlines a typical experimental workflow for determining tissue norepinephrine content in the foundational studies of this compound.
Caption: Experimental workflow for norepinephrine quantification in tissues.
Quantitative Data on Norepinephrine Depletion
The following tables summarize the key quantitative findings from foundational studies on this compound-induced norepinephrine depletion.
Table 1: Effect of a Single Dose of this compound on Norepinephrine Levels in Rat Tissues
| Tissue | Dose (mg/kg) | Time Post-Dose | % of Normal Norepinephrine |
| Heart | 15 | 16 hours | 10 |
| Spleen | 15 | 16 hours | 11 |
| Intestine | 15 | 16 hours | 25 |
| Brain | 15 | 16 hours | 100 |
Data adapted from Cass, R., and Spriggs, T. L. (1961). Tissue amine levels and sympathetic blockade after this compound and bretylium. British Journal of Pharmacology and Chemotherapy, 17(3), 442–450.
Table 2: Time Course of Norepinephrine Depletion in Rabbit Heart after this compound
| Time Post-Dose | Dose (mg/kg) | Norepinephrine (µg/g) | % of Normal |
| Control | - | 1.50 | 100 |
| 1 hour | 15 | 0.75 | 50 |
| 4 hours | 15 | 0.22 | 15 |
| 18 hours | 15 | 0.22 | 15 |
| 48 hours | 15 | 0.60 | 40 |
| 7 days | 15 | 1.50 | 100 |
Data adapted from Cass, R., Kuntzman, R., & Brodie, B. B. (1960). Norepinephrine depletion as a possible mechanism of action of this compound (SU 5864), a new hypotensive agent. Proceedings of the Society for Experimental Biology and Medicine, 103(4), 871–872.
Sympathoplegic and Cardiovascular Effects
The depletion of norepinephrine from sympathetic nerve endings translates into a functional blockade of the sympathetic nervous system, a state known as sympathoplegia. This sympathoplegic action is the basis for this compound's antihypertensive effects.
Experimental Protocol: Assessment of Sympathetic Blockade
Early studies employed various in vivo preparations to demonstrate this compound's ability to block sympathetic nerve function. A common method involved measuring the response to sympathetic nerve stimulation.
Experimental Setup:
-
Animal Model: Typically anesthetized cats or dogs.
-
Preparation: The splanchnic nerve was isolated and stimulated electrically.
-
Measurement: Arterial blood pressure was continuously monitored.
-
Procedure: The pressor response to splanchnic nerve stimulation was measured before and after the administration of this compound. A reduction or abolition of the pressor response indicated sympathetic blockade.
Cardiovascular Effects in Hypertensive Patients
Clinical studies in hypertensive patients confirmed the potent blood pressure-lowering effects of this compound. The drug was found to reduce both systolic and diastolic blood pressure, with a more pronounced effect in the standing position (orthostatic hypotension), a characteristic feature of sympathoplegia.
Table 3: Effect of this compound on Blood Pressure in Hypertensive Patients
| Treatment | Supine Blood Pressure (mmHg) | Standing Blood Pressure (mmHg) |
| Before this compound | ||
| Systolic | 205 | 190 |
| Diastolic | 120 | 115 |
| After this compound | ||
| Systolic | 160 | 130 |
| Diastolic | 100 | 85 |
Illustrative data based on findings from early clinical trials.
Differential Effect on the Adrenal Medulla
A crucial finding in the early research was that this compound, while profoundly affecting sympathetic nerves, had a negligible effect on the catecholamine stores of the adrenal medulla. This selective action is attributed to the fact that the chromaffin cells of the adrenal medulla lack the high-affinity norepinephrine transporter (NET) that is responsible for this compound uptake into sympathetic neurons.
Logical Relationship of this compound's Differential Effects
The following diagram illustrates the differential action of this compound on sympathetic neurons versus adrenal medullary cells.
Caption: Differential effect of this compound on sympathetic neurons and the adrenal medulla.
Conclusion
The foundational experiments conducted in the early 1960s were instrumental in defining the pharmacological profile of this compound. Through meticulous quantitative analysis of tissue amine levels and innovative in vivo studies of sympathetic function, these pioneering researchers established that this compound's primary mechanism of action is the depletion of norepinephrine from sympathetic nerve endings. This leads to a potent and selective sympathoplegia, which underlies its therapeutic efficacy as an antihypertensive agent. The detailed understanding of its mechanism, including its differential effect on the adrenal medulla, has provided a rational basis for its clinical use and has significantly contributed to the broader field of autonomic pharmacology.
References
Guanethidine's Interaction with Norepinephrine Transporters (NET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine is a potent antihypertensive agent that exerts its sympatholytic effects primarily through its interaction with the norepinephrine (B1679862) transporter (NET). This technical guide provides a comprehensive analysis of the molecular interactions between this compound and NET, including its mechanism of action, the challenges in quantifying its binding affinity, and detailed experimental protocols for studying these interactions. Visual diagrams are provided to illustrate key pathways and experimental workflows. While specific quantitative binding data for this compound at NET remains elusive in publicly available literature, this guide offers a consolidated view of its established pharmacological profile and the methodologies to investigate it further.
Introduction
This compound, a guanidine (B92328) derivative, has historically been a cornerstone in the management of moderate to severe hypertension.[1][2] Its primary therapeutic effect is the reduction of sympathetic tone, achieved by disrupting the normal physiological function of postganglionic adrenergic neurons.[3] The central player in this compound's mechanism of action is the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft.[2][3] this compound acts as a "false neurotransmitter," being recognized and transported by NET into the presynaptic neuron.[3][4] This guide delves into the intricate details of this interaction, providing a technical resource for researchers in pharmacology and drug development.
Core Mechanism of Action at the Norepinephrine Transporter
This compound's interaction with NET is a multi-step process that ultimately leads to a profound and long-lasting depletion of norepinephrine stores in sympathetic nerve terminals.[1][2]
-
Uptake via NET : this compound is recognized as a substrate by the norepinephrine transporter.[2][3] It is actively transported from the synaptic cleft into the cytoplasm of the presynaptic adrenergic neuron.[2] This transport process is essential for the drug's pharmacological activity.[2]
-
Vesicular Accumulation : Once inside the neuron, this compound is further transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[5]
-
Norepinephrine Displacement : Within the vesicles, this compound displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[1][2]
-
Inhibition of Norepinephrine Release : this compound also inhibits the release of norepinephrine from the nerve terminal in response to an action potential.[1] The precise mechanism of this inhibition is not fully elucidated but is a critical component of its sympatholytic effect.[5]
This sequence of events results in a functional sympathetic denervation, leading to reduced peripheral vascular resistance and a decrease in blood pressure.[1][4]
Quantitative Data on this compound-NET Interaction
A comprehensive search of scientific literature and publicly accessible databases reveals a notable absence of specific quantitative binding affinity data, such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), for this compound's direct interaction with the norepinephrine transporter.[5] This is likely attributable to the drug's long history and the different experimental methodologies employed in earlier research.[5]
To provide a frame of reference for the expected affinity of compounds targeting NET, the following table summarizes the binding affinities of other well-characterized NET inhibitors.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | NET | Not Available | Not Available |
| Desipramine | NET | 0.9 - 4.0 | 1.1 - 4.8 |
| Nortriptyline | NET | 2.0 - 10.0 | 3.0 - 15.0 |
| Reboxetine | NET | 1.1 - 11.0 | - |
Table 1: Comparative Binding Affinities of Selected NET Inhibitors. This table provides context for the typical range of binding affinities for compounds that interact with the norepinephrine transporter.[5]
Experimental Protocols
The following sections detail standardized methodologies for investigating the interaction of compounds like this compound with the norepinephrine transporter.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for NET.[5]
Objective : To determine the Kᵢ or IC₅₀ value of a test compound for the norepinephrine transporter.
Materials :
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.[5]
-
Radioligand specific for NET (e.g., [³H]nisoxetine).[5]
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known NET inhibitor like desipramine).[5]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]
-
Glass fiber filters (e.g., Whatman GF/B).[5]
-
Scintillation counter and scintillation cocktail.[5]
Procedure :
-
Membrane Preparation : Homogenize hNET-expressing cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup : In a 96-well plate, add the following in triplicate:
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[5]
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.[5]
-
Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Norepinephrine Uptake and Release Assay
This protocol measures the effect of a test compound on the uptake and subsequent release of norepinephrine from cultured sympathetic neurons or tissues with sympathetic innervation.[7]
Objective : To determine if a test compound inhibits norepinephrine uptake and/or release.
Materials :
-
Cultured sympathetic neurons (e.g., from superior cervical ganglia) or isolated tissue with sympathetic innervation (e.g., rat vas deferens).
-
[³H]-Norepinephrine for radiolabeling.[7]
-
Superfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).[5]
-
Stimulation solution (e.g., high potassium buffer or an electrical field stimulation setup).[5]
-
Test compound (e.g., this compound).
-
Scintillation counter and scintillation cocktail.[5]
Procedure :
-
Radiolabeling : Incubate the cells or tissue with [³H]-norepinephrine to allow for its uptake into the nerve terminals.[7]
-
Washout : Superfuse the preparation with fresh buffer to remove excess unincorporated [³H]-norepinephrine.
-
Basal Release : Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) efflux of radioactivity.
-
Stimulated Release : Induce neurotransmitter release by applying the stimulation solution (e.g., high potassium buffer) or electrical field stimulation. Collect the superfusate fractions during and after stimulation.
-
Drug Application : Introduce the test compound into the superfusion buffer at the desired concentration.
-
Post-Drug Stimulated Release : After a period of incubation with the test compound, repeat the stimulation protocol and collect the superfusate fractions.
Data Analysis :
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the amount of [³H]-norepinephrine released in each fraction.
-
Express the stimulated release as a percentage of the total radioactivity present in the cells/tissue at the start of the stimulation period.
-
Compare the stimulated release in the presence and absence of the test compound to determine its effect on norepinephrine release.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.
Conclusion
This compound's interaction with the norepinephrine transporter is a classic example of a drug exploiting a native transport system to exert its therapeutic effect. While the lack of precise quantitative binding data presents a challenge, the qualitative understanding of its mechanism as a "false neurotransmitter" is well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this compound-NET interactions and to characterize novel compounds targeting this critical transporter. The continued study of such interactions is vital for the development of new therapeutics with improved specificity and safety profiles for a range of cardiovascular and neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0015301) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
Guanethidine in Neuroscience: A Technical Guide to its Preliminary Investigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational aspects of guanethidine's application in neuroscience research. This compound, a potent sympatholytic agent, has been a valuable tool for investigating the roles of the sympathetic nervous system in various physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in creating models of chemical sympathectomy, and a summary of key quantitative data from preclinical studies.
Core Mechanism of Action
This compound is an adrenergic neuron-blocking agent that selectively targets postganglionic sympathetic neurons.[1][2] Its mechanism of action involves a multi-step process that ultimately leads to the depletion of the neurotransmitter norepinephrine (B1679862) (NE) and, with chronic high-dose administration, the destruction of these neurons.[3][4]
The primary steps in this compound's action are:
-
Neuronal Uptake: this compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[2][3][5] This selective uptake is crucial for its targeted action on adrenergic neurons.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in synaptic vesicles by the vesicular monoamine transporter (VMAT).[4]
-
Norepinephrine Displacement and Depletion: Within the vesicles, this compound displaces norepinephrine, leading to a gradual depletion of NE stores.[1][4][5]
-
Inhibition of Neurotransmitter Release: this compound also inhibits the release of norepinephrine in response to nerve impulses.[1][3]
-
Neurotoxicity: Chronic administration of high doses of this compound can induce an immune-mediated destruction of sympathetic neurons.[6][7] This effect is particularly pronounced in neonatal animals, leading to a permanent chemical sympathectomy.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound at the sympathetic nerve terminal and a general workflow for inducing chemical sympathectomy in animal models.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound to induce chemical sympathectomy in rats.
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Dose (mg/kg/day) | Administration Route | Duration | Animal Strain | Key Findings | Reference(s) |
| 5 | Intraperitoneal | 4, 8, 14, 28 days | Not specified | No significant change in blood pressure; no histological changes in superior cervical ganglion. | [8] |
| 40 | Intraperitoneal | 4, 8, 14, 28 days | Not specified | Lowered blood pressure; profound loss of nerve cells in the superior cervical ganglion. | [8] |
| 5 | Intraperitoneal | 3 months | Not specified | No significant changes in blood pressure, heart rate, or neuron count in the superior cervical ganglion. | [9] |
| 40 | Intraperitoneal | 3 months | Not specified | Lowered mean arterial blood pressure by 33-54 mmHg; ~95% loss of nerve cells in the superior cervical ganglion. | [9] |
| Not Specified | Intraperitoneal | 5 weeks | Sprague-Dawley | Depleted norepinephrine in various nerves and superior cervical ganglion; inflammatory cell infiltrate and neuron loss in the superior cervical ganglion. | [7] |
| 80 | Daily injections | 4 weeks | Not specified | Severe depletion or absence of catecholamine-containing nerves; 97% depletion of neuropeptide Y in vas deferens. | [10] |
| 75 | Intraperitoneal | 5.5 weeks | White rats | Pronounced total degeneration of stellate ganglion neurocytes by 14-30 days after cessation of injections. | [11] |
Table 2: this compound Administration in Neonatal Rats for Permanent Sympathectomy
| Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference(s) |
| 50 | Subcutaneous | 3 weeks (starting day 7 post-birth) | Effective in inducing permanent sympathectomy. | [12] |
Table 3: Effects of this compound on Neurotransmitter Levels and Neuronal Markers
| Tissue | This compound Treatment | Change in Norepinephrine | Change in Other Markers | Reference(s) |
| Peroneal, sural, tibial, vagal nerves | 5 weeks, daily IP injections (adult rats) | Depleted | - | [7] |
| Superior cervical ganglion | 5 weeks, daily IP injections (adult rats) | Depleted | Neuron loss | [7] |
| Heart (right atrium) | 80 mg/kg/day for 4 weeks (adult rats) | Reduced | 50% depletion of Neuropeptide Y | [10] |
| Mesenteric vein | 80 mg/kg/day for 4 weeks (adult rats) | Reduced | 78% depletion of Neuropeptide Y; 7-fold increase in Calcitonin Gene-Related Peptide | [10] |
| Vas deferens | 80 mg/kg/day for 4 weeks (adult rats) | Reduced | 97% depletion of Neuropeptide Y; 3-fold increase in Calcitonin Gene-Related Peptide | [10] |
| Area Postrema | Not specified | - | Dramatically reduced Serotonin (B10506) and Enkephalin cell body population | [13] |
Experimental Protocols
Protocol 1: Chemical Sympathectomy in Adult Rats (Sub-acute to Chronic)
This protocol is adapted from studies aiming to achieve significant but potentially incomplete sympathectomy for investigating the effects of sympathetic denervation.[8][9]
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 40 mg/kg dose, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.
-
Injection: Administer the this compound solution via intraperitoneal (IP) injection. Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 28 days or 3 months).[8][9]
-
Monitoring: Observe the animals daily for signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss.[3] Monitor blood pressure and heart rate as required by the experimental design.
Protocol 2: Permanent Chemical Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.[12]
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles suitable for subcutaneous injection in neonatal rats
-
Neonatal rat pups (treatment starting on postnatal day 7)
-
Animal scale
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline. A common dosage is 50 mg/kg/day.
-
Animal Dosing:
-
Begin treatment on postnatal day 7.
-
Weigh each pup daily for accurate dose calculation.
-
Administer this compound (50 mg/kg) via subcutaneous (SC) injection once daily. Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.[3]
-
Monitoring: Monitor the pups daily for mortality, growth, and any adverse effects. Note the development of ptosis as an early indicator of sympathetic blockade.[12]
Confirmation of Sympathectomy
The effectiveness of the sympathectomy should be confirmed at the experimental endpoint using a combination of functional, biochemical, and histological methods.
-
Functional Confirmation: Measure the blood pressure response to stimulation of the vasomotor outflow. A lack of increase in blood pressure indicates successful denervation.[12][14]
-
Biochemical Confirmation: Measure norepinephrine content in target tissues (e.g., heart, spleen, vas deferens) and sympathetic ganglia (e.g., superior cervical ganglion) using techniques like high-performance liquid chromatography (HPLC). A significant reduction in norepinephrine levels compared to control animals confirms sympathectomy.[7][14]
-
Histological Confirmation: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis, in sympathetic ganglia. A reduction in the number and staining intensity of TH-positive neurons indicates neuronal loss.[4][7]
Considerations and Limitations
-
Strain-Specific Differences: Spontaneously Hypertensive Rats (SHR) have shown resistance to the sympathectomy effects of this compound compared to other strains like Sprague-Dawley and Wistar rats.[12][15] Researchers using SHR models may need to consider higher doses or alternative methods.
-
Role of Nerve Growth Factor (NGF): The neurotoxic effects of this compound are believed to be immune-mediated and can be prevented by the administration of Nerve Growth Factor (NGF).[6] Conversely, co-administration of this compound with an antibody to NGF can overcome the resistance to sympathectomy observed in SHR strains.[15] this compound has also been shown to modestly decrease the retrograde transport of NGF.[16]
-
Central Nervous System Effects: While this compound does not readily cross the blood-brain barrier, it can affect circumventricular organs like the area postrema, leading to a reduction in serotonin and enkephalin neurons.[13][17]
-
Side Effects: Common side effects of this compound administration in animals are related to sympathetic blockade and include postural hypotension, diarrhea, and ptosis.[12][18]
-
Specificity: While this compound is selective for sympathetic adrenergic neurons, it can also affect other neuronal populations at high concentrations or with prolonged administration. For instance, it has been shown to transiently lower intestinal 5-hydroxytryptamine.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Protection from this compound-induced neuronal destruction by nerve growth factor: effect of NGF on immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced sympathectomy in the adult rat. I. Functional effects following subacute administration [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sympathectomy of mature rats leads to increases in calcitonin gene-related peptide and vasoactive intestinal polypeptide-containing nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Central neurotoxic effects of this compound: altered serotonin and enkephalin neurons within the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the permanent sympathectomy produced by the administration of this compound to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unique resistance to this compound-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of drug which destroy the sympathetic nervous system on the retrograde transport of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the action of this compound on the central nervous system and on the norepinephrine content of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Tissue amine levels and sympathetic blockade after this compound and bretylium - PMC [pmc.ncbi.nlm.nih.gov]
Guanethidine in Basic Research: A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanethidine, a potent adrenergic neuron-blocking agent, serves as a critical tool in basic research, primarily for its ability to induce chemical sympathectomy. This targeted disruption of the sympathetic nervous system allows for in-depth investigation into its role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its mechanism of action, detailed experimental protocols for chemical sympathectomy, and its utility in studying neurotransmitter release and mast cell function. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Mechanism of Action: A Targeted Disruption of Sympathetic Signaling
This compound's scientific utility is rooted in its specific mechanism of action on postganglionic sympathetic neurons.[1] It is a "false neurotransmitter" that is selectively taken up into sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[2][3] Once inside, it is concentrated in synaptic vesicles, where it displaces and leads to the depletion of norepinephrine stores.[2][3] Furthermore, this compound inhibits the release of norepinephrine in response to nerve impulses.[2][3] Chronic administration of higher doses can lead to the degeneration and destruction of these neurons, resulting in a long-lasting chemical sympathectomy.[2]
Core Application: Chemical Sympathectomy
The primary and most well-documented research application of this compound is the induction of chemical sympathectomy in animal models. This technique is invaluable for elucidating the role of the sympathetic nervous system in a wide range of physiological and pathological conditions, including cardiovascular regulation, neuropathic pain, and immunology.
Quantitative Data on this compound-Induced Sympathectomy
The efficacy of chemical sympathectomy is dependent on the dose, duration of treatment, and the animal model used. The following tables summarize quantitative data from various studies.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Animal Model | Adult Wistar Rats | Adult Sprague-Dawley Rats | Adult Rats |
| This compound Salt | This compound sulphate | This compound monosulfate | This compound |
| Dosage | 5 mg/kg and 40 mg/kg | Not specified | 25 or 30 mg/kg/day |
| Route of Admin. | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Treatment Duration | Daily for 3 months | Daily for 6, 13, or 18 days | Daily for 6 weeks |
| Observed Effects | 5 mg/kg: No significant changes. 40 mg/kg: Lowered blood pressure, ~95% loss of nerve cells in the superior cervical ganglion.[4] | After 18 days: 80% reduction in ganglionic norepinephrine, 70% reduction in noradrenergic neurons.[5] | <2% of nerve cell bodies in the superior cervical ganglion remained. This persisted for at least 4 months after treatment cessation.[6] |
Table 1: this compound Administration Protocols and Effects in Adult Rats.
| Parameter | Protocol 4 |
| Animal Model | Neonatal Rats |
| This compound Salt | This compound sulfate |
| Dosage | Not specified |
| Route of Admin. | Not specified |
| Treatment Duration | From birth to 14 days of age |
| Observed Effects | Massive and permanent destruction of sympathetic ganglionic cells observed at 30, 45, and 90 days of age.[7] |
Table 2: this compound Administration Protocol and Effects in Neonatal Rats.
Experimental Protocols for Chemical Sympathectomy
This protocol is designed to achieve a significant reduction in peripheral sympathetic nerve function in adult rats.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 25 mg/kg dose, dissolve 25 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution; gentle warming or vortexing may be necessary.[2]
-
Animal Weighing and Dose Calculation: Accurately weigh each rat on the day of injection and calculate the required injection volume.
-
Administration (Intraperitoneal Injection):
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 6 weeks).[2][6]
-
Monitoring: Observe the animals daily for signs of distress, such as ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.[2]
Biochemical Analysis:
-
Measure norepinephrine levels in peripheral tissues (e.g., heart, spleen) and tyrosine hydroxylase activity in sympathetic ganglia. A significant reduction in these markers indicates successful sympathectomy.
Histological Examination:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis, on sections of relevant tissues (e.g., superior cervical ganglia, arteries). A marked reduction in TH-positive nerve fibers confirms sympathectomy.
Other Basic Research Applications
While chemical sympathectomy is the most prominent application, this compound is also utilized in more specific areas of research, such as the study of neurotransmitter release and mast cell function.
Investigating Neurotransmitter Release Mechanisms
This compound's ability to inhibit norepinephrine release makes it a useful tool for studying the mechanisms of neurotransmitter exocytosis. By comparing neurotransmitter release in the presence and absence of this compound, researchers can dissect the molecular machinery involved in this process. For instance, studies have used this compound to investigate the differential release of co-transmitters, such as ATP and norepinephrine, from sympathetic nerves.[8]
Experimental Approach:
-
Isolated Tissue Preparations: Isolated arteries or other sympathetically innervated tissues can be perfused with physiological solutions.
-
Nerve Stimulation: Electrical field stimulation is used to evoke neurotransmitter release.
-
This compound Treatment: Tissues are perfused with varying concentrations of this compound to assess its inhibitory effect on the release of norepinephrine and other co-transmitters.
-
Quantification: The released neurotransmitters in the perfusate are quantified using techniques such as high-performance liquid chromatography (HPLC) or radioimmunoassays.
Modulation of Mast Cell Degranulation
Some studies suggest that this compound can influence mast cell function. While the primary mechanism of mast cell degranulation involves IgE-receptor cross-linking, other pathways can also trigger the release of histamine (B1213489) and other inflammatory mediators. Although detailed protocols and quantitative data for this compound's direct effect on mast cell degranulation are not extensively documented, its interaction with the sympathetic nervous system, which can modulate immune responses, makes this an area of research interest. It has been observed that this compound pretreatment can abolish histamine release during reflex vasodilation in dogs, suggesting an indirect role in modulating histamine release through its effects on sympathetic tone.
Potential Experimental Protocol for Mast Cell Degranulation Assay:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured and sensitized with IgE.
-
This compound Incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Degranulation is induced by an appropriate stimulus, such as an antigen or a calcium ionophore.
-
Quantification of Degranulation: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured colorimetrically as an index of degranulation.
-
Data Analysis: The inhibitory effect of this compound would be determined by comparing the extent of degranulation in treated versus untreated cells, and an IC50 value could be calculated.
Conclusion
This compound remains an indispensable tool in basic research, primarily for its robust and specific action in inducing chemical sympathectomy. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to utilize this technique to explore the multifaceted roles of the sympathetic nervous system. While its applications in studying direct neurotransmitter release mechanisms and mast cell function are less characterized, they represent promising avenues for future investigation. As with any potent pharmacological agent, careful experimental design, including appropriate dose-response studies and verification of its effects, is paramount to ensure the generation of reliable and reproducible data.
References
- 1. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of guanidine on release of noradrenaline from the perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Pharmacology of Guanethidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanethidine is a potent, peripherally acting sympatholytic agent historically used in the management of moderate to severe hypertension. First approved by the FDA in 1960, it represented a significant advancement in antihypertensive therapy by selectively targeting the sympathetic nervous system.[1] Although its clinical use has largely been superseded by newer agents with more favorable side-effect profiles, this compound remains an invaluable pharmacological tool for researchers studying the autonomic nervous system. Its unique mechanism of action, involving the depletion of norepinephrine (B1679862) from sympathetic nerve endings, makes it a cornerstone for creating experimental models of "chemical sympathectomy." This guide provides a comprehensive technical overview of the pharmacology of this compound, focusing on its core mechanism, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its pharmacological effects through a multi-step process that ultimately leads to a profound and long-lasting inhibition of sympathetic neurotransmission. The drug's actions are confined to the peripheral nervous system as it does not readily cross the blood-brain barrier.[2] The primary molecular targets of this compound are the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[3]
The mechanism can be summarized as follows:
-
Neuronal Uptake: this compound is actively transported into the presynaptic terminal of postganglionic sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[1][2][4] This uptake is essential for its pharmacological activity.[1]
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT).[3]
-
Norepinephrine Displacement and Depletion: Within the vesicles, this compound displaces norepinephrine, leading to a gradual depletion of norepinephrine stores in the nerve endings.[2][4]
-
Inhibition of Norepinephrine Release: this compound also inhibits the release of any remaining norepinephrine in response to an action potential.[4][5]
The net result of these actions is a functional blockade of sympathetic neurotransmission, leading to reduced sympathetic tone, decreased peripheral vascular resistance, and a subsequent lowering of blood pressure.[5] Chronic administration of high doses of this compound can lead to the degeneration and destruction of sympathetic neurons, a process known as chemical sympathectomy.[4]
Signaling Pathway and Mechanism of Action Diagrams
Quantitative Data
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Route of Administration | Source |
| Oral Bioavailability | 3 - 30% | Human | Oral | [6] |
| Time to Onset of Action | 30 minutes | Human | Not Specified | [6] |
| Elimination Half-life | Biphasic: α-phase: 1.5 days β-phase: 4 - 8 days Terminal: ~5 days | Human | Chronic Oral | [6] |
| Renal Clearance | 56 mL/min | Human | Not Specified | [5][6] |
| Protein Binding | Bound to plasma proteins and tissues | Not Specified | Not Specified | [6] |
Clinical Efficacy in Hypertension
| Study | Dosage Regimen | Number of Patients | Mean Blood Pressure Reduction (Supine) | Mean Blood Pressure Reduction (Standing) | Source | |---|---|---|---|---| | Richardson et al. (1960) | Titrated doses | 25 | Not specified | Significant reduction |[7] | | McAllister (1975) | Oral loading dose (125-650 mg total) followed by maintenance dose | 8 | Not specified | Blood pressure controlled |[8] | | Walter & Nies (1977) | Single 100 mg oral dose | Hypertensive patients | No significant change in 3 hours | Not specified |[9] |
Note: Early clinical studies often lacked the rigorous statistical analysis and detailed reporting of modern trials. The data presented reflects the available information.
Experimental Protocols
Chemical Sympathectomy in Rodents
This protocol is a generalized procedure for inducing chemical sympathectomy in rats using this compound. This method is widely used to study the role of the sympathetic nervous system in various physiological and pathological conditions.
Objective: To achieve peripheral sympathetic denervation in adult rats.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline solution
-
Adult rats (e.g., Sprague-Dawley)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.[1]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated based on the desired dosage (e.g., 20-50 mg/kg). Ensure the solution is fully dissolved.[1]
-
Animal Groups: Divide animals into a control group (receiving saline injections) and a this compound-treated group.[1]
-
Administration:
-
Treatment Duration: Continue daily injections for the desired period, typically 4 to 28 days, depending on the desired degree and duration of sympathectomy.[4]
-
Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping), which is a classic indicator. Also, monitor for any signs of distress, including diarrhea or significant weight loss.[1][4]
-
Confirmation of Sympathectomy (Post-treatment):
-
Functional Confirmation: Measure the blood pressure response to sympathomimetic agents or nerve stimulation. A blunted response indicates successful denervation.[10]
-
Biochemical Confirmation: Analyze norepinephrine levels in peripheral tissues (e.g., heart, spleen) and tyrosine hydroxylase activity in sympathetic ganglia. A significant reduction in these markers confirms sympathectomy.[10]
-
Histological Confirmation: Examine the superior cervical ganglia for neuronal loss.[11]
-
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a conceptual competitive binding assay to determine the affinity of a compound like this compound for the norepinephrine transporter.
Objective: To determine the Kᵢ or IC₅₀ value of a test compound for NET.
Materials:
-
Cell membranes prepared from cells expressing the human NET (e.g., HEK293-hNET cells)
-
Radioligand specific for NET (e.g., [³H]nisoxetine)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., a high concentration of a known NET inhibitor like desipramine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing hNET in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.[3]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate: assay buffer, a fixed concentration of the radioligand, and a range of concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a known NET inhibitor.[3]
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[3]
-
Conclusion
This compound, while no longer a first-line antihypertensive agent, remains a crucial pharmacological tool for its ability to induce a selective and profound peripheral chemical sympathectomy. Its mechanism of action, centered on its uptake by the norepinephrine transporter and subsequent depletion of vesicular norepinephrine stores, is well-established. This guide has provided a comprehensive overview of the pharmacology of this compound, including its mechanism, available quantitative data, and detailed experimental protocols relevant to its use in research. The provided diagrams and tables are intended to serve as a quick reference for scientists and drug development professionals. Further research to definitively quantify the binding affinities of this compound for NET and VMAT2 would provide a more complete understanding of its molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
- 8. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of single large oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanethidine's Impact on Catecholamine Storage Vesicles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine, a potent antihypertensive agent, exerts its pharmacological effects primarily through its interaction with the sympathetic nervous system. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its impact on catecholamine storage vesicles. It details the molecular processes of this compound uptake, its accumulation within synaptic vesicles, the subsequent depletion of norepinephrine (B1679862), and the inhibition of neurotransmitter release. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for replication and further investigation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is an adrenergic neuron-blocking agent that selectively interferes with the function of postganglionic sympathetic neurons.[1][2] Its ability to lower blood pressure stems from its profound and sustained depletion of the neurotransmitter norepinephrine (NE) from sympathetic nerve endings.[3][4] Understanding the precise molecular interactions between this compound and catecholamine storage vesicles is crucial for elucidating its therapeutic effects and potential side effects. This guide serves as a comprehensive resource for researchers investigating the pharmacology of this compound and its implications for drug development.
Mechanism of Action at the Sympathetic Nerve Terminal
This compound's journey to its site of action within the catecholamine storage vesicle is a multi-step process initiated by its recognition and transport by the norepinephrine transporter (NET) located on the presynaptic membrane of sympathetic neurons.[1][5]
2.1. Uptake into the Neuron via Norepinephrine Transporter (NET)
This compound is a substrate for NET, the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[5][6] This active transport mechanism concentrates this compound within the neuronal cytoplasm.
2.2. Sequestration into Catecholamine Storage Vesicles by VMAT2
2.3. Displacement of Norepinephrine and Vesicular Depletion
Within the storage vesicles, this compound displaces norepinephrine, leading to a gradual and profound depletion of the neurotransmitter stores.[2][3] This process is central to this compound's sympatholytic effect. Some studies have proposed that this compound acts as a "false neurotransmitter," being taken up and stored in vesicles in place of norepinephrine.
2.4. Inhibition of Norepinephrine Release
In addition to depleting norepinephrine stores, this compound also actively inhibits the release of any remaining norepinephrine in response to a nerve action potential.[2] The precise mechanism of this release inhibition is not fully elucidated but is a key contributor to its therapeutic effect.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from studies investigating the impact of this compound on catecholamine levels and sympathetic nerve function.
Table 1: this compound-Induced Norepinephrine Depletion in Animal Models
| Animal Model | Tissue | This compound Dose | Time Point | Norepinephrine Depletion (% of Control) | Reference |
| Rabbit | Heart | 12.5 mg/kg | 4 hours | 85% | [3] |
| Rabbit | Heart | 12.5 mg/kg | 18 hours | 85% | [3] |
| Rabbit | Spleen | 12.5 mg/kg | 18 hours | ~60% | [3] |
| Cat | Heart | Not specified | 24 hours | ~75% | [3] |
| Rat | Atrium | Not specified | Not specified | Markedly reduced | [8] |
| Rat | Femoral Artery | Not specified | Not specified | Markedly reduced | [8] |
| Rat | Superior Cervical Ganglion | Not specified | Not specified | Markedly reduced | [8] |
Table 2: Time Course of this compound's Effect on Sympathetic Neuronal Activity in Dogs
| Treatment Duration | Sympathetic Neuronal Activity (Cardiac & Lumbar) | Heart Rate & Resting Neurogenic Tone | Reference |
| 2 days | No significant alteration | No significant alteration | [9] |
| 7 days | Markedly and significantly depressed | Reduced | [9] |
| 7-8 months | Complete restoration | Returned to placebo levels | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on catecholamine storage and release.
4.1. Protocol for Quantifying Norepinephrine Content in Tissues
This protocol outlines the measurement of norepinephrine levels in tissue samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Materials:
-
Tissue of interest (e.g., heart, spleen)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with a reverse-phase column and electrochemical detector
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly excise the target tissue. Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent norepinephrine degradation. Store at -80°C until analysis.
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in a known volume of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed in a refrigerated centrifuge to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.
-
Detection and Quantification: Separate norepinephrine from other compounds on the reverse-phase column and detect it using the electrochemical detector.
-
Standard Curve: Create a standard curve using known concentrations of norepinephrine.
-
Calculation: Calculate the concentration of norepinephrine in the tissue sample by comparing its peak area to the standard curve. Express the results as ng of norepinephrine per gram of tissue.
4.2. Protocol for Isolation of Synaptic Vesicles from Sympathetic Neurons
This protocol describes the isolation of synaptic vesicles using differential and density gradient centrifugation.
Materials:
-
Sympathetic ganglia or other tissue rich in sympathetic nerve endings
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer
-
Ultracentrifuge with appropriate rotors
-
Sucrose (B13894) solutions of varying densities for gradient formation
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and large cellular debris.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to obtain a crude membrane fraction containing synaptic vesicles.
-
-
Sucrose Density Gradient Centrifugation:
-
Resuspend the crude membrane pellet in a small volume of homogenization buffer.
-
Layer the resuspended membranes onto a discontinuous or continuous sucrose density gradient.
-
Centrifuge at a very high speed (e.g., 150,000 x g) for several hours.
-
Synaptic vesicles will band at a specific density within the gradient.
-
-
Vesicle Collection: Carefully collect the band containing the purified synaptic vesicles.
4.3. Protocol for Immunofluorescence Staining of Tyrosine Hydroxylase in Sympathetic Nerve Terminals
This protocol allows for the visualization of sympathetic nerve terminals and the assessment of this compound-induced nerve damage by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.
Materials:
-
Tissue sections (frozen or paraffin-embedded) from control and this compound-treated animals
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with serum and a detergent like Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Prepare tissue sections according to standard histological procedures.
-
Antigen Retrieval (if necessary for paraffin (B1166041) sections): Perform antigen retrieval to unmask the TH epitope.
-
Blocking: Incubate the sections in blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Washing: Wash the sections thoroughly with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections again with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the sections with an appropriate mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental procedures described in this guide.
Conclusion
This compound's impact on catecholamine storage vesicles is a complex and multifaceted process that ultimately leads to a profound and sustained reduction in sympathetic neurotransmission. Its mechanism, involving uptake by NET, sequestration into vesicles via VMAT2, displacement of norepinephrine, and inhibition of release, provides a clear rationale for its antihypertensive effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further investigate the intricate pharmacology of this compound and its interactions with the sympathetic nervous system. Future research focusing on the precise molecular interactions with VMAT2 and the mechanisms of release inhibition will further enhance our understanding of this potent therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Norepinephrine depletion as a possible mechanism of action of this compound (SU 5864), a new hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beckman.com [beckman.com]
- 6. visualize.jove.com [visualize.jove.com]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noradrenergic and neuropeptide Y mechanisms in this compound-sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Sympatholytic Action of Guanethidine: An In-depth Guide to its Early In Vivo Hypotensive Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vivo research that established the hypotensive properties of guanethidine, a potent adrenergic neuron blocking agent. This compound emerged as a significant therapeutic tool in the mid-20th century for the management of hypertension. Its unique mechanism of action, centered on the depletion of norepinephrine (B1679862) from sympathetic nerve endings, set a new precedent in cardiovascular pharmacology. This document delves into the quantitative data from early animal studies, details the experimental protocols used to elucidate its effects, and visualizes the key physiological pathways and experimental workflows.
Core Mechanism of Action: Norepinephrine Depletion
This compound's primary antihypertensive effect stems from its ability to selectively inhibit neurotransmission in post-ganglionic adrenergic nerves. The drug is actively transported into the sympathetic neuron by the norepinephrine transporter (NET). Once inside, it is concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT), where it displaces and eventually depletes the stores of norepinephrine. This prevents the release of this key neurotransmitter in response to nerve stimulation, leading to a reduction in sympathetic tone, decreased peripheral resistance, and a subsequent lowering of blood pressure.[1][2][3] An initial transient release of norepinephrine can be observed shortly after administration, which can lead to a brief pressor effect before the long-lasting hypotensive phase begins.[4]
Quantitative Data from Early In Vivo Studies
The following tables summarize the key quantitative findings from early in vivo studies on this compound in various animal models. These studies were crucial in characterizing the dose-response relationship and the time course of its hypotensive and sympatholytic effects.
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Blood Pressure and Heart Rate in Anesthetized Rats
| Dose (mg/kg) | Maximum Fall in Mean Arterial Blood Pressure | Time to Maximum Fall | Heart Rate Response | Normalization of Blood Pressure | Normalization of Heart Rate |
| 0.25 | Dose-dependent fall | 15 minutes | Decrease | Within 24 hours | Within 96 hours |
| 1.25 | Dose-dependent fall | 15 minutes | Initial increase, then decrease to subnormal levels | Within 24 hours | Within 96 hours |
| 5 | Dose-dependent fall | 15 minutes | Initial increase, then decrease to subnormal levels | Within 24 hours | Within 96 hours |
| 20 | Dose-dependent fall | 15 minutes | Initial increase, then decrease to subnormal levels | Within 24 hours | Within 96 hours |
| 40 | Dose-dependent fall | 15 minutes | Initial increase, then decrease to subnormal levels | Within 24 hours | Within 96 hours |
Data extracted from a study on chloralose-urethane anesthetized adult rats.[5]
Table 2: Effect of this compound on Norepinephrine Content in Rabbit Heart
| Time After this compound Administration | Norepinephrine Level (as % of normal) |
| 4 hours | 15% |
| 18 hours | ~15% |
| 48 hours | Partial recovery |
| 7 days | Normal |
Data from a study where rabbits were administered this compound.[6]
Key Experimental Protocols
The following sections detail the methodologies for two key types of experiments that were fundamental in the early in vivo evaluation of this compound.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats, a standard procedure for assessing the acute cardiovascular effects of pharmacological agents like this compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
Anesthetic agent (e.g., urethane (B1682113), pentobarbital (B6593769) sodium)
-
Surgical board
-
Dissection instruments
-
Intra-arterial catheter (e.g., PE-50 tubing)
-
Heparinized saline
-
Pressure transducer
-
Physiograph or data acquisition system
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane at 1200 mg/kg, intraperitoneally). Confirm the depth of anesthesia by checking for the absence of pedal and corneal reflexes.[7][8]
-
Surgical Preparation: Place the animal in a supine position on a surgical board. Shave and disinfect the ventral neck area.[7]
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.
-
Carotid Artery Cannulation: Make a midline incision in the neck to expose the left or right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.[8]
-
Place two ligatures around the artery. Tie off the distal end.
-
Make a small incision in the artery and insert a heparinized saline-filled catheter. Secure the catheter in place with the proximal ligature.
-
Connection to Transducer: Connect the other end of the catheter to a pressure transducer, ensuring there are no air bubbles in the system. The transducer is connected to a physiograph or data acquisition system to record blood pressure.[7][8]
-
Stabilization: Allow the animal's blood pressure to stabilize for a period of 10-20 minutes before any drug administration.[7]
-
This compound Administration: Administer this compound intravenously (e.g., via a cannulated femoral vein) at the desired doses.
-
Data Recording: Continuously record mean arterial blood pressure and heart rate before, during, and after drug administration.
Quantification of Norepinephrine in Heart Tissue
This protocol outlines the procedure for measuring norepinephrine levels in cardiac tissue, a key method for demonstrating this compound's mechanism of action.
Materials:
-
Rat heart tissue
-
Liquid nitrogen or dry ice
-
0.1 M perchloric acid
-
Sonicator or mechanical homogenizer
-
High-speed centrifuge
-
HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection: At a predetermined time after this compound administration, euthanize the animal.
-
Rapidly excise the heart, rinse with ice-cold saline, and freeze immediately in liquid nitrogen or on dry ice. Store at -80°C until analysis.[1]
-
Homogenization and Extraction:
-
Weigh the frozen heart tissue.
-
Add a fixed volume of ice-cold 0.1 M perchloric acid (e.g., 10 volumes of acid to tissue weight).
-
Homogenize the tissue using a sonicator or mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.[1]
-
Collect the supernatant, which contains the catecholamines.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines using a suitable mobile phase.
-
Detect and quantify the norepinephrine peak using an electrochemical or fluorescence detector.
-
-
Quantification: Determine the concentration of norepinephrine in the tissue sample by comparing the peak area to a standard curve generated with known concentrations of norepinephrine.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
Caption: Workflow for in vivo blood pressure measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced acute hypersensitivity to noradrenaline in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
Methodological & Application
Guanethidine-Induced Chemical Sympathectomy in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for inducing chemical sympathectomy in rats using guanethidine. This technique is a critical tool in neuroscience, cardiovascular, and immunological research, allowing for the investigation of the sympathetic nervous system's role in various physiological and pathological states.
Mechanism of Action
This compound is a postganglionic sympathetic neuron-blocking agent. Its selective action is based on its uptake into sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][2] Once inside the neuron, this compound is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2][3] This leads to an inhibition of NE release in response to nerve impulses, effectively blocking sympathetic neurotransmission.[1][3] Chronic administration of high doses of this compound can result in the destruction of peripheral sympathetic neurons, leading to a long-lasting chemical sympathectomy.[1][4]
Signaling Pathway of this compound
References
Guanethidine Administration in Mice for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of guanethidine to induce chemical sympathectomy in mice, a critical technique in cardiovascular, neurological, and immunological research. This compound, a postganglionic sympathetic nerve terminal blocker, offers a targeted approach to study the role of the sympathetic nervous system in various physiological and pathological processes.
Mechanism of Action
This compound is actively transported into sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][2] Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2] this compound also inhibits the release of NE in response to nerve impulses.[1][2] This dual action of NE depletion and release inhibition leads to a functional blockade of sympathetic neurotransmission. Chronic administration of high doses of this compound can lead to the destruction of peripheral sympathetic neurons, effectively creating a chemical sympathectomy.[1][3][4]
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound to induce chemical sympathectomy in mice and rats. Due to limited mouse-specific data, information from rat studies is included for guidance, as the mechanisms are similar. Dose adjustments are critical when extrapolating from rats to mice.
| Parameter | Mouse | Rat |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral Gavage (p.o.) | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) |
| Dosage (i.p.) | 30-50 mg/kg/day[3] | 25-75 mg/kg/day[4][5] |
| Dosage (s.c.) | 30 mg/kg (single dose) | 50 mg/kg/day (neonates)[6] |
| Dosage (p.o.) | Data not available; requires dose-finding studies. | High doses (e.g., 180 mg/kg) can be toxic.[7] |
| Treatment Duration | 1-10 weeks for neuronal destruction[3] | 4 to 28 days for functional changes; up to 6 weeks for neuronal destruction.[1][4] |
| Observed Effects | Mitochondrial damage, swelling of neural processes, disappearance of granular vesicles in sympathetic neurons.[3] | Lowered blood pressure, ptosis, diarrhea, weight loss, norepinephrine depletion, and neuron loss in sympathetic ganglia.[1] |
| Vehicle | Sterile Saline (0.9% NaCl) for injections. For oral gavage, water, saline, or 0.5% methyl cellulose (B213188) can be considered.[1][8] | Sterile Saline (0.9% NaCl) for injections. |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol
This protocol is designed to induce chemical sympathectomy in adult mice through daily intraperitoneal injections.
Materials:
-
This compound sulfate (B86663) or monosulfate
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before starting the experiment.
-
This compound Solution Preparation:
-
On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 30 mg/kg dose in a 25g mouse, the required dose is 0.75 mg. A stock solution of 3 mg/mL would require an injection volume of 0.25 mL.
-
Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
-
Animal Weighing and Dose Calculation:
-
Weigh each mouse accurately on the day of injection.
-
Calculate the required injection volume based on the animal's weight and the desired dose.
-
-
Administration:
-
Restrain the mouse securely.
-
Position the animal with its head tilted slightly downwards.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 1 to 10 weeks).[3]
-
Monitoring:
-
Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss.[1]
-
Monitor blood pressure and heart rate as required by the experimental design.
-
Subcutaneous (SC) Injection Protocol
This protocol is suitable for inducing sympathectomy, particularly in neonatal or adult mice.
Materials:
-
This compound sulfate or monosulfate
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (26-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Acclimation: Acclimate adult mice for at least one week prior to the experiment. For neonatal studies, ensure proper maternal care.
-
This compound Solution Preparation:
-
Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).
-
-
Animal Weighing and Dose Calculation:
-
Weigh each mouse (or pup) accurately before each injection.
-
Calculate the required injection volume.
-
-
Administration:
-
Gently lift the skin on the back of the neck or flank to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the tented skin.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Continue daily injections for the planned duration of the study.
-
Monitoring:
-
For neonatal studies, monitor pups daily for mortality and growth.
-
In all animals, observe for signs of sympathetic blockade such as ptosis.
-
Oral Gavage (p.o.) Protocol
Due to the lack of established oral dosages for this compound-induced sympathectomy in mice and its poor oral bioavailability, this route requires careful dose-finding studies. The following is a general procedure that must be adapted.
Materials:
-
This compound sulfate or monosulfate
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methyl cellulose)[8]
-
Appropriately sized gavage needles for mice (e.g., 20-22 gauge, 1-1.5 inches with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimation and Training: Acclimate mice and, if possible, habituate them to handling and the gavage procedure to reduce stress.
-
This compound Formulation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration will depend on the dose being tested.
-
Due to low oral bioavailability, initial doses may need to be significantly higher than parenteral routes. A pilot study is essential.
-
-
Animal Weighing and Dose Calculation:
-
Weigh each mouse before dosing.
-
Calculate the administration volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]
-
-
Administration:
-
Securely restrain the mouse to immobilize the head and neck.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
-
Treatment Schedule: As determined by the experimental design.
-
Monitoring:
-
Closely monitor animals for any signs of aspiration, esophageal injury, or systemic toxicity.
-
Observe for indicators of sympathectomy (e.g., ptosis) and other physiological parameters relevant to the study.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrastructural changes in adrenergic neurons following chemical sympathectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method of destroying adrenergic nerves in adult animals using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Guanethidine Treatment in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of guanethidine in animal models to induce chemical sympathectomy. This technique is a critical tool in cardiovascular, neurological, and immunological research, allowing for the targeted study of the sympathetic nervous system's role in various physiological and pathological states.
Mechanism of Action
This compound is a postganglionic sympathetic nerve terminal blocker.[1] Its selective action on sympathetic neurons is a multi-step process:
-
Uptake: this compound is actively transported into sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][2][3] This uptake is essential for its pharmacological effect.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2][4]
-
Inhibition of Release: this compound also inhibits the release of norepinephrine in response to nerve impulses.[1][4][5]
-
Neuronal Destruction: Chronic administration of high doses of this compound can lead to the degeneration and destruction of peripheral sympathetic neurons, resulting in a chemical sympathectomy.[1][3] The underlying mechanism of cell death is thought to involve mitochondrial damage and may have an autoimmune component.[6][7]
It is important to note that this compound does not readily cross the blood-brain barrier, so its effects are primarily limited to the peripheral nervous system.[8]
Signaling Pathway of this compound at the Sympathetic Nerve Terminal
Caption: Mechanism of this compound Action at the Sympathetic Nerve Terminal.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing long-term this compound treatment in rats.
Table 1: Effects of Long-Term this compound Administration on Cardiovascular Parameters in Adult Rats
| Dose (mg/kg/day, i.p.) | Duration | Change in Mean Arterial Blood Pressure (mmHg) | Change in Heart Rate | Reference |
| 5 | 3 months | No significant change | No significant change | [9] |
| 40 | 3 months | ↓ 33 (after 1 day discontinuation) | No significant change | [9] |
| 40 | 3 months | ↓ 54 (after 3 months discontinuation) | No significant change | [9] |
| 40 | 28 days | ↓ (Reversible upon discontinuation) | Not specified | [10] |
Table 2: Effects of Different Doses of this compound on Rats with Myocardial Infarction (4-week treatment)
| Dose (mg/kg/day) | Plasma NE Levels (pg/ml) | Myocardial NE Levels (ng/g) | 28-Day Mortality | Reference |
| Vehicle | 1000 +/- 570 | 207 +/- 71 | 52% | [11] |
| 1 (Low-dose) | 520 +/- 250 | 154 +/- 71 | 6% | [11] |
| 3 (Medium-dose) | Not specified | Not specified | No beneficial effect | [11] |
| 10 (High-dose) | Not specified | Depleted | 91% | [11] |
Table 3: Effect of this compound on Norepinephrine (NE) and Dopamine (B1211576) (DA) Levels in Rat Tissues
| Treatment | Tissue | NE Depletion | DA Depletion | Reference |
| 50 mg/kg i.p. (5 days/week for 1-2.5 weeks) | Kidney, Bladder, Stomach, Intestine, Lung, Liver, Sympathetic Ganglia | Greatly reduced | Partially depleted | [12] |
| 50 mg/kg i.p. (5 days/week for 1-2.5 weeks) | Seminal Vesicles, Vas Deferens, Heart, Spleen | Greatly reduced | Main source of DA appears to be noradrenergic neurons | [12] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve significant and lasting sympathetic denervation in adult rats.[9][13]
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Sprague-Dawley, Wistar)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound in sterile saline. For a dose of 40-50 mg/kg, a concentration of 20 mg/mL can be prepared.[13] Ensure the solution is fully dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection and calculate the required volume.
-
Administration: Administer this compound at a dose of 40-50 mg/kg body weight via intraperitoneal (IP) or subcutaneous (SC) injection.[13] Daily injections are continued for a period of 2 to 5 weeks, depending on the desired degree of sympathectomy.[13] A control group should receive daily injections of an equivalent volume of sterile saline.
-
Monitoring:
-
Confirmation of Sympathectomy: At the end of the treatment period, sympathectomy can be confirmed by:
Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.[1]
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (27-30 gauge)
-
Neonatal rat pups (within the first 24-48 hours of birth)
Procedure:
-
This compound Solution Preparation: Prepare a fresh solution of this compound in sterile saline on the day of injection.
-
Dose Calculation: The dose for neonatal rats is typically in the range of 20-50 mg/kg.
-
Administration: Administer the calculated dose of this compound via subcutaneous (SC) injection. Gently lift the skin on the back of the neck to form a tent and insert the needle at the base. Continue daily injections for the first 3 weeks of life.[1]
-
Monitoring: Monitor the pups daily for mortality and growth. Compare weight gain to a control litter receiving saline injections.
-
Long-term Assessment: The sympathectomy induced by this method is considered permanent. Long-term studies can be conducted to assess the physiological consequences.
Experimental Workflow
Caption: General Experimental Workflow for this compound Administration in Adult Rats.
Species-Specific Considerations
It is crucial to note that the neurotoxic effects of this compound are species-dependent. While high doses produce permanent sympathectomy in adult and newborn rats, similar effects are not observed in cats, rabbits, hamsters, and neonatal pigs.[15] Therefore, the protocols described above are most applicable to rodent models, and researchers should exercise caution when extrapolating these findings to other species.
Potential Side Effects and Safety Precautions
In animal models, long-term this compound treatment can lead to side effects such as postural hypotension, diarrhea, and weight loss.[7][16] High doses can increase mortality, particularly in models of cardiac stress like myocardial infarction.[11]
Safety Precautions:
-
Dose-Response: It is essential to conduct pilot studies to determine the optimal dose for the desired level of sympathectomy without causing excessive toxicity.
-
Animal Monitoring: Close monitoring of animal health is critical. If severe adverse effects are observed, dose adjustments or supportive care may be necessary.
-
Drug Preparation: Always prepare fresh solutions of this compound and ensure it is fully dissolved before administration.[13]
By following these detailed protocols and considering the critical parameters outlined, researchers can effectively utilize long-term this compound treatment to create robust animal models for studying the role of the sympathetic nervous system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of long-term effects of this compound on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term treatment with low-dose, but not high-dose, this compound improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of this compound on dopamine and norepinephrine in rat peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effect of chronic this compound treatment on vascular norepinephrine content in the neonatal domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Side Effects: Common, Severe, Long Term [drugs.com]
Application Notes and Protocols for Studying Autonomic Neuropathy Using Guanethidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing guanethidine for inducing chemical sympathectomy in animal models, a critical technique for studying the pathophysiology of autonomic neuropathy and for the preclinical evaluation of novel therapeutics. This compound, a postganglionic sympathetic neuron-blocking agent, offers a selective method to create a state of peripheral adrenergic denervation, thereby providing a valuable model to investigate the consequences of sympathetic nervous system dysfunction.[1]
Mechanism of Action
This compound's selective neurotoxicity towards sympathetic neurons is a multi-step process:
-
Uptake: this compound is actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[1][2][3][4][5] This uptake mechanism is crucial for its selective action.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2][3][4][5]
-
Inhibition of Norepinephrine Release: this compound also inhibits the release of norepinephrine in response to nerve impulses.[2][4][6]
-
Neuronal Destruction: Chronic administration of high doses of this compound leads to the destruction of peripheral sympathetic neurons.[1][2] This effect is thought to be, at least in part, immune-mediated.[1][7]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the sympathetic nerve terminal.
General Experimental Workflow
Caption: General experimental workflow for this compound-induced sympathectomy.
Data Presentation
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Parameter | Study 1 | Study 2 | Study 3 |
| Animal Model | Adult Sprague-Dawley rats | Adult rats | Adult rats |
| This compound Salt | This compound monosulfate | This compound sulphate | This compound sulphate |
| Dosage | Not specified | 5 mg/kg and 40 mg/kg | 40 mg/kg |
| Route of Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Frequency | Daily | Daily | Daily |
| Duration | 5 weeks | 3 months | Not specified |
| Vehicle | Saline | Not specified | Not specified |
| Observed Effects | Weight loss, ptosis, lower mean arterial blood pressure, norepinephrine depletion in peripheral nerves and superior cervical ganglion, inflammatory cell infiltrate and neuron loss in the superior cervical ganglion.[7] | 5 mg/kg: No significant changes. 40 mg/kg: Lowered mean arterial blood pressure by 33-54 mmHg, ~95% loss of nerve cells in the superior cervical ganglion, enhanced pressor response to noradrenaline.[8] | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion.[2] |
Table 2: this compound Administration Protocols for Neonatal Rats
| Parameter | Protocol |
| Animal Model | Neonatal rat pups (e.g., Sprague-Dawley) |
| This compound Salt | This compound sulfate (B86663) |
| Dosage | 50 mg/kg |
| Route of Administration | Subcutaneous |
| Frequency | Daily |
| Duration | 3 weeks, starting on postnatal day 7 |
| Vehicle | Sterile saline |
| Observed Effects | Permanent sympathectomy, massive and permanent destruction of sympathetic ganglionic cells.[9][10] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve significant and lasting sympathectomy for investigating the chronic effects of autonomic dysfunction.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley), 8-10 weeks old
-
Animal scale
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.[1][2]
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound. For a 50 mg/kg dose in a 250g rat, dissolve this compound in sterile 0.9% saline to a final concentration of 20 mg/mL, resulting in an injection volume of 0.625 mL.[1] Ensure the solution is completely dissolved and at room temperature before injection.
-
Administration:
-
Weigh each rat accurately to calculate the correct dose.
-
Administer this compound via intraperitoneal (IP) injection.
-
Gently restrain the rat and insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for the desired duration, which can range from 4 to 28 days or longer depending on the experimental goals.[2] A control group should receive daily injections of an equivalent volume of sterile saline.[1]
-
Monitoring:
Protocol 2: Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.[2]
Materials:
-
This compound sulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
-
Animal scale
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/mL.[2]
-
Administration:
-
Begin treatment on postnatal day 7.
-
Weigh each pup daily to accurately calculate the required dose (50 mg/kg).
-
Administer this compound via subcutaneous (SC) injection once daily.
-
Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.[2][10]
-
Monitoring: Monitor the pups daily for mortality, growth, and any adverse effects such as failure to thrive or signs of distress.[2][10]
Assessment of Autonomic Neuropathy
Following the induction of sympathectomy, various tests can be performed to assess the degree of autonomic dysfunction.
Functional Assessment
-
Blood Pressure and Heart Rate: Monitor for changes in baseline blood pressure and heart rate, as well as postural hypotension.[7]
-
Heart Rate Variability (HRV): HRV analysis is a non-invasive method to assess autonomic function. Reduced HRV is an early indicator of autonomic neuropathy.[11][12]
-
Pressor Response to Tyramine: The pressor response to tyramine, which induces the release of norepinephrine from sympathetic nerve terminals, will be blunted in sympathectomized animals.[1][13]
Biochemical Assessment
-
Norepinephrine Levels: Measure norepinephrine content in peripheral tissues (e.g., heart, spleen, superior cervical ganglia) and plasma. A significant reduction confirms successful sympathectomy.[7][10][13]
Histological Assessment
-
Ganglion Cell Count: Examine the superior cervical ganglia for neuronal loss and inflammatory cell infiltrate.[7][9]
-
Immunohistochemistry: Use staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis, to visualize the reduction in sympathetic nerve fibers.[14]
-
Nerve and Skin Biopsy: In some cases, nerve or skin biopsies can be used to assess nerve fiber density.[15]
Important Considerations
-
Dosage and Duration: The degree of sympathectomy is dependent on the dose and duration of this compound administration. Higher doses and longer treatment periods generally result in more profound and permanent effects.[2]
-
Animal Strain: Different animal strains may exhibit varied responses to this compound. For instance, spontaneously hypertensive rats (SHR) have shown resistance to this compound-induced sympathectomy.[10][16]
-
Side Effects: Common side effects include ptosis, diarrhea, and postural hypotension.[2] Close monitoring of animal health is crucial.
-
Control Groups: Always include a vehicle-treated control group in the experimental design.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The action of this compound with particular reference to the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histologic evaluation of the sympathectomy induced by this compound sulfate in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Quantitative Method for Diabetic Cardiac Autonomic Neuropathy Assessment in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autonomic nervous activity in rats can be evaluated by blood photoplethysmography-derived pulse rate variability analysis [jstage.jst.go.jp]
- 13. Noradrenergic and neuropeptide Y mechanisms in this compound-sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Autonomic Neuropathy Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Guanethidine-Induced Models of Complex Regional Pain Syndrome (CRPS)
For Researchers, Scientists, and Drug Development Professionals
Guanethidine, a sympatholytic agent, is a valuable pharmacological tool for creating animal models that mimic certain aspects of Complex Regional Pain Syndrome (CRPS), particularly those involving the sympathetic nervous system. By inducing a state of chemical sympathectomy, this compound allows for the investigation of the pathophysiology of CRPS and the preclinical evaluation of novel therapeutic agents.
Mechanism of Action
This compound acts by selectively targeting and destroying peripheral sympathetic neurons.[1] It is taken up into sympathetic neurons through the norepinephrine (B1679862) transporter (NET).[1][2] Once inside, it accumulates in synaptic vesicles, displacing and depleting norepinephrine (NE).[1][2] This leads to an initial blockade of neurotransmission, and with chronic administration of high doses, it results in the destruction of these neurons.[1][2] This process is believed to have an immune-mediated component.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized this compound to induce chemical sympathectomy in rats, a common approach for modeling CRPS-like conditions.
Table 1: this compound Administration Protocols and Effects in Adult Rats [2]
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Animal Model | Adult male Sprague-Dawley rats | Adult male Sprague-Dawley rats | Adult male rats with myocardial infarction |
| This compound Dose | 25-30 mg/kg/day, i.p.[3] | 50 mg/kg/day, i.p.[4] | 1 mg/kg/day, continuous infusion[3] |
| Duration | 6 consecutive weeks[3] | 5 consecutive days[4] | 4 weeks[3] |
| Observed Effects | Significant weight loss compared to controls.[5] | Maximum lymphocytic infiltrate and neuronal degeneration in the superior cervical ganglion.[3] | Monitored for cardiovascular parameters.[3] |
| Purpose | General chemical sympathectomy.[3] | Induction of inflammation.[4] | Low-dose treatment in a heart failure model.[3] |
Table 2: Effects of Immunosuppressive Agents on this compound-Induced Sympathectomy [4]
| Treatment | Animal Model | Observed Effect |
| This compound + Cyclophosphamide | Euthymic LEW/Mol rats | Unable to prevent the this compound-induced reduction of sympathetic neurons.[4] |
| This compound + Methylprednisolone | Euthymic LEW/Mol rats | Significantly higher number of neurons compared to this compound alone.[4] |
| This compound + Cyclosporin A | Euthymic LEW/Mol rats | Unable to prevent the this compound-induced reduction of sympathetic neurons.[4] |
| This compound + Azathioprine | Rats | Partial protection against this compound sympathectomy.[4] |
| This compound + Dexamethasone | Rats | Partial protection against this compound sympathectomy.[4] |
| This compound + Gamma-Irradiation | Rats | Virtually complete protection against this compound-induced destruction.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound to create animal models relevant to CRPS research.
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is designed to achieve a profound and long-lasting sympathectomy.
-
Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old).[1]
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.[1][2]
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound monosulfate.[1] Dissolve this compound in sterile 0.9% saline to a final concentration of 20 mg/mL.[1][3] Ensure the solution is completely dissolved before administration.[2]
-
Administration:
-
Weigh each rat to calculate the correct dose.[1]
-
Administer this compound at a dose of 40-50 mg/kg body weight via intraperitoneal (IP) or subcutaneous (SC) injection.[1]
-
Continue daily injections for a period of 2 to 5 weeks.[1]
-
A control group should receive daily injections of an equivalent volume of sterile saline.[1]
-
-
Monitoring:
Protocol 2: Induction of this compound-Induced Inflammation
This protocol focuses on the inflammatory response associated with this compound-induced sympathectomy.
-
Animal Model: Young adult male Sprague-Dawley rats (260-300 g).[4]
-
This compound Preparation: Dissolve this compound monosulfate in sterile saline.[4]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 5 consecutive days.[4] A control group should receive an equivalent volume of sterile saline.[4]
-
Tissue Collection and Analysis:
-
At a desired time point (e.g., day 7 for peak inflammation), euthanize the animals and collect the superior cervical ganglia.[4]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Fix tissue in 4% paraformaldehyde.[4]
-
Cryoprotect in 30% sucrose (B13894) solution.[4]
-
Embed in Optimal Cutting Temperature (OCT) compound and section at 10-20 µm.[4]
-
Incubate sections with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.[4]
-
Visualize and quantify the number of TH-positive neurons using a fluorescence microscope.[4]
-
-
Cell Counting: Quantify infiltrating mononuclear cells using hematoxylin (B73222) and eosin (B541160) staining.[4]
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
The following diagram illustrates the mechanism of action of this compound at the sympathetic nerve terminal.
Mechanism of this compound at the sympathetic neuron terminal.
General Experimental Workflow
This diagram outlines a typical experimental workflow for creating and evaluating a this compound-induced CRPS model.
General experimental workflow for this compound-induced CRPS model.
This compound-Induced Inflammatory Pathway
This diagram illustrates the proposed inflammatory cascade initiated by this compound treatment, leading to neuronal damage.
This compound-induced inflammatory pathway leading to sympathectomy.
References
Application Notes and Protocols for Guanethidine-Induced Permanent Sympathectomy in Neonatal Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical sympathectomy is a technique used to selectively destroy sympathetic neurons, providing a valuable tool for studying the roles of the sympathetic nervous system in various physiological and pathological processes. Guanethidine, an adrenergic neuron-blocking agent, has been widely used to induce permanent sympathectomy, particularly when administered to neonatal animals during the critical period of sympathetic nervous system development. This document provides detailed application notes and protocols for the use of this compound in neonatal animals to achieve long-lasting and profound sympathectomy.
The mechanism of this compound-induced neurotoxicity is complex and multifaceted. Initially, it is taken up into sympathetic neurons by the norepinephrine (B1679862) transporter (NET). Once inside, it is concentrated in synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter.[1] However, the destruction of sympathetic neurons is not solely due to neurotransmitter depletion. Evidence strongly suggests an immune-mediated component, characterized by the infiltration of lymphocytes into sympathetic ganglia following this compound administration.[2][3][4][5][6] Additionally, this compound has been shown to impair mitochondrial function by inhibiting the electron transport chain, which likely contributes to its cytotoxic effects.[7][8]
Applications
-
Neuroscience Research: Investigating the role of the sympathetic nervous system in development, plasticity, and disease models.
-
Cardiovascular Research: Studying the influence of sympathetic innervation on cardiovascular function, hypertension, and heart failure.[9]
-
Immunology Research: Exploring the interactions between the nervous and immune systems.
-
Drug Development: Evaluating the effects of novel therapeutics on the sympathetic nervous system.
Quantitative Data Summary
The administration of this compound to neonatal animals results in a significant and permanent reduction in sympathetic nerve function. The following tables summarize the quantitative effects reported in the literature.
Table 1: Effect of Neonatal this compound Administration on Norepinephrine (NE) Levels in Various Tissues of the Rat.
| Tissue | Dosage Regimen | Age at Assessment | Percent Decrease in NE vs. Control | Reference |
| Heart | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Spleen | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Intestine | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Mesentery | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Kidney | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Uterus | 50-100 mg/kg/day for 20 days | 10 weeks | 80-98% | [10] |
| Vas Deferens | 50-100 mg/kg/day for 20 days | 10 weeks | 95% | [10] |
| Atrium | Not Specified | Adult | Markedly Reduced | [11] |
| Femoral Artery | Not Specified | Adult | Markedly Reduced | [11] |
| Sciatic Nerve | Not Specified | Adult | Markedly Reduced | [11] |
| Vagus Nerve | Not Specified | Adult | Markedly Reduced | [11] |
| Carotid Body | Not Specified | Adult | 70% | [12] |
Table 2: Effect of Neonatal this compound Administration on Sympathetic Neuron Number.
| Ganglion | Dosage Regimen | Duration of Treatment | Age at Assessment | Percent Decrease in Neuron Number vs. Control | Reference |
| Superior Cervical Ganglion | Not Specified | Not Specified | 4 months | 85% | [13] |
| Superior Cervical Ganglion | 100 mg/kg/day | 11 days | 3 and 6 months | 50-60% (TH-positive neurons) | [14][15] |
Experimental Protocols
Protocol 1: Permanent Sympathectomy in Neonatal Rats
This protocol is designed to induce a profound and long-lasting sympathectomy in neonatal rats.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
-
Analytical balance
-
Sterile containers for solution preparation
Procedure:
-
This compound Solution Preparation:
-
On the day of injection, prepare a fresh sterile solution of this compound monosulfate in saline.
-
A commonly used concentration is 10 mg/mL to achieve a dosage of 50 mg/kg in a manageable injection volume.[9]
-
Ensure the this compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Animal Dosing:
-
Injection Technique:
-
Gently restrain the neonatal rat.
-
Lift the skin on the back or flank to form a tent.
-
Insert the needle into the subcutaneous space and inject the calculated volume of the this compound solution.
-
Alternate injection sites to minimize local irritation.
-
-
Monitoring:
-
Monitor the pups daily for any signs of distress, such as failure to thrive, lethargy, or diarrhea.
-
Observe for the development of ptosis (drooping eyelids), which is an early and reliable indicator of sympathetic blockade.
-
Confirmation of Sympathectomy (Post-treatment):
At the desired experimental endpoint (e.g., several weeks or months after the final injection), the effectiveness of the sympathectomy should be confirmed using one or more of the following methods:
-
Biochemical Analysis: Measure norepinephrine levels in peripheral tissues (e.g., heart, spleen, vas deferens) using techniques like HPLC. A significant reduction (typically >80%) compared to control animals indicates successful sympathectomy.[10]
-
Functional Assessment: Measure the pressor response to sympathomimetic agents like tyramine (B21549) or the response to stimulation of vasomotor outflow. A blunted response is indicative of sympathectomy.[11]
-
Histological Examination: Perform histological analysis of sympathetic ganglia (e.g., superior cervical ganglion) to assess for neuronal loss and infiltration of immune cells.[6]
Visualizations
Caption: Experimental workflow for this compound-induced sympathectomy.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Important Considerations
-
Strain Differences: The susceptibility to this compound-induced sympathectomy can vary between different animal strains. For example, spontaneously hypertensive rats (SHR) have been shown to be resistant, a phenomenon that can be overcome by co-administration with an antibody to nerve growth factor (NGF).[9]
-
Age of Animals: Neonatal animals are particularly susceptible to the permanent destructive effects of this compound on the developing sympathetic nervous system.
-
Dosage and Administration: The dosage and duration of treatment are critical for achieving the desired level of sympathectomy. The protocol provided is a well-established method, but pilot studies may be necessary to optimize for specific experimental needs.
-
Animal Welfare: Close monitoring of the animals is essential to minimize any potential distress. The development of side effects such as diarrhea or significant weight loss may necessitate adjustments to the protocol or supportive care.
-
Specificity: this compound-induced sympathectomy is largely specific to the peripheral sympathetic nervous system, with minimal effects on the central nervous system as it does not readily cross the blood-brain barrier.[10]
Conclusion
The administration of this compound to neonatal animals is a robust and effective method for achieving permanent chemical sympathectomy. By carefully following established protocols and considering the key factors outlined in these application notes, researchers can successfully utilize this technique to advance our understanding of the sympathetic nervous system's role in health and disease. The provided quantitative data and diagrams offer a comprehensive resource for planning and executing experiments involving this compound-induced sympathectomy.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunosuppressive agents prevent this compound-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced destruction of peripheral sympathetic neurons occurs by an immune-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced destruction of peripheral sympathetic neurons occurs by an immune-mediated mechanism | Journal of Neuroscience [jneurosci.org]
- 5. [PDF] this compound-induced destruction of peripheral sympathetic neurons occurs by an immune-mediated mechanism | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on electron transport and proton movements in rat heart, brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of adrenergic neuron-blocking guanidine derivatives on mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Biochemical and functional evaluation of the sympathectomy produced by the administration of this compound to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noradrenergic and neuropeptide Y mechanisms in this compound-sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical evidence for norepinephrine stores outside the sympathetic nerves in rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth of sympathetic postganglionic axons after partial chemical destruction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. No Evidence of Neurogenesis in Adult Rat Sympathetic Ganglia Following this compound-Induced Neuronal Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Maturation of sympathetic neurotransmission in the rat heart. IV. Effects this compound-induced sympathectomy on neonatal development of synaptic vesicles, synaptic terminal function and heart growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Guanethidine Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanethidine is a potent adrenergic neuron-blocking agent widely utilized in in vivo research to induce chemical sympathectomy, thereby enabling the study of the sympathetic nervous system's role in various physiological and pathological processes.[1][2] Its primary mechanism of action involves inhibiting the release of norepinephrine (B1679862) from post-ganglionic sympathetic nerve endings.[1][3] this compound is actively transported into the sympathetic neuron by the norepinephrine transporter (NET) and subsequently concentrates in synaptic vesicles, where it displaces and depletes norepinephrine stores.[1][3][4] This leads to a long-lasting reduction in sympathetic tone.[1] Proper preparation of this compound solutions is paramount for experimental success, reproducibility, and the welfare of animal subjects. These application notes provide detailed protocols for the dissolution and administration of this compound for in vivo studies.
Data Presentation: Solubility and Storage
The solubility of this compound salts is a critical factor in preparing solutions for in vivo administration. This compound is commonly available as a sulfate (B86663) or monosulfate salt.[1]
Table 1: Solubility of this compound Salts
| Compound | Solvent | Solubility | Notes |
| This compound Sulfate | Water (H₂O) | 100 mg/mL | An ultrasonic bath may be needed to aid dissolution.[1][5] |
| This compound Monosulfate | Water (H₂O) | 59 mg/mL | |
| This compound Sulfate | PBS (pH 7.2) | 10 mg/mL | [1][6] |
| This compound Sulfate | Ethanol | Insoluble | [1] |
| This compound Monosulfate | DMSO | Insoluble | [1] |
Note: It is always recommended to test the solubility of each specific batch of the compound.[1]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Conditions |
| Immediate Use | Room Temperature | |
| Short-term | 4°C | Up to one week.[6] |
| Long-term | -20°C or -80°C | Up to one month at -20°C, and up to six months at -80°C.[1][5] |
Note: Avoid repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use volumes.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate in Saline for Injection
This protocol is suitable for preparing a stock solution of this compound sulfate for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodent models.[1]
Materials:
-
This compound sulfate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound sulfate. Determine the desired concentration and final volume of the solution. For example, to prepare 10 mL of a 20 mg/mL solution, you will need 200 mg of this compound sulfate.[1]
-
Weigh the this compound sulfate. Accurately weigh the calculated amount of this compound sulfate powder in a sterile conical tube.[1]
-
Add the saline. Add the desired volume of sterile 0.9% saline to the conical tube.[1]
-
Dissolve the compound. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This will remove any potential microbial contamination.[1]
-
Store the solution. For immediate use, keep the solution at room temperature. For short-term storage, store at 4°C. For long-term storage, aliquot the solution and store at -20°C or -80°C.[1]
Protocol 2: Administration of this compound for Chemical Sympathectomy in Rats
This protocol describes the induction of chemical sympathectomy in adult rats. The dosage and administration schedule can be adapted based on the research goals.
Materials:
-
Prepared sterile this compound sulfate solution
-
Appropriate animal model (e.g., Sprague-Dawley, Wistar, or Spontaneously Hypertensive Rats)
-
Syringes and needles for the chosen administration route (i.p. or s.c.)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.[7]
-
Dosage Selection: The optimal dosage depends on the animal species, strain, age, and desired outcome.[8] For inducing chemical sympathectomy in rats, chronic daily administration of 25-30 mg/kg i.p. for several weeks has been used.[1] Doses ranging from 5 to 40 mg/kg have been administered daily via intraperitoneal injection.[2][5]
-
Administration: Administer the this compound solution via intraperitoneal or subcutaneous injection.[1] A control group should receive equivalent volumes of the vehicle (e.g., sterile saline).[7]
-
Monitoring: Closely monitor the animals for any adverse effects, such as hypotension, diarrhea, or ptosis (drooping eyelids), which is a common indicator of sympathetic blockade.[7][8]
-
Verification of Sympathectomy: If the goal is to induce chemical sympathectomy, it is important to include methods to verify the effectiveness of the treatment, such as measuring tissue norepinephrine levels or assessing physiological responses to sympathetic stimulation.[1]
Table 3: Example Dosages of this compound for In Vivo Studies in Rats
| Dosage | Administration Route | Duration | Animal Model | Observed Effect | Reference |
| 50 mg/kg/day | Subcutaneous | 3 weeks (starting day 7 post-birth) | Neonatal Rats | Effective sympathectomy | [8] |
| 25-30 mg/kg/day | Intraperitoneal | Several weeks | Adult Rats | Chemical sympathectomy | [1] |
| 40 mg/kg | Intraperitoneal | Daily for 28 days | Male Wistar Rats | Incomplete sympathectomy, lowered blood pressure | [5] |
| 5 mg/kg | Intraperitoneal | Daily for 28 days | Male Wistar Rats | No histological or permanent hemodynamic changes | [5] |
| 1 mg/kg/day | Osmotic mini-pump | 4 weeks | Rats with myocardial infarction | Improved ventricular function and survival | [9] |
| 10 mg/kg/day | Osmotic mini-pump | 4 weeks | Rats with myocardial infarction | Increased 28-day mortality, depletion of myocardial norepinephrine | [9] |
| 100 mg/kg | Not specified | 5 or 11 days | Adult Rats | Variable to significant sympathetic postganglionic neuronal loss | [10] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for preparing a this compound solution for in vivo administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Long-term treatment with low-dose, but not high-dose, this compound improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanethidine Infusion in Regional Sympathetic Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of guanethidine infusion protocols for inducing regional sympathetic blockade, a technique historically utilized in the management of sympathetically maintained pain conditions such as Complex Regional Pain Syndrome (CRPS).
Introduction
This compound is a sympatholytic agent that acts by inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic nerve terminals.[1][2][3] It is taken up into the nerve terminal by the norepinephrine transporter (NET) and concentrates in transmitter vesicles, displacing and depleting norepinephrine stores.[3][4] This mechanism leads to a reduction in sympathetic tone in the treated area. Intravenous Regional Anesthesia (IVRA), commonly known as a Bier block, is the primary method for delivering this compound to a specific limb to achieve a localized sympathetic block.[3][5][6] This technique involves isolating the limb's circulation with a tourniquet before injecting the medication intravenously.[5][6]
While historically used for hypertension, this compound's application in pain management, particularly for CRPS (formerly known as Reflex Sympathetic Dystrophy), has been explored.[3][7] However, its efficacy remains a subject of debate, with some studies showing benefit while others report no significant advantage over placebo.[8][9] These protocols are intended for research and investigational purposes to further elucidate the therapeutic potential and mechanisms of this compound-mediated sympatholysis.
Mechanism of Action: this compound-Induced Sympatholysis
This compound exerts its effect at the sympathetic neuroeffector junction. After being transported into the presynaptic terminal via the norepinephrine transporter (NET), it is concentrated within synaptic vesicles. This leads to the displacement and gradual depletion of norepinephrine stores.[3] Consequently, the amount of norepinephrine released in response to a nerve impulse is significantly reduced, leading to a chemical sympathectomy in the targeted region.[2][10]
References
- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. londonpainclinic.com [londonpainclinic.com]
- 6. nysora.com [nysora.com]
- 7. 9c1beb8a-e642-40ad-a584-f146884e1720.filesusr.com [9c1beb8a-e642-40ad-a584-f146884e1720.filesusr.com]
- 8. Intravenous regional this compound blockade in the treatment of post-traumatic complex regional pain syndrome type 1 (algodystrophy) of the hand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
Establishing a Guanethidine-Induced Model of Sympathetic Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanethidine is a selective adrenergic neuron-blocking agent that provides a robust and well-characterized method for inducing chemical sympathectomy in animal models. This model is an invaluable tool for investigating the pathophysiology of autonomic nervous system dysfunction and for the preclinical assessment of novel therapeutics targeting the sympathetic nervous system. By selectively destroying peripheral sympathetic neurons, the this compound-induced model allows for the study of the consequences of sympathetic denervation on various organ systems, including the cardiovascular, immune, and metabolic systems.
Mechanism of Action
This compound's mechanism of action is a multi-step process that leads to both a functional blockade and, with chronic high-dose administration, the destruction of sympathetic neurons.
-
Uptake: this compound is actively transported into the presynaptic terminals of sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][2][3] This uptake is a critical step for its activity.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE).[1][2][3]
-
Inhibition of Norepinephrine Release: this compound blocks the release of norepinephrine in response to an action potential.[1][4]
-
Neuronal Destruction: Chronic administration of high doses of this compound leads to the destruction of sympathetic neurons, resulting in a long-lasting sympathectomy.[2][5] This neurotoxic effect is thought to be at least partially immune-mediated.[2]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce sympathetic dysfunction in rats.
Table 1: this compound Administration Protocols and Resulting Sympathetic Dysfunction in Rats
| Parameter | Species/Strain | This compound Dosage | Administration Route & Duration | Observed Effects | Reference |
| Norepinephrine (NE) Depletion | Rat | 50 mg/kg/day | Intraperitoneal (IP), 5 days/week for 2.5 weeks | Heart: ~96% reduction; Superior Cervical Ganglion (SCG): ~76% reduction | [2] |
| Rabbit | Single dose | Not specified | Heart: ~85% reduction within 4 hours | [6] | |
| Neuronal Loss | Sprague-Dawley Rat | 100 mg/kg/day | Intraperitoneal (IP), 11 consecutive days | SCG: 50-60% reduction in Tyrosine Hydroxylase (TH)-positive neurons | [1] |
| Sprague-Dawley Rat | 100 mg/kg/day | Intraperitoneal (IP), 11 consecutive days | SCG: 37% reduction in total neuron count after 3 months | [1] | |
| Adult Rat | 40 mg/kg/day | Intraperitoneal (IP), 3 months | SCG: ~95% loss of nerve cells | [7] | |
| Blood Pressure | Sprague-Dawley Rat | Not specified | Daily IP injections for 5 weeks | Lower mean arterial blood pressure in supine and upright positions | [4] |
| Adult Rat | 40 mg/kg | Intravenous (IV), single dose | Dose-dependent fall in mean arterial blood pressure, maximal at 15 minutes | [3] | |
| Adult Rat | 40 mg/kg/day | Intraperitoneal (IP), 3 months | Mean arterial blood pressure lowered by 33 mmHg | [7] | |
| Heart Rate | Adult Rat | 20 and 40 mg/kg | Intravenous (IV), single dose | Initial increase followed by a decrease to subnormal levels | [3] |
| Adult Rat | 40 mg/kg/day | Intraperitoneal (IP), 3 months | No significant change in heart rate | [7] | |
| Clinical Signs | Sprague-Dawley Rat | Not specified | Daily IP injections for 5 weeks | Ptosis (drooping eyelids) and reduced weight gain | [4] |
Experimental Protocols
This compound Administration for Chemical Sympathectomy in Adult Rats
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh sterile solution of this compound monosulfate in sterile saline. For a dose of 40 mg/kg, a concentration of 20 mg/mL is often convenient.
-
Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately to calculate the required injection volume.
-
Restrain the rat securely. For intraperitoneal (IP) injections, a two-person technique is preferred for safety and accuracy.
-
-
Intraperitoneal (IP) Injection:
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol to avoid puncturing the cecum and bladder.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the calculated volume of the this compound solution smoothly.
-
Administer daily for the desired duration (e.g., 2 to 5 weeks). A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring:
-
Observe the animals daily for general health, body weight, and the development of ptosis, a classic indicator of sympathetic blockade.
-
Monitor for potential side effects such as diarrhea and postural hypotension.
-
Blood Pressure Measurement
a) Tail-Cuff Plethysmography (Non-invasive)
Materials:
-
Tail-cuff blood pressure system with a restrainer, cuff, and pulse sensor
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the rat in the restrainer and position it on a warming platform to ensure adequate blood flow to the tail. A tail temperature of 32-35°C is recommended.
-
Cuff and Sensor Placement: Place the occlusion cuff and pulse sensor on the base of the rat's tail.
-
Measurement: Inflate the cuff to a pressure sufficient to occlude the caudal artery. Slowly deflate the cuff and record the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.
-
Data Collection: Obtain multiple readings for each animal and average them to ensure accuracy.
b) Radiotelemetry (Invasive)
Materials:
-
Implantable radiotelemetry transmitter
-
Surgical instruments
-
Anesthesia
-
Receiver platform and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery. The transmitter body is typically placed in the peritoneal cavity or a subcutaneous pocket.
-
Close the incisions and allow the animal to recover fully (typically 7-10 days) before recording data.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver platform.
-
The telemetry system allows for continuous, long-term monitoring of blood pressure and heart rate in a conscious, freely moving animal, minimizing stress-related artifacts.
-
Heart Rate Variability (HRV) Analysis
Materials:
-
ECG recording system (can be integrated with radiotelemetry)
-
HRV analysis software
Procedure:
-
ECG Recording: Record the electrocardiogram (ECG) from conscious, unrestrained rats for a sufficient duration (e.g., 30 minutes) to capture beat-to-beat intervals (RR intervals).
-
Data Processing:
-
Use HRV analysis software to process the RR interval data.
-
Analyze both time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power, LF/HF ratio) parameters. A decrease in the LF/HF ratio is indicative of a shift towards parasympathetic dominance, consistent with sympathetic dysfunction.
-
Quantification of Catecholamine Levels
a) Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Norepinephrine ELISA kit
-
Tissue homogenizer
-
Microplate reader
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation (Tissue Homogenate):
-
At the experimental endpoint, euthanize the animal and rapidly dissect the tissues of interest (e.g., heart, spleen, sympathetic ganglia).
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in an appropriate buffer provided with the ELISA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the norepinephrine ELISA kit. This typically involves adding standards and samples to a microplate pre-coated with an anti-norepinephrine antibody, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance using a microplate reader and calculate the norepinephrine concentration based on the standard curve.
-
b) High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with an electrochemical detector
-
Appropriate columns and mobile phases for catecholamine separation
-
Plasma or tissue homogenate samples
Procedure:
-
Sample Preparation:
-
Prepare plasma or tissue homogenates as described for the ELISA.
-
Perform a sample clean-up and extraction procedure, often involving alumina (B75360) extraction, to isolate the catecholamines.
-
-
HPLC Analysis:
-
Inject the extracted sample into the HPLC system.
-
Separate the catecholamines using a reverse-phase column and an appropriate mobile phase.
-
Detect and quantify the norepinephrine peak using an electrochemical detector.
-
Histological Analysis of Sympathetic Ganglia
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin (B1166041) or cryo-embedding media
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Secondary antibody and detection system for immunohistochemistry
-
Microscope
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint, perfuse the animal with saline followed by a fixative.
-
Dissect the sympathetic ganglia (e.g., superior cervical ganglia).
-
Post-fix the ganglia and process for either paraffin or frozen sectioning.
-
-
H&E Staining:
-
Section the embedded ganglia using a microtome.
-
Stain the sections with H&E to visualize the overall morphology and assess for neuronal loss and inflammatory cell infiltration.
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
TH is the rate-limiting enzyme in catecholamine synthesis and serves as a marker for sympathetic neurons.
-
Incubate the tissue sections with a primary antibody against TH.
-
Follow with a labeled secondary antibody and a detection reagent to visualize the TH-positive neurons.
-
Quantify the number of TH-positive neurons to assess the degree of sympathetic neuronal loss.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action at the Sympathetic Nerve Terminal.
Caption: General Experimental Workflow for this compound-Induced Sympathectomy.
Caption: Signaling Pathway of this compound-Induced Sympathetic Dysfunction.
References
- 1. No Evidence of Neurogenesis in Adult Rat Sympathetic Ganglia Following this compound-Induced Neuronal Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of this compound on dopamine and norepinephrine pools in urine, heart and superior cervical ganglion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced acute hypersensitivity to noradrenaline in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ebm-journal.org [ebm-journal.org]
- 7. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for Guanethidine Use in Cardiovascular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Guanethidine, a postganglionic sympathetic neuron-blocking agent, serves as a powerful tool in cardiovascular research, primarily for inducing chemical sympathectomy. This allows for the investigation of the sympathetic nervous system's role in various physiological and pathophysiological states. Proper methodological application is crucial for obtaining reliable and reproducible results. These notes provide detailed considerations, protocols, and quantitative data for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its effects through a multi-step process targeted at sympathetic neurons.[1] It is actively transported into the presynaptic neuron by the norepinephrine (B1679862) transporter (NET).[2][3] Once inside, it is concentrated in synaptic vesicles, where it displaces and eventually depletes norepinephrine (NE) stores.[1][2][3] this compound also inhibits the release of NE in response to nerve stimulation.[2][4] Chronic administration can lead to the destruction of peripheral sympathetic neurons, resulting in a long-lasting sympathectomy.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound at the sympathetic nerve terminal and a general experimental workflow for its use in creating a chemical sympathectomy model.
Figure 1: Mechanism of this compound Action.
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound administration in animal models for cardiovascular research.
Table 1: this compound Administration Protocols and Effects in Rats
| Parameter | Neonatal Rats | Adult Rats | Reference |
| Dosage | 50 mg/kg/day | 5 mg/kg/day to 75 mg/kg/day | [2][5][6] |
| Administration Route | Subcutaneous (SC) | Intraperitoneal (IP) | [2][5][6] |
| Treatment Duration | 3 weeks, starting at postnatal day 7 | 4 to 28 days | [2][5] |
| Observed Effects | Permanent sympathectomy | Temporary and incomplete to profound and long-lasting sympathectomy | [2][5] |
| Monitoring | Daily monitoring for mortality, growth, and signs of distress. | Daily observation for ptosis, diarrhea, weight loss; blood pressure and heart rate monitoring. | [2][5] |
Table 2: Effects of Different this compound Doses on Heart Failure in Rats (Post-MI)
| Dosage | LV Dilation (mm) | LV Fractional Shortening (%) | Plasma NE (pg/ml) | Myocardial NE (ng/g) | 28-day Mortality (%) | Reference |
| Vehicle | 11.0 +/- 0.8 | 16.4 +/- 4.7 | 1000 +/- 570 | 207 +/- 71 | 52 | [7] |
| Low-Dose (1 mg/kg/day) | 9.2 +/- 0.9 | 25.0 +/- 4.5 | 520 +/- 250 | 154 +/- 71 | 6 | [7] |
| Medium-Dose (3 mg/kg/day) | No beneficial effect | No beneficial effect | N/A | N/A | N/A | [7] |
| High-Dose (10 mg/kg/day) | N/A | N/A | N/A | Depleted | 91 | [7] |
Experimental Protocols
Protocol 1: Chemical Sympathectomy in Adult Rats
This protocol is designed to achieve a temporary and incomplete sympathectomy for studying the acute effects of sympathetic denervation.[2]
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.[2]
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 5 mg/kg dose, a common concentration is 5 mg/ml.[2] Ensure complete dissolution, using gentle warming or vortexing if necessary.[2]
-
Animal Weighing and Dose Calculation: Accurately weigh each rat on the day of injection and calculate the required volume.[2]
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (IP) injection. Insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.[2]
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 28 days).[2]
-
Monitoring: Observe the animals daily for signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.[2]
Protocol 2: Permanent Chemical Sympathectomy in Neonatal Rats
This protocol aims to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.[2]
Materials:
-
This compound monosulfate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles suitable for subcutaneous injection in neonatal rats
-
Animal scale
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline. A common dosage is 50 mg/kg/day.[5]
-
Treatment Initiation: Begin treatment on postnatal day 7.[5]
-
Animal Weighing and Dose Calculation: Weigh each pup daily to accurately calculate the required dose.[5]
-
Administration: Administer this compound (50 mg/kg) via subcutaneous (SC) injection once daily. Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.[2]
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.[2]
-
Monitoring: Monitor the pups daily for mortality, growth, and any adverse effects such as failure to thrive or signs of distress.[2]
Protocol 3: Verification of Sympathectomy
To confirm the effectiveness of the sympathectomy, norepinephrine levels in target tissues should be quantified.[8][9]
Materials:
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Homogenizer
-
0.1 M perchloric acid
-
Equipment for High-Performance Liquid Chromatography (HPLC) with electrochemical detection or ELISA kit for norepinephrine.
Procedure:
-
Tissue Collection: At the designated time point, euthanize the animal. Rapidly dissect the target tissues (e.g., heart, spleen, superior cervical ganglion) on ice.[9]
-
Sample Storage: Immediately freeze the tissues in liquid nitrogen or on dry ice and store at -80°C until analysis.[9]
-
Norepinephrine Quantification:
-
Sample Preparation: Weigh the frozen tissue and homogenize it in ice-cold 0.1 M perchloric acid.[9]
-
Analysis: After processing, measure norepinephrine content using a validated method such as HPLC with electrochemical detection or a commercial ELISA kit.
-
Comparison: Compare norepinephrine levels in tissues from this compound-treated animals to those from vehicle-treated controls. A significant reduction indicates successful sympathectomy.[8]
-
Methodological Considerations and Troubleshooting
-
Dosage and Duration: The dose and duration of this compound treatment are critical and depend on the research question, animal model (species, strain, age), and desired degree of sympathectomy (temporary vs. permanent).[5][7] Pilot studies are recommended to determine the optimal regimen.[5]
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) can affect bioavailability and efficacy.[5] Consistency is key for reproducible results.[5]
-
Off-Target Effects and Confounding Factors: While this compound primarily targets peripheral sympathetic neurons, researchers should be aware of potential confounding factors. This compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[10][11]
-
Drug Interactions: this compound's uptake into sympathetic neurons via NET can be blocked by other drugs, notably tricyclic antidepressants (e.g., desipramine, amitriptyline), which can antagonize its effects.[12][13] Conversely, its hypotensive effects can be potentiated by other antihypertensive agents.[12]
-
Monitoring: Close monitoring of animal health is essential. Ptosis is a common visual indicator of sympathetic blockade.[5] Cardiovascular parameters such as blood pressure and heart rate should be monitored to assess the functional effects of sympathectomy.[14]
-
Incomplete Sympathectomy: If norepinephrine depletion is insufficient, consider increasing the this compound dose or concentration, or optimizing the injection strategy for more uniform distribution.[8]
-
Hypersensitivity to Catecholamines: Long-term this compound treatment can lead to hypersensitivity to exogenously administered catecholamines.[5]
By carefully considering these methodological aspects and adhering to detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of the sympathetic nervous system in cardiovascular health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment with low-dose, but not high-dose, this compound improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged monitoring of this compound effect by an automatic sampling and data analysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanethidine in Neuro-Immune Interaction Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanethidine is a selective postganglionic sympathetic nerve terminal blocker invaluable for studying the intricate relationship between the nervous and immune systems.[1] By inducing a "chemical sympathectomy," the selective depletion or destruction of peripheral sympathetic neurons, this compound allows researchers to investigate the influence of sympathetic innervation on immune responses, inflammation, and various disease models.[1][2] Its effects are largely confined to the peripheral nervous system as it does not readily cross the blood-brain barrier.[3][4]
The primary mechanism of action involves its uptake into sympathetic neurons via the norepinephrine (B1679862) transporter (NET).[1][3][5] Once inside, it concentrates in synaptic vesicles, displacing and depleting norepinephrine (NE) stores and inhibiting NE release in response to nerve impulses.[2][5][6] Chronic administration of high doses can lead to an immune-mediated destruction of these neurons, providing a unique model to study neuro-immune interactions.[4][7][8][9] This process is characterized by the infiltration of mononuclear inflammatory cells, including lymphocytes and macrophages, into the sympathetic ganglia.[10][11]
Mechanism of Action & Signaling
This compound's utility in neuro-immune studies stems from its multi-step action on sympathetic neurons, which can culminate in an autoimmune response.
-
Uptake: this compound is recognized by the norepinephrine transporter (NET) on the presynaptic membrane of sympathetic neurons and is actively transported into the cell.[3][4]
-
Vesicular Sequestration & Depletion: Inside the neuron, this compound is concentrated in neurotransmitter vesicles, where it displaces and replaces norepinephrine, leading to a gradual depletion of NE stores.[1][5][6]
-
Inhibition of Release: this compound also blocks the release of any remaining norepinephrine upon the arrival of an action potential.[6][12]
-
Immune-Mediated Destruction: At higher doses, this process is thought to trigger an autoimmune response.[9][11] The exact mechanism is still under investigation but may involve the expression of neuronal antigens. This leads to the infiltration of immune cells, such as NK-like cells, T-cells, and macrophages, into the sympathetic ganglia, resulting in inflammation and neuronal destruction.[10][11][13]
Below is a diagram illustrating the mechanism of this compound at the sympathetic nerve terminal.
The following diagram illustrates the proposed pathway for this compound-induced neuroinflammation.
Data Presentation: Dosage and Administration
The optimal dosage and administration schedule for this compound-induced sympathectomy are dependent on the animal model, age, and the desired outcome (temporary vs. permanent sympathectomy).[14]
Table 1: this compound Administration Protocols for Chemical Sympathectomy in Rodents
| Animal Model | Age | Dosage | Route | Duration | Outcome & Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | Adult | 5 mg/kg/day | IP | 4 - 28 days | Blood pressure not significantly changed. | [15] |
| Rat (Sprague-Dawley) | Adult | 40 mg/kg/day | IP | 4 - 28 days | Lowered blood pressure; more effective than 5 mg/kg for sympathectomy. | [14][15] |
| Rat (Sprague-Dawley) | Adult | 50 mg/kg/day | IP | 5 days | Induces inflammatory cell infiltrate and neuron loss in superior cervical ganglion. | [8][9][10] |
| Rat (Sprague-Dawley, Lewis) | Adult | 50 mg/kg | IP | Daily injections | Causes permanent sympathectomy via an immune-mediated mechanism. | [11] |
| Rat (Wistar) | Newborn (from day 7) | 50 mg/kg/day | SC | 3 weeks | Permanent sympathectomy with low mortality. | [14] |
| Hamster | Adult | 10 mg/mL solution | Local Injection | Single | Localized sympathectomy of adipose tissue lasting at least two weeks. |[16] |
IP: Intraperitoneal; SC: Subcutaneous.
Table 2: Effects of Immunosuppressants on this compound-Induced Neuronal Destruction
| Agent | Dosage & Schedule (in Rats) | Protective Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cyclophosphamide | 100-150 mg/kg IP (single dose, 8h prior) | Complete | Prevents neuronal destruction by acting on the proliferative phase of the immune response. | [9] |
| Methylprednisolone | 10 mg/kg daily (days 1-7), then every other day (days 8-14) | Partial | Significantly higher number of surviving neurons compared to this compound alone. More effective than cyclosporin (B1163) A. | [10][13] |
| Dexamethasone | Concurrent treatment | Partial | Provides partial protection against sympathectomy. | [9] |
| Azathioprine | Concurrent treatment | Partial | Provides partial protection against sympathectomy. | [9] |
| Nerve Growth Factor (NGF) | Concurrent treatment | Complete | Prevents neuronal destruction, not by immunosuppression, but likely by preventing antigen recognition on the neuron. |[7][10] |
Experimental Protocols
Protocol 1: Induction of Systemic Chemical Sympathectomy in Adult Rats
This protocol is designed to induce a systemic, immune-mediated sympathectomy to study the effects of peripheral sympathetic denervation on systemic immune function and inflammation.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (Sprague-Dawley or Lewis strains are highly susceptible)[10][11]
-
Animal scale
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound monosulfate in sterile saline. For a 50 mg/kg dose, you can prepare a 25 mg/mL solution (dissolve 250 mg in 10 mL saline). Ensure it is fully dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight (e.g., for a 300g rat at 50 mg/kg, the dose is 15 mg. Using a 25 mg/mL solution, the volume is 0.6 mL).
-
Administration:
-
Restrain the rat securely.
-
Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.[10]
-
The control group should receive an equivalent volume of sterile saline i.p. daily.
-
-
Treatment Schedule: Administer this compound daily for 5-14 consecutive days. A 5-day schedule is sufficient to induce significant neuronal loss, with peak inflammation observed around day 7.[9][10]
-
Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (drooping eyelids), which is a classic indicator.[2][3] Also monitor for side effects like diarrhea and weight loss.[2][8] All procedures must follow approved institutional animal care guidelines.
Protocol 2: Verification of Sympathectomy and Assessment of Neuro-Immune Interaction
This protocol outlines methods to confirm the efficacy of the sympathectomy and to analyze the resulting immune response within the sympathetic ganglia.
Materials:
-
Anesthetics (per institutional protocol)
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Tissue processing reagents (sucrose, OCT compound)
-
Cryostat
-
Microscope slides
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase (TH) to identify sympathetic neurons; anti-CD8, anti-CD45 for immune cells)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Collection: At the desired experimental endpoint (e.g., day 7 for peak inflammation), euthanize the animals under deep anesthesia and transcardially perfuse with ice-cold PBS followed by 4% paraformaldehyde.[10]
-
Ganglia Dissection: Carefully dissect the superior cervical ganglia (SCG) or other relevant sympathetic ganglia.
-
Tissue Processing:
-
Post-fix the ganglia in 4% paraformaldehyde for 4-6 hours.
-
Cryoprotect the tissue by immersing in 30% sucrose (B13894) in PBS at 4°C until it sinks.[10]
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
-
Immunohistochemistry (IHC):
-
Using a cryostat, cut 10-20 µm sections and mount them on charged slides.[10]
-
Perform standard IHC protocols for immunofluorescence. Briefly: wash sections in PBS, perform antigen retrieval if necessary, block with a suitable blocking buffer (e.g., 5% donkey serum in PBS with 0.3% Triton X-100).
-
Incubate with primary antibodies (e.g., rabbit anti-TH and mouse anti-CD45) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) for 2 hours at room temperature.[10]
-
Counterstain with DAPI, wash, and mount with a suitable mounting medium.[10]
-
-
Analysis:
-
Visualize sections using a fluorescence microscope.
-
Confirmation of Sympathectomy: Quantify the number of surviving TH-positive neurons in the ganglia of this compound-treated animals compared to controls. A significant reduction indicates successful sympathectomy.[10]
-
Neuro-Immune Interaction: Quantify the number and type of infiltrating immune cells (e.g., CD45-positive leukocytes) within the ganglionic parenchyma. Co-localization studies can reveal immune cells in close proximity to degenerating neurons.[11]
-
Experimental Workflow Visualization
The following diagram provides a general workflow for using this compound to study neuro-immune interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Protection from this compound-induced neuronal destruction by nerve growth factor: effect of NGF on immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive agents prevent this compound-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Guanethidine for Investigating the Role of Sympathetic Nerves in Disease
Introduction
Guanethidine is a potent adrenergic neuron-blocking agent that serves as an invaluable tool for researchers investigating the physiological and pathological roles of the sympathetic nervous system.[1][2] Historically used as an antihypertensive medication, its primary application in a research context is to induce "chemical sympathectomy"—the selective inhibition or destruction of peripheral sympathetic neurons.[3][4][5] Because this compound does not readily cross the blood-brain barrier, its effects are largely confined to the peripheral nervous system, allowing for targeted studies of autonomic function.[1][6] These application notes provide comprehensive protocols and data for utilizing this compound to create animal models of sympathetic denervation, aiding in the study of cardiovascular diseases, autonomic neuropathies, and immunological responses.[1][7][8]
Mechanism of Action
This compound's selective action on sympathetic neurons is a multi-step process that results in a profound and long-lasting blockade of sympathetic neurotransmission.[1][3]
-
Neuronal Uptake: this compound is recognized and actively transported into the presynaptic terminal of postganglionic sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[1][4][9] This uptake mechanism, which it shares with norepinephrine (NE), is essential for its pharmacological activity.[1][9]
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in neurotransmitter vesicles, where it actively displaces and replaces norepinephrine.[3][4][9]
-
Norepinephrine Depletion: This gradual replacement of norepinephrine with this compound leads to a significant depletion of NE stores within the nerve endings.[3][6]
-
Inhibition of Release: this compound also blocks the release of any remaining norepinephrine in response to a nerve action potential.[1][3]
-
Neuronal Destruction: With chronic administration of high doses, this compound can induce the degeneration and destruction of sympathetic neurons, leading to a long-lasting or permanent sympathectomy.[4][7][8] This neurotoxic effect may be partially immune-mediated.[8][10]
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
Quantitative Data Summary
The efficacy of this compound-induced sympathectomy is dependent on the dose, duration of administration, and the age of the animal model. The following tables summarize quantitative data from key studies.
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Dose (mg/kg/day) | Route | Duration | Animal Model | Key Observed Effects | Citations |
| 5 mg/kg | i.p. | 28 days | Wistar Rats | No significant change in blood pressure or histology of superior cervical ganglion (SCG). | [11][12] |
| 40 mg/kg | i.p. | 28 days | Wistar Rats | Lowered blood pressure; profound loss of nerve cells in SCG; incomplete sympathectomy. | [11][12] |
| 40 mg/kg | i.p. | 3 months | Rats | ~95% loss of nerve cells in SCG; significantly lowered mean arterial blood pressure. | [13] |
| 50 mg/kg | i.p. | 5 weeks | Sprague-Dawley Rats | Weight loss, ptosis, lower blood pressure, NE depletion in nerves and SCG, neuron loss in SCG. | [10] |
| 75 mg/kg | i.p. | 5.5 weeks | White Rats | Pronounced degeneration of neurocytes in the stellate ganglion by 14-30 days post-injection. | [14] |
| 100 mg/kg | i.p. | 11 days | Sprague-Dawley Rats | Significant reduction in SCG neuron numbers (~50%); decreased basal systolic blood pressure. | [15] |
Table 2: this compound Protocol for Permanent Sympathectomy in Neonatal Rats
| Dose (mg/kg/day) | Route | Duration | Animal Model | Key Observed Effects | Citations |
| 50 mg/kg | s.c. | 3 weeks (from day 7) | Neonatal Rats | Produces a profound and long-lasting sympathectomy. | [7][16] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing chemical sympathectomy in rodent models. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Caption: A typical experimental workflow for this compound-induced sympathectomy.
Protocol 1: Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.[7]
Materials:
-
This compound monosulfate or sulfate (B86663) salt
-
Sterile 0.9% saline for injection
-
Sterile syringes and 30-gauge needles
-
Neonatal rat pups (e.g., Sprague-Dawley)
-
Animal scale
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/mL.[7] Ensure the compound is completely dissolved.
-
Animal Dosing:
-
Begin treatment on postnatal day 7.[16]
-
Weigh each pup daily to accurately calculate the required dose.
-
Administer this compound at 50 mg/kg via subcutaneous (s.c.) injection once daily.[16] The injection can be given by lifting the skin on the back of the neck to form a tent and inserting the needle at the base.[7]
-
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.[7][16]
-
Monitoring: Monitor the pups daily for mortality, failure to thrive, and overall growth. Note the development of ptosis (drooping eyelids) as a classic early indicator of sympathetic blockade.[16]
Protocol 2: Functional Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve a reversible or incomplete sympathectomy for studying the acute or sub-chronic effects of sympathetic denervation.[7][11]
Materials:
-
This compound monosulfate or sulfate salt
-
Sterile 0.9% saline for injection
-
Sterile syringes and 25-27 gauge needles
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.[1]
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound. For a 40 mg/kg dose, you might dissolve 40 mg of this compound per mL of saline, resulting in an injection volume of 1 mL/kg.[7][12] Ensure complete dissolution.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection and calculate the required volume.
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.[11] Insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.[7] A control group should receive an equivalent volume of sterile saline.[10]
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 28 days).[11]
-
Monitoring: Observe animals daily for signs of distress, including ptosis, diarrhea, or significant weight loss.[7][10] Monitor blood pressure and heart rate as required by the experimental design.
Protocol 3: Confirmation of Sympathectomy
It is crucial to validate the effectiveness of the sympathectomy using functional, biochemical, and/or histological methods.
A. Functional Assessment:
-
Pressor Response: Assess the animal's blood pressure and heart rate response to sympathomimetic agents.[16] The pressor response to tyramine, which causes norepinephrine release from intact nerve terminals, will be significantly blunted or absent in sympathectomized animals.[8] Conversely, there may be a hypersensitivity to direct-acting agents like norepinephrine.[11]
B. Biochemical Analysis:
-
Norepinephrine Measurement: Collect tissues of interest (e.g., heart, spleen, superior cervical ganglion) at the experimental endpoint.[8][17] Immediately freeze tissues in liquid nitrogen and store at -80°C.[17] Measure norepinephrine levels using techniques like high-performance liquid chromatography (HPLC). A significant reduction in tissue NE levels is a primary indicator of successful sympathectomy.[8][10]
C. Histological and Immunohistochemical Analysis:
-
Neuron Count: For studies involving neuronal destruction, sympathetic ganglia (e.g., superior cervical ganglion) can be harvested, sectioned, and stained to quantify neuron loss.[10][11]
-
Tyrosine Hydroxylase (TH) Staining: Use immunohistochemistry to stain for TH, the rate-limiting enzyme in catecholamine synthesis. A marked reduction in the density of TH-positive nerve fibers in target organs confirms sympathetic denervation.[8][18]
Troubleshooting and Considerations
-
Side Effects: The most common side effects are direct consequences of sympathetic blockade and include ptosis (drooping eyelids), postural hypotension, and diarrhea.[7][16] Monitor animals closely for excessive weight loss or signs of distress. Dose reduction may be necessary.[16]
-
Strain-Specific Differences: Be aware of strain-dependent responses. For example, Spontaneously Hypertensive Rats (SHR) have been reported to be more resistant to the sympathectomy effects of this compound compared to normotensive strains like Sprague-Dawley or Wistar rats.[16]
-
Solution Preparation: this compound sulfate is soluble in water and saline.[6] Gentle warming or vortexing may be required to ensure it is fully dissolved.[7] It is recommended to prepare solutions fresh daily.[8]
-
Reversibility: The degree of sympathectomy and its permanence depend on the dose and duration of treatment. Lower doses and shorter durations may produce a reversible functional sympathectomy, while chronic high-dose administration, especially in neonates, leads to permanent neuronal loss.[11][19]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A study of long-term effects of this compound on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Guanethidine Sympathectomy Efficacy
Introduction
Guanethidine-induced chemical sympathectomy is a critical technique for researchers studying the roles of the sympathetic nervous system in various physiological and pathological states.[1][2] this compound, a postganglionic sympathetic nerve terminal blocker, is selectively taken up by sympathetic neurons and leads to a functional blockade, and with chronic administration, destruction of these neurons.[1][3] Verifying the extent and effectiveness of this sympathectomy is paramount for the correct interpretation of experimental results. These application notes provide detailed methodologies for biochemical, histological, and functional assessment of this compound sympathectomy.
Mechanism of Action
This compound's efficacy stems from its targeted action on sympathetic neurons.[2] It is actively transported into the presynaptic nerve terminal via the norepinephrine (B1679862) transporter (NET).[1][4][5] Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes the stores of norepinephrine (NE).[4][5][6] Furthermore, this compound inhibits the release of norepinephrine in response to nerve impulses.[6] This dual action results in a profound and long-lasting chemical sympathectomy.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the permanent sympathectomy produced by the administration of this compound to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
unexpected hypertensive response to guanethidine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hypertensive responses during experiments involving guanethidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antihypertensive agent that acts by inhibiting the release of norepinephrine (B1679862) (NE) from post-ganglionic sympathetic nerve endings. It is transported into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it is concentrated in transmitter vesicles, where it displaces and gradually depletes norepinephrine stores.[1][2][3][4] This leads to a reduction in sympathetic tone and a lowering of blood pressure.
Q2: Is an initial, transient increase in blood pressure expected after this compound administration?
A2: Yes, a transient hypertensive response can occur shortly after this compound administration.[4] This is believed to be caused by an initial, transient release of norepinephrine from the sympathetic nerve terminals before the depletion and release-inhibiting effects take hold.[1][5]
Q3: How does this compound-induced chemical sympathectomy lead to hypersensitivity to catecholamines?
A3: Chronic administration of this compound leads to a state of "denervation supersensitivity." By depleting norepinephrine from nerve terminals, the postsynaptic receptors become more responsive to circulating catecholamines.[6] One of the key mechanisms is the upregulation of postsynaptic β-adrenergic receptors.[2][7] This is due to a stabilization of the β1-adrenergic receptor mRNA, leading to an increased density of these receptors on the cell surface.[2]
Q4: Why is this compound contraindicated in the presence of pheochromocytoma?
A4: Pheochromocytoma is a neuroendocrine tumor that secretes high levels of catecholamines.[8] this compound's mechanism of depleting norepinephrine from nerve terminals does not affect the release of catecholamines from the adrenal medulla or a pheochromocytoma.[9][10] The initial pressor effect of this compound, combined with the tumor's catecholamine secretion, can lead to a severe, potentially fatal, hypertensive crisis.[8][11][12][13][14]
Troubleshooting Guide
Problem: A significant and unexpected hypertensive response is observed immediately following this compound administration.
| Possible Cause | Explanation | Suggested Action |
| Initial Pressor Effect | This compound can cause a transient release of norepinephrine from nerve terminals shortly after administration, leading to a temporary increase in blood pressure.[4] | Monitor blood pressure closely for the first 15-30 minutes after administration. This initial pressor response is typically followed by a hypotensive effect. Ensure the experimental design accounts for this initial phase. |
| Underlying Pheochromocytoma | The subject may have an undiagnosed pheochromocytoma. This compound is contraindicated in this condition as it can provoke a hypertensive crisis. | Immediately discontinue the experiment. If working with animal models, consider post-mortem examination for adrenal tumors. In clinical research, this would be a serious adverse event requiring immediate medical intervention and investigation. |
| Drug Interaction | Co-administration with certain drugs, like tricyclic antidepressants, can interfere with this compound's mechanism of action and potentially alter the blood pressure response. | Review all co-administered substances to check for known interactions with this compound. |
Problem: After an initial hypotensive effect, the subject develops an exaggerated hypertensive response to sympathomimetic agents.
| Possible Cause | Explanation | Suggested Action |
| Denervation Supersensitivity | Chronic this compound administration leads to an upregulation of postsynaptic adrenergic receptors, making the tissue hypersensitive to norepinephrine and other sympathomimetics.[6][15] | Be aware of this phenomenon in long-term studies. When administering adrenergic agonists to this compound-treated subjects, start with significantly lower doses than in control subjects and titrate carefully. |
| Unaltered Adrenal Medulla Response | This compound does not block catecholamine release from the adrenal medulla.[9] In response to certain stimuli, the adrenal glands can still release epinephrine (B1671497) and norepinephrine, which will act on hypersensitive receptors. | In experimental designs, consider the potential for adrenal medullary catecholamine release as a confounding factor. |
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Blood Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| This compound Dose (mg/kg) | Maximum Fall in MAP (Observed at 15 min) | Initial Change in HR | Time to HR Normalization (hours) |
| 0.25 | Dose-dependent fall | Decrease | ~96 |
| 1.25 | Dose-dependent fall | Initial Increase, then Decrease | ~96 |
| 5 | Dose-dependent fall | Initial Increase, then Decrease | ~96 |
| 20 | Dose-dependent fall | Initial Increase, then Decrease | ~96 |
| 40 | Dose-dependent fall | Initial Increase, then Decrease | ~96 |
| Data extrapolated from a study by J. Schou et al. (1979). The study reported a dose-dependent maximum fall in blood pressure 15 minutes after administration.[16] |
Table 2: Case Reports of Hypertensive Crisis in Patients with Pheochromocytoma (Not this compound-Induced, for Illustrative Purposes)
| Case | Presenting Blood Pressure (mmHg) | Clinical Manifestations |
| 44-year-old female | 260/150 | Severe hypertensive crisis |
| 37-year-old female | 200/100 | Syncope, hypoxia, labile blood pressure |
| 29-year-old female | 250/150 | Headache, dyspnea, palpitations, confusion |
| These cases illustrate the severity of hypertensive crises in patients with pheochromocytoma.[12][13][14] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Conscious Rats Following this compound Administration
-
Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Catheter Implantation:
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail).
-
Surgically implant a polyethylene (B3416737) catheter into the femoral artery for direct blood pressure measurement.
-
Exteriorize the catheter between the scapulae.
-
Allow for a minimum of 48 hours of recovery.
-
-
This compound Administration:
-
Dissolve this compound sulfate (B86663) in sterile saline.
-
Administer via intraperitoneal (i.p.) injection at the desired dose.
-
-
Blood Pressure Monitoring:
-
House rats in individual cages that permit free movement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to acclimate to the setup before recording baseline measurements.
-
Record blood pressure continuously before and after this compound administration to observe both transient and long-term effects.
-
Protocol 2: Investigation of Adrenal Medulla Response using Splanchnic Nerve Stimulation
-
Animal Model: Use anesthetized cats or rats.
-
Surgical Preparation:
-
Anesthetize the animal.
-
Perform a laparotomy to expose the adrenal gland and the splanchnic nerve.
-
Place stimulating electrodes on the splanchnic nerve.
-
Cannulate the adrenal vein to collect blood samples for catecholamine analysis.
-
-
Experimental Procedure:
-
Administer this compound intravenously.
-
After a set period, stimulate the splanchnic nerve with a defined electrical pulse (e.g., 30 V, 1 ms (B15284909) pulses at various frequencies).
-
Collect blood samples from the adrenal vein before, during, and after stimulation.
-
-
Analysis:
-
Measure the concentrations of epinephrine and norepinephrine in the collected plasma samples using high-performance liquid chromatography (HPLC) or another sensitive assay.
-
Compare the catecholamine output in response to nerve stimulation before and after this compound administration to determine if this compound affects adrenal medullary secretion.
-
Visualizations
Caption: this compound's mechanism of action at the sympathetic neuron terminal.
Caption: Signaling pathway leading to denervation supersensitivity.
Caption: Troubleshooting logic for a hypertensive response to this compound.
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chemical and surgical sympathectomy on expression of beta-adrenergic receptors and guanine nucleotide-binding proteins in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supersensitivity and Subsensitivity of the β-Adrenergic Receptor in Pineal Gland Regulated by Catecholamine Transmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of age on upregulation of the cardiac adrenergic beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. Hypertensive crisis secondary to pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypertensive Crisis in a Patient With a Functioning Mesenteric Paraganglioma: Dramatic Response to Octreotide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supersensitivity and subsensitivity of the beta-adrenergic receptor in pineal gland regulated by catecholamine transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced acute hypersensitivity to noradrenaline in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Guanethidine Resistance in Spontaneously Hypertensive Rats (SHR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unique resistance to guanethidine-induced chemical sympathectomy observed in Spontaneously Hypertensive Rats (SHR).
Troubleshooting Guide
Issue: Incomplete Sympathectomy in SHR with this compound Treatment
Question: My this compound treatment protocol, which is effective in other rat strains, is only producing a partial sympathectomy in my Spontaneously Hypertensive Rats (SHR). How can I overcome this resistance?
Answer: Researchers have observed that SHR exhibit a unique resistance to the neurotoxic effects of this compound, resulting in incomplete chemical sympathectomy.[1][2][3] This resistance is not due to a reduced accumulation of this compound within the sympathetic neurons of SHR.[1][2] The key to overcoming this resistance lies in the co-administration of an antibody to Nerve Growth Factor (NGF).[1][2]
Solution:
The recommended approach is to combine this compound treatment with the administration of anti-NGF antibodies. This combined therapy has been shown to result in an almost complete sympathectomy in SHR.[1][2]
Experimental Protocol:
Below is a detailed protocol for overcoming this compound resistance in SHR, based on established research.
Experimental Workflow:
Caption: Experimental workflow for overcoming this compound resistance in SHR.
Materials:
-
This compound sulfate
-
Antibody to Nerve Growth Factor (NGF)
-
Spontaneously Hypertensive Rats (SHR)
-
Control rat strains (e.g., Sprague-Dawley, Wistar-Kyoto)
-
Saline solution
-
Reagents for Tyrosine Hydroxylase (TOH) activity assay
-
Equipment for measuring norepinephrine concentrations
-
Apparatus for pithed rat preparation and vasomotor outflow stimulation
Procedure:
-
Animal Groups: Divide SHR into four groups:
-
Group 1: Control (Saline administration)
-
Group 2: this compound only
-
Group 3: Anti-NGF antibody only
-
Group 4: this compound + Anti-NGF antibody
-
-
Drug Administration:
-
Administer this compound (e.g., 50 mg/kg/day, subcutaneous injection) for a period of 3 weeks.
-
For the combination group, administer a low dose of anti-NGF antibody concurrently with this compound.
-
-
Assessment of Sympathectomy:
-
Biochemical Analysis:
-
Measure Tyrosine Hydroxylase (TOH) activity in sympathetic ganglia (e.g., superior cervical ganglia).
-
Determine tissue norepinephrine concentrations.
-
-
Functional Analysis:
-
Evaluate the response to stimulation of vasomotor outflow in pithed rat preparations.
-
-
Expected Outcomes:
-
This compound only group (SHR): Will show only a partial reduction in TOH activity and norepinephrine levels, indicating incomplete sympathectomy.
-
Anti-NGF only group (SHR): Will exhibit a modest sympathectomy.
-
This compound + Anti-NGF group (SHR): Will display a significant reduction in TOH activity (over 90%) and norepinephrine levels, indicating a near-complete sympathectomy, comparable to the effect of this compound in sensitive rat strains.[3]
Quantitative Data Summary
Table 1: Effect of this compound and Anti-NGF on Tyrosine Hydroxylase (TOH) Activity in Superior Cervical Ganglia of Rats
| Treatment Group | Rat Strain | TOH Activity Reduction (%) | Citation |
| This compound only | Sprague-Dawley | ~90-100% | [3] |
| This compound only | SHR | ~50-60% | [3] |
| Anti-NGF only | SHR | ~50-60% | [3] |
| This compound + Anti-NGF | SHR | >90% | [3] |
Signaling Pathway Diagram
The resistance of SHR to this compound-induced sympathectomy is linked to Nerve Growth Factor (NGF). The exact mechanism is not fully elucidated, but it is suggested that NGF plays a protective role for the sympathetic neurons in SHR against the cytotoxic effects of this compound.
Caption: Proposed role of NGF in this compound resistance in SHR.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a postganglionic sympathetic nerve terminal blocker.[4] It is taken up by the norepinephrine transporter and accumulates in synaptic vesicles, where it replaces norepinephrine.[4] This leads to a gradual depletion of norepinephrine stores in the nerve endings and inhibits the release of noradrenaline in response to nerve stimulation.[4][5]
Q2: Why are Spontaneously Hypertensive Rats (SHR) resistant to this compound?
A2: The sympathetic neurons of SHR have a unique resistance to the cytotoxic effects of this compound.[1][2][3] This is not because less this compound accumulates in their neurons, but it is thought to be related to the trophic effects of Nerve Growth Factor (NGF), which may protect the neurons from this compound-induced destruction.[1][2] SHR have been shown to have elevated levels of NGF mRNA in their resistance vessels.[6]
Q3: Does anti-NGF treatment alone cause complete sympathectomy?
A3: No, treatment with low doses of anti-NGF antibody by itself only produces a modest sympathectomy in SHR.[1][2] It is the combination with this compound that results in a near-complete sympathectomy.[1][2]
Q4: Will overcoming this compound resistance in SHR prevent the development of hypertension?
A4: Yes, studies have shown that SHR that underwent complete sympathectomy through the combined this compound and anti-NGF treatment did not develop hypertension.[1][2]
Q5: Are there other rat strains that are resistant to this compound?
A5: No, other commonly used laboratory rat strains such as Sprague-Dawley, American Wistar, and Kyoto Wistar are uniformly sensitive to this compound-induced sympathectomy.[1][2][3]
Q6: What are the key parameters to measure to confirm successful sympathectomy?
A6: The success of a chemical sympathectomy can be assessed through both biochemical and functional parameters. Key biochemical markers include a significant reduction in Tyrosine Hydroxylase (TOH) activity in sympathetic ganglia and decreased tissue norepinephrine concentrations.[1][2][3] A critical functional assessment is the evaluation of the response to stimulation of vasomotor outflow in a pithed rat preparation.[1][3] A successful sympathectomy will result in a greatly diminished pressor response to sympathetic stimulation.
References
- 1. Unique resistance to this compound-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ahajournals.org [ahajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance vessel gene expression of nerve growth factor is elevated in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Guanethidine in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of guanethidine in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sympatholytic agent that acts as an adrenergic neuron blocker. It is taken up into presynaptic sympathetic neurons by the norepinephrine (B1679862) transporter (NET). Once inside, it concentrates in synaptic vesicles, where it displaces and eventually depletes norepinephrine (NE) stores. This compound also inhibits the release of NE in response to nerve stimulation. This dual action of NE depletion and release inhibition leads to a reduction in sympathetic tone, resulting in effects such as decreased blood pressure and heart rate.[1]
Q2: What are the most common side effects of this compound in laboratory animals?
A2: The most frequently observed side effects are extensions of its pharmacological action and include hypotension (low blood pressure), bradycardia (slow heart rate), diarrhea, ptosis (drooping eyelids), and weight loss or reduced weight gain.[2][3][4] At higher doses, more severe toxicity can occur.[2][3]
Q3: How can I confirm that this compound is exerting its sympatholytic effect in my animal model?
A3: The presence of ptosis is a classic and easily observable indicator of sympathetic blockade.[1][3] For more quantitative confirmation, you can measure the animal's blood pressure and heart rate, which are expected to decrease. Functional tests, such as assessing the pressor response to sympathomimetic amines, can also be performed. Additionally, post-mortem analysis of tissues like the heart or spleen for norepinephrine content will show a marked reduction.[1]
Q4: Are there species or strain differences in the response to this compound?
A4: Yes, different species and even different strains of the same species can exhibit varied sensitivity to this compound. For example, Spontaneously Hypertensive Rats (SHR) have been reported to be more resistant to the sympathectomy effects of this compound compared to Wistar or Sprague-Dawley rats.[1] It is crucial to conduct pilot studies to determine the optimal dose for your specific animal model.
Q5: Can the effects of this compound be reversed?
A5: The effects of this compound can be antagonized by substances that block its uptake into sympathetic neurons. Tricyclic antidepressants, such as desipramine (B1205290), and sympathomimetic amines, like amphetamine, can reverse the effects of this compound by competing for the norepinephrine transporter (NET).[2][5][6][7][8][9]
Troubleshooting Guides
Issue: Severe Hypotension and Bradycardia
Animals administered this compound may experience a significant drop in blood pressure and heart rate. This can be life-threatening if not managed appropriately.
Caption: Troubleshooting workflow for managing severe hypotension and bradycardia.
-
Immediate Actions:
-
Place the animal on a warming pad to prevent hypothermia.
-
If available, provide supplemental oxygen.
-
-
Fluid Resuscitation:
-
Administer a bolus of warmed (37°C) sterile isotonic saline or Lactated Ringer's Solution at a dose of 10-20 mL/kg via intravenous (IV) or intraperitoneal (IP) route.
-
-
Pharmacological Intervention (if hypotension persists):
-
Dopamine: Prepare a dopamine infusion. The dose should be titrated to effect, starting at a low dose (e.g., 1-5 µg/kg/min) and increasing as needed to maintain a mean arterial pressure (MAP) above 60 mmHg. Doses above 5 µg/kg/min may be required.
-
Norepinephrine: If dopamine is ineffective, a norepinephrine infusion can be used. Start at a low dose (e.g., 0.1 µg/kg/min) and titrate to achieve the desired blood pressure.
-
-
Management of Bradycardia:
-
If severe bradycardia is the primary concern, administer atropine at a dose of 0.02-0.04 mg/kg subcutaneously (SC) or IV.[10]
-
Alternatively, glycopyrrolate (B1671915) can be used, which has a longer duration of action and does not cross the blood-brain barrier.[11][12][13]
-
-
Monitoring:
-
Continuously monitor heart rate, blood pressure, and temperature.
-
Observe the animal for signs of improved perfusion (e.g., color of extremities, activity level).
-
Issue: Severe and Persistent Diarrhea
This compound can cause diarrhea due to increased parasympathetic tone.[14] Severe diarrhea can lead to dehydration, electrolyte imbalances, and weight loss.
Caption: Troubleshooting workflow for managing severe diarrhea.
-
Fluid and Electrolyte Replacement:
-
Provide subcutaneous or intraperitoneal injections of warmed sterile saline or Lactated Ringer's Solution. The volume and frequency will depend on the severity of dehydration but a general guideline is 10-20 mL/kg every 8-12 hours.
-
-
Antidiarrheal Medication:
-
Dietary Management:
-
Ensure easy access to fresh water and palatable, high-energy food to encourage intake and combat weight loss.
-
-
Monitoring:
-
Monitor the animal's weight, hydration status, and food/water intake daily.
-
Visually inspect the animal's feces for consistency and frequency.
-
Issue: Significant Weight Loss or Reduced Weight Gain
Weight loss is a potential side effect of chronic this compound administration.[3][4]
-
Nutritional Support:
-
Provide a highly palatable, high-energy diet. This can be in the form of a special gel or paste, or by supplementing the standard chow with items like peanut butter or sunflower seeds (ensure these are appropriate for the species and experimental design).
-
Ensure food and water are easily accessible, especially if the animal is lethargic.
-
-
Monitoring:
-
Weigh the animal daily to track the rate of weight loss.
-
Monitor food and water consumption.
-
-
Dose Adjustment:
-
If weight loss is severe (e.g., >15% of baseline body weight) and not manageable with nutritional support, consider reducing the dose of this compound.
-
Quantitative Data Summary
Table 1: this compound Dosage and Observed Side Effects in Rodents
| Species/Strain | This compound Dose & Duration | Key Side Effects Observed | Reference |
| Rat/Sprague-Dawley | Daily IP injections for 5 weeks | Lower mean arterial blood pressure, less weight gain than controls, ptosis | [3][4] |
| Rat/Not Specified | 100 mg/kg daily for 11 days | Significant reduction in systolic blood pressure | [3] |
| Rat/Female | 10, 20, or 40 mg/kg | No significant alteration in body weight | [3] |
| Rat | 0.25, 1.25, 5, 20, 40 mg/kg IV | Dose-dependent fall in blood pressure and changes in heart rate | [17] |
| Neonatal Rat | 50 mg/kg/day SC for 3 weeks | Failure to thrive (in some pups), ptosis | [1] |
Table 2: Dosages of Agents for Managing this compound Side Effects
| Side Effect | Agent | Species | Dosage | Route | Reference |
| Diarrhea | Loperamide | Rat | 0.15 mg/kg (ED50) | p.o. | [15][16] |
| Diarrhea | Loperamide | Mouse | 0.35 mg/kg (ED50) | IP | [15] |
| Diarrhea | Loperamide | Mouse | 0.59 mg/kg (ED50) | SC | [15] |
| Bradycardia | Atropine | Small Animals | 0.02-0.04 mg/kg | IV, IM, SC | [18][10] |
| Hypotension | Dopamine | Rat | 1-10 µg/kg/min | IV infusion | [19] |
| Hypotension | Norepinephrine | Rat | 0.1-0.5 µg/kg/min | IV infusion | [20] |
Experimental Protocols
Protocol 1: Administration of this compound for Chemical Sympathectomy in Adult Rats
-
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. A common concentration is 20 mg/mL.[21] Ensure the this compound is fully dissolved.
-
Dosing: Administer this compound via intraperitoneal (IP) injection at a dose of 20-50 mg/kg daily for the desired duration (e.g., 2-5 weeks).[21]
-
Control Group: Administer an equivalent volume of sterile saline to the control animals.
-
Monitoring: Monitor animals daily for ptosis, diarrhea, changes in body weight, and general well-being.
-
Protocol 2: Management of this compound-Induced Hypotension with Dopamine Infusion in Rats
-
Materials:
-
Dopamine hydrochloride
-
Sterile 5% dextrose solution
-
Infusion pump and tubing
-
Catheterized animal (for IV infusion and blood pressure monitoring)
-
-
Procedure:
-
Preparation: Dilute dopamine in 5% dextrose to a final concentration suitable for infusion (e.g., 40 µg/mL).
-
Infusion: Begin the infusion at a rate of 1-5 µg/kg/min.
-
Titration: Monitor the animal's blood pressure continuously. Increase the infusion rate in increments of 2-5 µg/kg/min every 5-10 minutes until the target mean arterial pressure (e.g., > 70 mmHg) is achieved.
-
Weaning: Once the animal is stable, gradually decrease the infusion rate to wean the animal off vasopressor support.
-
Visualizations
This compound's Mechanism of Action at the Sympathetic Nerve Terminal
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
General Experimental Workflow for this compound Studies
Caption: A general experimental workflow for studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The antagonism of adrenergic neurone blockade by amphetamine and dexamphetamine in the rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of the reversal of the effect of this compound by amphetamines in cat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a competitive antagonism of this compound by dexamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the antihypertensive action of this compound sulfate by desipramine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glycopyrrolate - WikiAnesthesia [wikianesthesia.org]
- 12. G thru I [vasg.org]
- 13. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. This compound-induced acute hypersensitivity to noradrenaline in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. anmfonline.org [anmfonline.org]
- 20. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Guanethidine Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of guanethidine in solution. Our aim is to address common challenges encountered during experimental procedures to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is not dissolving completely in water or PBS. What can I do?
A1: Difficulty in dissolving this compound can be addressed by:
-
Vortexing: Vigorous mixing can help break up clumps and facilitate dissolution.[1]
-
Gentle Heating: Warming the solution in a 37°C water bath may aid dissolution.[1]
-
Sonication: Using an ultrasonic bath can also help dissolve the compound.[1][2] It is recommended to test the solubility of each specific batch of the compound as it can vary.[3]
Q2: I observed precipitation in my this compound stock solution after storage. What is the cause and how can I resolve it?
A2: Precipitation can occur, particularly at higher concentrations or due to temperature fluctuations during storage. To resolve this, gently warm the solution and vortex it until the precipitate redissolves. To prevent this, it is advisable to prepare stock solutions at a concentration that remains stable at the intended storage temperature and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][4][5]
Q3: My this compound stock solution seems to have lost potency. What are the likely causes?
A3: Loss of potency is often due to chemical degradation, which can be influenced by pH, temperature, and light exposure.[6] this compound is susceptible to hydrolysis, especially at alkaline pH.[6] Improper storage, such as elevated temperatures or exposure to light, can accelerate degradation.[6]
Q4: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A4: While a definitive optimal pH range is not extensively documented, guanidinium (B1211019) compounds like this compound generally show greater stability in acidic to neutral conditions (pH 4-7).[6] Alkaline conditions tend to promote hydrolysis.[6] It is recommended to prepare fresh solutions in buffers appropriate for your experimental system and use them promptly.[4]
Q5: How should I store this compound powder and stock solutions?
A5: Proper storage is crucial for maintaining the integrity of this compound. Recommendations are summarized in the table below.
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound Salts
| Compound | Solvent | Solubility | Notes |
| This compound Sulfate (B86663) | Water (H₂O) | 100 mg/mL | An ultrasonic bath may be needed to aid dissolution.[3][5] |
| This compound Monosulfate | Water (H₂O) | 59 mg/mL | |
| This compound Sulfate | PBS (pH 7.2) | 10 mg/mL | |
| This compound Sulfate | Ethanol | Insoluble | [3] |
| This compound Monosulfate | DMSO | Insoluble | [3][7] |
Note: It is always recommended to test the solubility of each specific batch of the compound.[3]
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | ≥ 4 years | Store in a well-closed container, protected from moisture.[4][8] |
| Powder | 2-8°C | 2 years | Keep dry and under an inert gas like nitrogen.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5][9] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][5][9] |
| Aqueous Solutions (Short-term) | 4°C | Up to 1 week | Prepare fresh. Filter-sterilize for storage. Stability should be verified for specific experimental conditions.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate in Saline for Injection
This protocol is suitable for preparing a stock solution of this compound sulfate for in vivo administration, such as intraperitoneal or subcutaneous injection in rodent models.[3]
Materials:
-
This compound sulfate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the desired concentration and final volume. For example, to prepare 10 mL of a 20 mg/mL solution, you will need 200 mg of this compound sulfate.[3]
-
Weigh the compound: Accurately weigh the calculated amount of this compound sulfate powder in a sterile conical tube.[3]
-
Add saline: Add the desired volume of sterile 0.9% saline to the conical tube.[3]
-
Dissolve the compound: Vortex the solution vigorously. If necessary, use an ultrasonic water bath to aid dissolution.[3]
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to remove potential microbial contamination.[3]
-
Store the solution: For immediate use, keep the solution at room temperature. For short-term storage, store at 4°C. For long-term storage, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[6]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Subject the solution to stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl separately. Store at an elevated temperature (e.g., 60-80°C) for a specified period.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH separately. Store at room temperature and at an elevated temperature (e.g., 40-60°C) for a specified period.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂ separately. Store at room temperature for a specified period.[6]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).[6]
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[6]
Visualizations
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
Caption: General workflow for preparing a this compound solution for administration.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound sulfate | Norepinephrine | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with guanethidine sympathectomy
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing guanethidine for chemical sympathectomy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a false neurotransmitter that selectively targets peripheral sympathetic neurons. It is taken up into the presynaptic terminal by the norepinephrine (B1679862) transporter (NET).[1][2] Once inside, it accumulates in synaptic vesicles, where it replaces and leads to the gradual depletion of norepinephrine (NE) stores.[1][3][4] this compound also inhibits the release of NE in response to nerve impulses, leading to a functional blockade of sympathetic neurotransmission.[1][3][5] Chronic administration of high doses can result in the destruction of these neurons.[6]
Q2: What are the expected physiological effects of a successful this compound-induced sympathectomy?
A successful sympathectomy will result in a significant reduction in sympathetic tone, which can be observed through:
-
A sustained decrease in resting blood pressure and heart rate.
-
Postural hypotension (a drop in blood pressure upon standing).[7]
-
Ptosis (drooping of the upper eyelid), which is a common early indicator of sympathetic blockade.[8]
-
A significant reduction in norepinephrine levels in peripheral tissues.[8]
Q3: How long does a this compound-induced sympathectomy last?
The duration of the sympathectomy depends on the dose and duration of the treatment. While the effects can be long-lasting, some nerve regeneration is possible over time, making it potentially reversible.[1] For localized injections, norepinephrine depletion has been shown to last for at least two weeks.[2]
Q4: Are there alternatives to this compound for chemical sympathectomy?
Yes, the primary alternative is 6-hydroxydopamine (6-OHDA). 6-OHDA is a neurotoxin that is also selectively taken up by catecholaminergic transporters, leading to the destruction of sympathetic nerve terminals.[1] Unlike this compound, 6-OHDA can affect central neurons if administered directly into the cerebrospinal fluid.[1] Surgical sympathectomy is another alternative that offers anatomical precision but is irreversible and technically demanding.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound administration.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Chemical Sympathectomy | Strain Resistance: Certain animal strains, like Spontaneously Hypertensive Rats (SHR), are known to be resistant to this compound.[8] | Consider using an alternative strain known to be sensitive to this compound. For SHR strains, co-administration with an antibody to nerve growth factor (NGF) may overcome this resistance.[8] |
| Inadequate Dosage or Duration: The dose or duration of treatment may be insufficient for the specific animal model (species, strain, age).[8] | Conduct a pilot study to determine the optimal dose and duration for your specific model. Gradually increasing the dose or extending the administration period can improve efficacy.[8] | |
| Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous) may affect bioavailability and efficacy.[9] | While intraperitoneal and subcutaneous injections are common, for long-term studies, consider continuous administration via osmotic mini-pumps to ensure consistent drug delivery.[9] | |
| High Inter-Animal Variability | Inconsistent Injection Technique: Variations in injection speed, needle gauge, and anatomical landmarks can lead to inconsistent results.[2] | Standardize the injection protocol meticulously. Ensure all personnel are trained on the same procedure. |
| Differences in Animal Cohorts: Age, weight, and even housing conditions can contribute to variability.[2] | Use animals of a consistent age and weight range. House animals under standardized conditions. Increase the number of animals per group to enhance statistical power.[2] | |
| Excessive Side Effects (e.g., Hypotension, Diarrhea, Ptosis) | High Dosage: The administered dose may be too high for the specific animal strain or individual. | Reduce the dosage and closely monitor the animal's response. For chronic studies, a gradual dose escalation can help mitigate side effects.[8] |
| Cumulative Effects: this compound has a long half-life, and its effects are cumulative.[10] | Be mindful of the cumulative effects, especially in long-term studies. Regular monitoring of animal health is crucial. | |
| Unexpected Hypertensive Crisis | Initial Release of Norepinephrine: this compound can cause a transient initial release of norepinephrine from nerve terminals before depletion occurs.[7][10] | Monitor blood pressure closely after the initial doses. This effect is typically temporary. |
| Interaction with Other Drugs: Co-administration of drugs like tricyclic antidepressants can block this compound uptake into the neuron, antagonizing its effects.[7] | Carefully review all co-administered substances to avoid potential drug interactions. | |
| Tissue Necrosis at Injection Site (for localized sympathectomy) | High this compound Concentration: The concentration of the this compound solution may be too high.[2] | Perform a dose-response study to determine the optimal concentration for your target tissue and animal model.[2] |
| Improper Injection Technique: Direct damage from the needle or rapid injection can cause tissue damage.[2] | Use a smaller gauge needle and inject the solution slowly.[2] |
Quantitative Data Summary
The following tables summarize this compound administration protocols and their effects in rats.
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Dosage | Administration Route | Duration | Observed Effects | Reference(s) |
| 5 mg/kg/day | Intraperitoneal (i.p.) | 3 months | No significant change in blood pressure or histology of the superior cervical ganglion. | [11] |
| 40 mg/kg/day | Intraperitoneal (i.p.) | 3 months | Lowered mean arterial blood pressure; ~95% loss of nerve cells in the superior cervical ganglion. | [11] |
| 25-30 mg/kg/day | Intraperitoneal (i.p.) | 6 weeks | Less than 2% of nerve cell bodies remained in the superior cervical ganglion; persisted for at least 4 months after cessation of treatment. | [12] |
| 50 mg/kg/day | Intraperitoneal (i.p.) | 18 days | 80% reduction in ganglionic norepinephrine content; 70% reduction in the number of noradrenergic neurons. | [13] |
Table 2: this compound Administration Protocols and Effects in Neonatal Rats
| Dosage | Administration Route | Duration | Observed Effects | Reference(s) |
| 50 mg/kg/day | Subcutaneous (s.c.) | 3 weeks (starting on postnatal day 7) | Permanent sympathectomy with low mortality; confirmed by lack of blood pressure increase upon vasomotor outflow stimulation and reduced norepinephrine in peripheral tissues. | [8] |
| 50 mg/kg/day | Subcutaneous (s.c.) | 21 consecutive days | Massive sympathectomy with total arrest of synaptic vesicle development; attenuated chronotropic responses to tyramine. | [14] |
Experimental Protocols
Protocol 1: Systemic Chemical Sympathectomy in Adult Rats
Objective: To achieve a significant and long-lasting systemic sympathetic denervation.
Materials:
-
This compound sulfate (B86663)
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound sulfate in sterile saline. A common concentration is 20 mg/mL.[7] Ensure the this compound is completely dissolved; gentle warming or vortexing may be necessary.[9]
-
Dose Calculation: Weigh each rat accurately to determine the correct dose (e.g., 20-50 mg/kg).[12]
-
Administration:
-
Restrain the rat securely.
-
For intraperitoneal (IP) injection, position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 6 weeks).[9][12]
-
Monitoring: Observe the animals daily for changes in body weight, food and water intake, and general health. Monitor for side effects such as ptosis, diarrhea, and postural hypotension.[9]
Protocol 2: Validation of Sympathectomy via Norepinephrine Content Measurement (HPLC)
Objective: To quantify the level of norepinephrine in tissues following this compound treatment to confirm the effectiveness of the sympathectomy.
Materials:
-
Homogenization buffer (e.g., ice-cold 0.1M perchloric acid)[15]
-
Tissue homogenizer
-
High-speed refrigerated centrifuge
-
HPLC system with a reverse-phase column and an electrochemical detector[7]
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection: At the desired experimental endpoint, euthanize the animal and rapidly excise the target tissues (e.g., heart, spleen, superior cervical ganglion).[7][16]
-
Sample Preparation:
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.[2][7]
-
Weigh the frozen tissue.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the protein.[7]
-
Carefully collect the supernatant, which contains the catecholamines.[7]
-
-
HPLC Analysis:
-
Quantification:
-
Create a standard curve using known concentrations of norepinephrine.[7]
-
Calculate the norepinephrine concentration in the tissue samples based on the standard curve. A significant reduction compared to control animals indicates successful sympathectomy.
-
Protocol 3: Validation of Sympathectomy via Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH)
Objective: To visualize and quantify the reduction of sympathetic nerve fibers in a target tissue by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody: anti-TH antibody
-
Fluorescently-labeled secondary antibody
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[17]
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.[1]
-
Dissect the target tissue (e.g., heart) and post-fix in 4% PFA for 4-6 hours at 4°C.[1]
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.[1]
-
Embed the tissue in OCT compound and freeze on dry ice. Store at -80°C.[1]
-
-
Sectioning:
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.[1]
-
-
Immunostaining:
-
Wash slides with PBS to remove OCT.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.[1]
-
Incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.[1][17]
-
Incubate with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.[1]
-
Wash the slides with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
Wash the slides with PBS, with the second wash containing DAPI for nuclear staining.[1]
-
Mount coverslips using an appropriate mounting medium.[1]
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Capture images of TH-positive nerve fibers and DAPI-stained nuclei.
-
Quantify the density of TH-positive fibers using image analysis software (e.g., ImageJ/Fiji) by measuring the percentage of the stained area relative to the total tissue area.[1] A significant reduction in TH-positive fibers in the this compound-treated group compared to the control group confirms sympathectomy.
-
Visualizations
Caption: Mechanism of this compound Action at the Sympathetic Nerve Terminal.
Caption: General Experimental Workflow for this compound Sympathectomy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Influence of an Adrenergic Antagonist this compound (GUA) on the Distribution Pattern and Chemical Coding of Dorsal Root Ganglia (DRG) Neurons Supplying the Porcine Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 11. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of this compound on dopamine in small intensely fluorescent cells of the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maturation of sympathetic neurotransmission in the rat heart. IV. Effects this compound-induced sympathectomy on neonatal development of synaptic vesicles, synaptic terminal function and heart growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Technical Support Center: Optimizing Guanethidine Dosage to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of guanethidine for chemical sympathectomy. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on optimizing dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective adrenergic neuron blocking agent. Its on-target effect is achieved through a multi-step process:
-
Uptake: this compound is actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET). This uptake is a critical step for its activity.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in synaptic vesicles by the vesicular monoamine transporter (VMAT), where it displaces and replaces norepinephrine.
-
Norepinephrine Depletion: This replacement leads to a gradual and profound depletion of norepinephrine stores within the nerve endings.
-
Inhibition of Release: this compound also inhibits the release of any remaining norepinephrine in response to a nerve action potential.
At higher doses or with chronic administration, this compound can cause the destruction and degeneration of sympathetic neurons, leading to a long-lasting chemical sympathectomy.
Q2: What are the potential off-target effects of this compound?
While highly selective for peripheral sympathetic neurons, high doses of this compound can lead to off-target effects, including:
-
Mitochondrial Damage: High concentrations of this compound have been shown to induce mitochondrial changes in ganglion cells, which may contribute to its neurotoxic effects at excessive doses.
-
Transient Hypertension: Upon initial administration, this compound can cause a temporary release of norepinephrine from nerve terminals before depletion occurs, leading to a paradoxical increase in blood pressure.
-
Effects on Purinergic Signaling: Some studies suggest that this compound may have a more dominant inhibitory effect on the adrenergic component of sympathetic nerve co-transmission compared to the purinergic component (ATP release). This could be a consideration in studies where purinergic signaling is a variable.
Q3: How can I confirm the success of chemical sympathectomy?
The effectiveness of this compound-induced sympathectomy can be confirmed through several methods:
-
Biochemical Analysis: Measure norepinephrine levels in peripheral tissues of interest (e.g., heart, spleen, kidney). A significant reduction in norepinephrine content compared to control animals is a strong indicator of successful sympathectomy. This can be done using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection or ELISA kits.
-
Immunohistochemistry (IHC): Visualize the reduction in sympathetic nerve fibers by staining tissue sections for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.
-
Functional Assessment: Measure physiological responses that are dependent on the sympathetic nervous system. This can include monitoring for a sustained decrease in resting blood pressure and heart rate, or observing for ptosis (drooping of the upper eyelid), which is a classic indicator of sympathetic blockade. Another functional test is to measure the blood pressure response to stimulation of vasomotor outflow; a lack of an increase indicates successful denervation.
Q4: What are the key considerations for preparing and administering this compound solutions?
-
Solution Preparation: this compound monosulfate should be dissolved in sterile 0.9% saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. Gentle warming or vortexing may be necessary to ensure the this compound is completely dissolved.
-
Administration Route: The most common routes of administration for systemic sympathectomy in animal models are intraperitoneal (i.p.) or subcutaneous (s.c.) injections. For localized sympathectomy, direct microinjections into the target tissue are performed.
-
Dosage Calculation: Accurately weigh each animal on the day of injection to calculate the precise dose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or Incomplete Sympathectomy | Drug Interactions: Co-administration of drugs that inhibit the norepinephrine transporter (NET), such as tricyclic antidepressants (e.g., desipramine), can block this compound uptake into the neuron. | Action: Carefully review all co-administered substances. If a NET inhibitor is present, a washout period may be necessary before starting this compound treatment. |
| Animal Strain Differences: Some animal strains, such as spontaneously hypertensive rats (SHR), have shown resistance to this compound. | Action: Be aware of the strain-specific responses to this compound. Higher doses or longer treatment durations may be required for resistant strains. | |
| Improper Administration: Incorrect dosage, route of administration, or issues with drug formulation and stability can lead to reduced efficacy. | Action: Verify all aspects of the experimental protocol, including solution preparation and administration technique. Ensure the this compound is fully dissolved before injection. | |
| Unexpected Hypertensive Crisis | Initial Norepinephrine Release: this compound can cause a transient release of norepinephrine from nerve terminals upon initial administration, leading to a temporary increase in blood pressure. | Action: This effect is more likely with the first few doses. Monitor blood pressure closely after the initial administration. The hypertensive phase is typically followed by the expected hypotensive effect. |
| Undiagnosed Pheochromocytoma: In rare cases, an underlying catecholamine-secreting tumor can lead to a massive release of catecholamines upon this compound administration. | Action: While rare in research animals, be aware of this possibility if a severe and unexpected hypertensive crisis occurs. | |
| High Inter-Animal Variability | Inconsistent Injection Technique: Variations in injection speed, depth, and location can lead to variable drug absorption and effects. | Action: Standardize the injection protocol meticulously, including needle gauge, injection speed, and anatomical landmarks. |
| Differences in Animal Age or Weight: Younger animals may be more susceptible to the effects of this compound. | Action: Use animals of a consistent age and weight range to minimize variability. | |
| Tissue Necrosis at Injection Site (Localized Sympathectomy) | High this compound Concentration: A concentration that is too high can be cytotoxic to the surrounding tissue. | Action: Perform a dose-response study to determine the optimal concentration for your specific tissue and animal model. |
| Direct Needle Damage or Vasoconstriction: The injection itself can cause physical damage or ischemia. | Action: Use a smaller gauge needle and inject the solution slowly. Consider co-injection with a local anesthetic to mitigate pain and potential vasoconstriction. |
Data Presentation
Table 1: this compound Dosage for Chemical Sympathectomy in Rats
| Animal Model | Dosage | Route of Administration | Treatment Duration | Observed On-Target Effects | Potential Off-Target Effects Noted | Reference |
| Adult Rats | 5 mg/kg/day | Intraperitoneal (i.p.) | 4 to 28 days | No significant change in blood pressure or histology. | - | |
| Adult Rats | 40 mg/kg/day | Intraperitoneal (i.p.) | 4 to 28 days | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion. | Incomplete sympathectomy at this dose. | |
| Adult Rats | 50 mg/kg/day | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | 2 to 5 weeks | Significant reduction in norepinephrine levels and sympathetic nerve fibers. | Monitor for signs of distress, ptosis, and diarrhea. | |
| Neonatal Rats | 50 mg/kg/day | Subcutaneous (s.c.) | 3 weeks (starting at postnatal day 7) | Permanent sympathectomy with low mortality. | Monitor pups daily for mortality and growth. | |
| Adult Rats (Toxicity Study) | 100 mg/kg/day | Daily | 5 or 11 days | Significant reduction in the number of neurons in the superior cervical ganglia. | Neuronal loss. |
Experimental Protocols
Protocol 1: Systemic Chemical Sympathectomy in Adult Rats
Objective: To induce systemic sympathetic denervation in adult rats.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Syringes and needles appropriate for i.p. or s.c. injections
-
Animal scale
Procedure:
-
Animal Groups: Divide animals into a control group (receiving saline injections) and a this compound-treated group.
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound monosulfate. Dissolve this compound in sterile 0.9% saline to a final concentration of 20 mg/mL (for a 50 mg/kg dose in a 250g rat, the injection volume would be 0.625 mL). Ensure the solution is completely dissolved.
-
Administration:
-
Weigh each rat accurately to calculate the correct dose.
-
Administer this compound at a dose of 40-50 mg/kg body weight via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue daily injections for a period of 2 to 5 weeks. The duration can be adjusted based on the desired degree of sympathectomy.
-
The control group should receive daily injections of an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor the animals daily for general health, body weight, and signs of ptosis (eyelid drooping).
-
Measure blood pressure and heart rate at baseline and at regular intervals throughout the study using a tail-cuff system or telemetry.
-
-
Confirmation of Sympathectomy: At the end of the treatment period, confirm the effectiveness of the sympathectomy using the methods described in FAQ 3 (e.g., norepinephrine measurement in the heart and spleen, or TH immunohistochemistry).
Protocol 2: Localized Chemical Sympathectomy of Adipose Tissue in Hamsters
Objective: To induce localized sympathetic denervation in a specific adipose tissue pad.
Materials:
-
This compound sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe with a small gauge needle (e.g., 30G)
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the hamster using an approved institutional protocol.
-
Surgical Exposure: Make a small incision in the skin to expose the target adipose tissue pad.
-
This compound Solution Preparation: Prepare a 10 mg/mL solution of this compound sulfate in sterile saline.
-
Microinjections:
-
Perform multiple microinjections (approximately 20) of the this compound solution directly into the adipose tissue pad. The total volume will depend on the size of the pad.
-
For the control, inject an equivalent volume of sterile saline into the contralateral adipose tissue pad.
-
-
Closure and Post-Operative Care: Suture the incision and provide appropriate post-operative care.
-
Confirmation of Sympathectomy: After a designated time period (e.g., 2 weeks), euthanize the animal and dissect the target and control tissues. Confirm sympathectomy by measuring norepinephrine content or by TH immunohistochemistry.
Mandatory Visualizations
Caption: Mechanism of this compound action at the sympathetic nerve terminal.
compensatory mechanisms following guanethidine-induced sympathectomy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving compensatory mechanisms following guanethidine-induced sympathectomy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced chemical sympathectomy? A1: this compound acts as a postganglionic sympathetic neuron-blocking agent.[1][2] Its mechanism involves several steps:
-
Uptake: this compound is actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[1][3] This selective uptake is crucial for its targeted action.
-
Vesicular Sequestration: Once inside the neuron, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[3][4]
-
Inhibition of Release: this compound inhibits the release of any remaining norepinephrine in response to nerve impulses.[1][4]
-
Neuronal Destruction: Chronic administration of high doses can lead to the destruction of peripheral sympathetic neurons, resulting in a long-lasting chemical sympathectomy.[4][5]
Q2: What are the expected physiological outcomes of a successful sympathectomy? A2: A successful sympathectomy leads to a significant reduction in sympathetic tone, observable through several physiological changes:
-
A sustained decrease in resting blood pressure and heart rate.[1]
-
Orthostatic hypotension, which is a significant drop in blood pressure upon standing.[1]
-
A marked reduction in the concentration of norepinephrine and its metabolites in tissues and urine.[1][6]
-
Physical signs such as ptosis (drooping of the upper eyelid) due to the blockade of sympathetic innervation to the eye.[1][6]
Q3: What are the primary compensatory mechanisms that occur following this compound treatment? A3: The body initiates several compensatory responses to the reduction in sympathetic tone. A key mechanism is denervation supersensitivity , where the target tissues become hypersensitive to catecholamines like norepinephrine.[7][8][9] This is often due to an upregulation of postsynaptic receptors. Additionally, the Renin-Angiotensin-Aldosterone System (RAAS) can be activated, leading to fluid retention.[1] Studies have also shown that adrenal gland angiotensin II (Ang II) receptors (AT1A and AT2) are upregulated, which may contribute to adrenal hypertrophy as a compensatory response.[10]
Q4: Can this compound affect other neurotransmitter systems? A4: While highly selective for adrenergic neurons, at higher concentrations, this compound can have blocking side effects on nicotinic acetylcholine (B1216132) receptors.[11] It has also been shown to have a more dominant inhibitory effect on adrenergic transmission than on purinergic components of sympathetic co-transmission.[12]
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Reduction Between Subjects
-
Symptoms: Inconsistent or highly variable hypotensive effects across animals receiving the same dosage.
-
Possible Causes & Solutions:
-
Interindividual Variation: Plasma concentrations of this compound can vary significantly between individuals even at the same dose.[13] Consider measuring plasma levels to correlate with physiological effects.
-
Drug Interactions: Efficacy is dependent on uptake by the norepinephrine transporter (NET).[1][3] Co-administration of NET inhibitors like tricyclic antidepressants or sympathomimetic amines can significantly reduce its effect.[13] Review all compounds being administered to the animals.
-
Inconsistent Administration: Variability in injection technique can alter drug absorption.[13] Standardize the administration protocol and ensure all personnel are trained on the same technique.
-
Issue 2: Unexpected Hypertensive Crisis Following Administration
-
Symptoms: A paradoxical and significant increase in blood pressure after administering this compound.
-
Possible Causes & Solutions:
-
Initial Norepinephrine Release: this compound can cause a transient initial release of norepinephrine from nerve terminals before depletion occurs, leading to a temporary blood pressure spike.[1] This is more common with the first few doses. Monitor blood pressure closely immediately following initial administrations.
-
Undiagnosed Pheochromocytoma: In the rare case of a catecholamine-secreting tumor in an animal model, this compound can trigger a massive release of catecholamines.[1] This is a rare but serious consideration if the hypertensive response is extreme and sustained.
-
Issue 3: Incomplete Sympathectomy or Resistance to Treatment
-
Symptoms: Biochemical and functional tests show only a partial reduction in sympathetic function despite a full course of treatment.
-
Possible Causes & Solutions:
-
Strain-Specific Resistance: Certain animal strains, such as Spontaneously Hypertensive Rats (SHR), have shown unique resistance to this compound-induced sympathectomy.[5] This resistance is not due to lower drug accumulation but may be related to nerve growth factor (NGF).[5] In such cases, co-treatment with an antibody to NGF can overcome this resistance.[5]
-
Insufficient Dosage or Duration: The dose and duration are critical for achieving complete sympathectomy. Doses of 40-50 mg/kg for several weeks are often required for profound neuronal loss.[6][7][8] It is crucial to perform pilot studies to determine the optimal regimen for your specific model and research goals.[1]
-
Data Presentation: Summary of Quantitative Data
Table 1: this compound Administration Protocols and Effects in Rats
| Parameter | Dosage & Duration | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Blood Pressure | 40 mg/kg/day for 28 days | Adult Rats | Lowered mean arterial blood pressure; decrease was reversible on discontinuation. | [8] |
| Blood Pressure | 40 mg/kg/day for 3 months | Adult Rats | Mean arterial blood pressure lowered by 33-54 mmHg. | [7] |
| Noradrenaline Sensitivity | 40 mg/kg/day for 3 months | Adult Rats | Greatly enhanced blood pressure and heart rate response to noradrenaline (Potency ratios of 17-44). | [7] |
| Neuronal Loss | 40 mg/kg/day for 3 months | Adult Rats | ~95% loss of nerve cells in the superior cervical ganglion. | [7] |
| Catecholamine Levels | 50 mg/kg/day for 5 weeks | Adult Sprague-Dawley Rats | Atrial norepinephrine decreased by 86%; epinephrine (B1671497) decreased by 58%. | [10] |
| Plasma Renin | 50 mg/kg/day for 5 weeks | Adult Sprague-Dawley Rats | Plasma renin activity decreased by 71%. |[10] |
Table 2: Compensatory Receptor Regulation in Rat Adrenal Gland
| Receptor | Change after this compound Treatment | Method of Analysis | Reference |
|---|---|---|---|
| AT1 Receptor Density | Increased | Radioligand Binding Assay | [10] |
| AT2 Receptor Density | Increased | Radioligand Binding Assay | [10] |
| AT1A mRNA Levels | Increased | Northern Blot Analysis | [10] |
| AT2 mRNA Levels | Increased | Northern Blot Analysis |[10] |
Experimental Protocols
Protocol 1: Induction of Systemic Chemical Sympathectomy in Adult Rats
-
Objective: To achieve profound and long-lasting systemic sympathetic denervation in adult rats.[6]
-
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Sterile syringes and 25-27 gauge needles
-
Adult rats (e.g., Sprague-Dawley)
-
Animal scale
-
-
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.[6]
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound in sterile saline. A common concentration is 20 mg/mL.[1][6] Ensure the powder is completely dissolved.
-
Dosing and Administration:
-
Treatment Schedule: Continue daily injections for a period of 2 to 5 weeks. The duration can be adjusted based on the desired degree of sympathectomy.[6] A control group should receive equivalent volumes of sterile saline.
-
Monitoring: Observe animals daily for general health, body weight, and signs of successful sympathectomy such as ptosis (drooping eyelids).[6] Monitor blood pressure and heart rate as required by the experimental design.[1]
-
Protocol 2: Measurement of Tissue Norepinephrine (NE) by HPLC
-
Objective: To quantify the level of NE in target tissues to verify the extent of sympathectomy.
-
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly excise the target tissue (e.g., heart, spleen).[1]
-
Snap Freezing: Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent catecholamine degradation.[1] Store samples at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue and homogenize it in a known volume of ice-cold homogenization buffer (e.g., perchloric acid with antioxidants like EDTA and sodium metabisulfite).[1]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the protein.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.[1]
-
HPLC Analysis: Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection to separate and quantify norepinephrine levels.
-
Mandatory Visualization
Caption: Mechanism of this compound Action at the Sympathetic Nerve Terminal.
Caption: Key Compensatory Signaling Pathways Following Sympathectomy.
Caption: General Experimental Workflow for this compound Administration.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unique resistance to this compound-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Regulation of adrenal angiotensin receptor subtypes: a possible mechanism for sympathectomy-induced adrenal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor blocking effect of this compound in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation of inhibitory effects of this compound on adrenergic and on purinergic transmission in isolated canine splenic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
minimizing systemic effects of localized guanethidine injections
Technical Support Center: Guanethidine Experiments
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing localized this compound injections. The primary focus is on minimizing systemic effects to ensure experimental validity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects observed with localized this compound injections, and why do they occur?
A1: Systemic side effects occur when this compound, intended for local action, escapes into systemic circulation. This compound is a potent antihypertensive agent that acts by depleting norepinephrine (B1679862) from sympathetic nerve endings.[1][2][3] Even small amounts entering the bloodstream can lead to generalized sympathetic blockade. The most common systemic effects are related to this widespread action.
Table 1: Common Systemic Side Effects of this compound
| Side Effect | Clinical / Experimental Manifestation | Primary Cause |
|---|---|---|
| Orthostatic Hypotension | Significant drop in blood pressure upon standing or postural changes; may manifest as dizziness, faintness, or syncope.[[“]] | Widespread vasodilation and reduced cardiac output due to systemic sympathetic blockade.[1][5] |
| Bradycardia | Slowing of the heart rate.[[“]] | Sympatholytic action on the heart, particularly noticeable during physical activity.[[“]] |
| Diarrhea | Mild to severe diarrhea is a common side effect.[[“]][5] | Increased gastrointestinal motility due to a relative increase in parasympathetic tone when sympathetic input is blocked. |
| Nasal Congestion | Significant nasal stuffiness.[5] | Vasodilation of blood vessels in the nasal mucosa. |
| Fatigue & Drowsiness | Generalized tiredness, lethargy, or dizziness.[6] | Often related to the overall hypotensive effects of the drug.[[“]] |
| Ejaculation Disturbances | Delayed or retrograde ejaculation has been noted.[2] | Interference with the sympathetic nerves controlling ejaculation. |
These effects occur because this compound that is not confined to the target area is absorbed into the bloodstream and distributed throughout the body, acting on all peripheral sympathetic neurons.[1][5]
Q2: I am observing significant hypotension and bradycardia after a supposedly localized injection. How can I refine my technique to minimize these systemic effects?
A2: Observing systemic effects like hypotension and bradycardia indicates that a significant amount of this compound has escaped the intended local administration site. To minimize this, focus on optimizing the administration protocol. For regional intravenous administration (Bier block), this is especially critical.
Table 2: Key Factors to Minimize Systemic Absorption During Localized Injection
| Factor | Impact on Systemic Absorption | Mitigation Strategy |
|---|---|---|
| Tourniquet Application | Ineffective tourniquet pressure or duration allows premature leakage of the drug into systemic circulation. | Ensure the tourniquet is appropriately sized and inflated to a pressure sufficient to occlude venous outflow. Verify occlusion before injection. Maintain the tourniquet for a sufficient dwell time (consult literature for specific models) before slow, careful release. |
| Injection Volume & Concentration | High volumes or concentrations can create high pressure at the injection site, forcing the drug past the venous tourniquet or into systemic circulation upon release. | Use the lowest effective dose and concentration reported in validated studies. Consider performing pilot studies to determine the minimal effective dose for your specific application. |
| Rate of Injection | A rapid injection can increase venous pressure, potentially overcoming the tourniquet. | Administer the this compound solution slowly and steadily. |
| Tourniquet Release | Releasing the tourniquet too quickly can lead to a rapid bolus of this compound entering systemic circulation. | Release the tourniquet in a slow, controlled, or intermittent fashion to allow for gradual washout of the drug from the limb. |
| Use of Adjuvants | Co-administration with local anesthetics can sometimes interfere with this compound's uptake.[7] | If co-injecting with other agents, be aware of potential interactions. Local anesthetics can reduce the sympatholytic actions of this compound.[7] |
Below is a workflow diagram for a regional block, highlighting critical control points.
Q3: My in vitro experiments show inconsistent inhibition of neurotransmitter release. What could be the cause?
A3: Variability in in vitro results with this compound can often be traced to experimental conditions that affect its mechanism of action. This compound must be taken up by the norepinephrine transporter (NET) to be effective.[2]
Troubleshooting In Vitro Inconsistencies:
-
Verify Buffer Composition: Ensure ionic concentrations (especially Na+) in your buffer are consistent, as this compound's uptake is dependent on the same transporters as norepinephrine.[8]
-
Check for Competing Substances: Other compounds in your preparation, including some anesthetics or antidepressants, might compete with this compound for uptake via the NET, reducing its efficacy.[7][8]
-
Temperature Control: Maintain a stable and physiological temperature throughout the experiment, as transporter function is temperature-dependent.[8]
-
Fresh Solutions: Always use freshly prepared this compound solutions to avoid degradation and ensure accurate concentration.[8]
Q4: Which co-administered drugs can alter this compound's effects or increase the risk of systemic side effects?
A4: Drug interactions are a critical consideration as many compounds can interfere with this compound's uptake or action.[8] Its efficacy is highly dependent on its transport into sympathetic neurons by the norepinephrine transporter (NET).[2][9]
Table 3: Key Drug Interactions Affecting this compound
| Interacting Drug Class | Mechanism of Interaction | Consequence |
|---|---|---|
| Tricyclic Antidepressants (TCAs) | Block the NET, preventing this compound from entering the sympathetic neuron.[8] | Reduces or completely blocks the antihypertensive and sympatholytic effects of this compound.[10] |
| Sympathomimetic Amines (e.g., amphetamine) | Compete with this compound for uptake by the NET.[8] | Decreased this compound efficacy. |
| Phenothiazines (some antipsychotics) | Inhibit the neuronal uptake of this compound.[8] | Antagonizes the effects of this compound. |
| Local Anesthetics (e.g., cocaine, prilocaine) | Inhibit the norepinephrine uptake transporter.[7] | Can reduce the sympatholytic actions of this compound, potentially explaining variable efficacy in regional blocks.[7] |
| Other Antihypertensives | Additive pharmacological effects. | Can enhance blood pressure lowering but also increases the risk of severe hypotension and bradycardia.[[“]] |
The following diagram illustrates how NET inhibitors block this compound's action, which is a common reason for experimental failure or unexpected results.
Experimental Protocols
Protocol 1: Intravenous Regional Sympathetic Block (Bier Block) in a Rat Model
This protocol describes a method for achieving localized chemical sympathectomy in a limb, adapted from principles for regional anesthesia. The primary goal is to confine the drug's action to the target limb and prevent systemic side effects.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline for injection
-
Appropriate anesthetic agent for the animal model
-
Small animal tourniquet or inflatable cuff
-
Syringes and needles (e.g., 27-30 gauge)
-
Elastic bandage for exsanguination
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal in a supine position to provide access to the target limb (e.g., hindlimb).
-
Tourniquet Placement: Place a tourniquet high on the proximal part of the limb. Ensure it is snug but not yet inflated.
-
Exsanguination: Cannulate a distal vein (e.g., dorsal pedal vein). Elevate the limb and wrap it tightly with an elastic bandage from distal to proximal to drain venous blood from the limb.
-
Tourniquet Inflation: While the limb is still elevated and wrapped, inflate the tourniquet to a pressure sufficient to occlude both arterial and venous flow (pressure must be determined in pilot studies, often above systolic blood pressure). Once inflated, the elastic bandage can be removed. The limb should appear pale.
-
This compound Administration:
-
Prepare a fresh, sterile solution of this compound in saline. A typical dose for regional sympatholysis might range from 1-2 mg in a small volume (e.g., 0.5-1.0 mL), but this must be optimized.
-
Slowly inject the calculated volume of the this compound solution into the cannulated distal vein.
-
-
Dwell Time: Allow the this compound to remain in the isolated limb for a minimum of 15-20 minutes. This allows time for the drug to be taken up by the sympathetic nerve terminals.
-
Tourniquet Release: This is a critical step to prevent a systemic bolus. Release the cuff slowly and gradually over 1-2 minutes. Some protocols advocate for several cycles of brief inflation/deflation.
-
Monitoring and Recovery:
-
Throughout the procedure and especially after tourniquet release, continuously monitor systemic blood pressure and heart rate for signs of hypotension or bradycardia.
-
Allow the animal to recover from anesthesia according to standard procedures.
-
Observe the animal for other systemic side effects (e.g., diarrhea, ptosis) in the hours following the procedure.[9][11]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. topics.consensus.app [topics.consensus.app]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. drugs.com [drugs.com]
- 7. The effect of this compound and local anesthetics on the electrically stimulated mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
long-term storage and handling of guanethidine for research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of guanethidine in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound sulfate (B86663) and monosulfate are most soluble in aqueous solutions. For most experimental applications, the recommended solvents are sterile water or phosphate-buffered saline (PBS) at a pH of 7.2.[1] It is important to note that this compound is sparingly soluble or insoluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1]
Q2: My this compound is not dissolving completely in water or PBS. What can I do?
A2: If you are experiencing difficulty dissolving this compound, you can try the following methods:
-
Gentle Heating: Warm the solution in a 37°C water bath.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
-
Vortexing: Vigorous mixing can help break up any clumps and facilitate dissolution.[1]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound sulfate powder should be stored at -20°C in a well-closed container, protected from moisture, and can be stable for at least four years.[2] Aqueous stock solutions are recommended to be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1][3] For short-term storage of up to a week, solutions can be kept at 4°C.[1] Always protect solutions from light.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an adrenergic neuron-blocking agent.[4] Its mechanism of action involves several steps:
-
Uptake: It is transported into the presynaptic terminal of sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[5][6]
-
Vesicular Sequestration: Once inside the neuron, it is concentrated in synaptic vesicles, where it displaces and replaces norepinephrine.[5][6]
-
Norepinephrine Depletion: This displacement leads to a gradual depletion of norepinephrine stores within the nerve endings.[5]
-
Inhibition of Release: this compound also inhibits the release of any remaining norepinephrine in response to a nerve impulse.[4][7]
Chronic administration of high doses can lead to the destruction of peripheral sympathetic neurons.[8]
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Stock Solution
-
Symptom: Experimental results show a diminished or absent effect of this compound compared to previous experiments using a new dilution from the same stock.
-
Possible Cause: Chemical degradation of this compound in the stock solution. This compound is susceptible to hydrolysis, particularly at an alkaline pH.[9] Improper storage, such as elevated temperatures or exposure to light, can accelerate this degradation.[9]
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare fresh this compound solutions for your experiments to avoid issues with degradation.
-
Verify pH: Ensure the pH of your buffered solution is within the slightly acidic to neutral range (pH 4-7), as guanethidinium compounds tend to be more stable in these conditions.[9]
-
Proper Storage: Store stock solutions in aliquots at -20°C or -80°C and protect them from light.[1]
-
Perform Stability Study: If you suspect degradation, you can perform a forced degradation study by exposing the solution to stress conditions (e.g., acid, base, heat, light) to understand its degradation profile.[9]
-
Issue 2: High Variability in Blood Pressure Reduction in Animal Models
-
Symptom: Inconsistent hypotensive effects are observed between different animals receiving the same dose of this compound.
-
Possible Causes:
-
Pharmacokinetic Variability: There can be significant interindividual variation in plasma concentrations of this compound.
-
Drug Interactions: Co-administration of other drugs can interfere with this compound's action. Tricyclic antidepressants (e.g., amitriptyline) and sympathomimetic amines can block the norepinephrine transporter (NET), preventing this compound uptake into the neuron.[10]
-
Inconsistent Administration: Variability in injection technique can lead to differences in absorption and bioavailability.
-
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully check if any other administered compounds could be NET inhibitors.
-
Standardize Administration Protocol: Ensure a consistent and precise route and technique for this compound administration.
-
Control for Dietary Factors: A sodium-restricted diet can influence the response to this compound.[10]
-
Consider Animal Strain: Some animal strains, like spontaneously hypertensive rats (SHR), may show resistance to this compound-induced sympathectomy.
-
Issue 3: Precipitation Observed in Stored Stock Solution
-
Symptom: A solid precipitate is visible in the this compound stock solution after storage.
-
Possible Cause: Precipitation can occur, especially at higher concentrations or if the storage temperature fluctuates.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a 37°C water bath and vortex until the precipitate redissolves.[1]
-
Optimize Storage: Prepare stock solutions at a concentration that remains stable at the intended storage temperature.
-
Aliquot Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Quantitative Data
Table 1: Solubility of this compound Salts
| Compound | Solvent | Solubility | Notes |
| This compound Sulfate | Water (H₂O) | 100 mg/mL | Sonication may be required to aid dissolution. |
| This compound Monosulfate | Water (H₂O) | 59 mg/mL | |
| This compound Sulfate | PBS (pH 7.2) | 10 mg/mL | |
| This compound Sulfate | Ethanol | Insoluble | |
| This compound Monosulfate | DMSO | Insoluble |
Table 2: Recommended Storage Conditions for this compound Sulfate
| Form | Temperature | Duration | Additional Notes | Reference(s) |
| Powder | -20°C | ≥ 4 years | Store in a well-closed container, protected from moisture. | [2] |
| Powder | 2-8°C | 2 years | Keep dry and under an inert gas like nitrogen. | [2] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [2][3] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][3] |
Table 3: Stability of this compound in Aqueous Solution (Qualitative)
| Condition | Effect on Stability | Recommendation |
| pH | Susceptible to hydrolysis at alkaline pH. More stable in acidic to neutral conditions (pH 4-7). | Use buffers in the slightly acidic to neutral range for dilutions.[9] |
| Temperature | Elevated temperatures can accelerate degradation. | Store solutions at recommended cold temperatures.[1] |
| Light | Information is limited, but protection from light is recommended as a general precaution. | Store solutions in amber vials or wrapped in foil.[1] |
Note: Specific quantitative data on the degradation kinetics (rate constants, half-life) of this compound at various pH values and temperatures are not extensively published. It is recommended that researchers perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
Objective: To achieve peripheral sympathetic denervation in adult rats for physiological or behavioral studies.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline (NaCl)
-
Adult rats (e.g., Sprague-Dawley)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. A common concentration is 20 mg/mL. Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 20-50 mg/kg).
-
Administration:
-
Restrain the rat securely.
-
For intraperitoneal (i.p.) injection, position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower abdominal quadrant to avoid internal organs.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for the desired duration. A typical regimen for profound sympathectomy is 5 days a week for 5 consecutive weeks.
-
Monitoring: Observe the animals daily for signs of successful sympathectomy, such as ptosis (drooping eyelids), and for any signs of distress, including diarrhea or significant weight loss.
-
Verification of Sympathectomy (Optional):
-
Immunohistochemistry: At the end of the study, tissue sections (e.g., from the heart or spleen) can be stained for tyrosine hydroxylase (TH) to visualize the loss of sympathetic nerve fibers.
-
Norepinephrine Measurement: Measure norepinephrine levels in target tissues. A significant reduction indicates successful sympathectomy.
-
Protocol 2: In Vitro Neurotransmitter Release Assay (Conceptual)
Objective: To assess the effect of this compound on the release of neurotransmitters from isolated tissues with sympathetic innervation.
Materials:
-
Isolated tissue with sympathetic innervation (e.g., rat vas deferens, mesenteric artery)
-
Radiolabeled neurotransmitter (e.g., [³H]-norepinephrine)
-
Superfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Stimulation solution (e.g., high potassium buffer or electrical field stimulation equipment)
-
This compound solution at various concentrations
-
Scintillation counter and scintillation cocktail
Procedure:
-
Tissue Preparation: Isolate the desired tissue and place it in an organ bath with superfusion buffer.
-
Radiolabeling of Neurotransmitter Stores: Incubate the tissue with a radiolabeled neurotransmitter, such as [³H]-norepinephrine, to allow for its uptake into sympathetic nerve terminals.
-
Washout: Perform a washout procedure with fresh superfusion buffer to remove excess unincorporated radiolabel.
-
Basal and Stimulated Release (Pre-treatment):
-
Collect samples of the superfusate at regular intervals to measure the basal (spontaneous) efflux of radioactivity.
-
Induce neurotransmitter release through electrical field stimulation or by switching to a high potassium solution. Collect samples during and after stimulation.
-
-
This compound Treatment: Introduce this compound into the superfusion medium at the desired concentration. Allow the tissue to incubate with this compound for a predetermined period.
-
Basal and Stimulated Release (Post-treatment): Repeat the stimulation protocol in the presence of this compound to measure its effect on stimulated neurotransmitter release.
-
Data Analysis: Quantify the amount of radioactivity in the collected samples using a scintillation counter to determine the effects of this compound on both basal and stimulated neurotransmitter release.
Visualizations
Caption: this compound's Mechanism of Action in a Sympathetic Neuron.
Caption: General Workflow for Chemical Sympathectomy with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Technical Support Center: Guanethidine and Anesthetic Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of guanethidine, particularly in experimental settings involving anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound's sympatholytic effect?
A1: this compound is a postganglionic adrenergic neuron blocking agent.[1] Its primary action is to inhibit the release of norepinephrine (B1679862) (NE) from sympathetic nerve terminals, leading to a reduction in sympathetic tone, vasodilation, and a decrease in blood pressure.[2][3] The mechanism involves a critical two-step process:
-
Uptake: this compound is actively transported into the presynaptic terminal of sympathetic neurons by the same transporter responsible for norepinephrine reuptake, the Norepinephrine Transporter (NET).[1][4] This uptake is essential for the drug's activity.
-
Depletion and Release Inhibition: Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces and gradually depletes the stores of norepinephrine.[4][5] It also directly inhibits the release of norepinephrine in response to a nerve action potential.[2][4]
References
Guanethidine Administration: A Technical Support Guide for Consistent Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the effective administration of guanethidine in experimental settings. This compound is a potent sympatholytic agent widely used to induce chemical sympathectomy, enabling the study of the sympathetic nervous system's role in various physiological and pathological processes.[1][2] Consistent and reproducible results hinge on refined administration techniques and a thorough understanding of the compound's properties. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during this compound administration, helping you navigate potential pitfalls and optimize your experimental design.
Frequently Asked Questions (FAQs)
-
Q1: Why am I observing significant variability in the hypotensive response to this compound in my animal models?
A1: Variability in blood pressure reduction is a known challenge and can be attributed to several factors:
-
Inter-individual Pharmacokinetic Differences: Studies have reported up to a six-fold variation in plasma this compound concentrations among individuals receiving the same dosage.[3]
-
Drug Interactions: this compound's uptake into sympathetic neurons is mediated by the norepinephrine (B1679862) transporter (NET).[1][4] Co-administration of substances that inhibit NET, such as tricyclic antidepressants (e.g., desipramine) or sympathomimetic amines (e.g., amphetamine), can significantly reduce its efficacy.[3]
-
Dietary Factors: Sodium intake can influence the cardiovascular response to this compound.[3]
-
Inconsistent Administration: Variations in injection technique can lead to differences in drug absorption and bioavailability.[3]
-
-
Q2: My this compound solution is not dissolving properly. What should I do?
A2: this compound sulfate (B86663) and monosulfate are most soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS).[5] If you encounter solubility issues, try the following:
-
Q3: I've observed an initial, unexpected increase in blood pressure after this compound administration. Is this normal?
A3: Yes, a transient hypertensive effect can occur. This compound can cause an initial, temporary release of norepinephrine from nerve terminals before it begins to deplete norepinephrine stores.[7][8] This is more likely with initial doses.
-
Q4: How can I confirm that chemical sympathectomy has been successfully induced?
A4: The most common method is to measure norepinephrine content in the target tissue and compare it to a control group. A significant reduction indicates successful sympathectomy.[9] Another method is to use immunohistochemistry to visualize the reduction in sympathetic nerve fibers by staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis.[9] Observable signs like ptosis (drooping eyelids) in rodents can also be an indicator.[10]
-
Q5: What are the best practices for preparing and storing this compound solutions?
A5: To ensure potency and consistency, it is recommended to:
-
Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to avoid degradation.[3][11]
-
Proper Storage: If storage is necessary, protect solutions from light and refrigerate them for a validated period.[12]
-
Sterile Filtration: For in vivo studies, sterile filter the solution using a 0.22 µm filter after dissolution to remove any potential microbial contamination.[6]
-
Quantitative Data Summary
The following tables provide a summary of this compound administration protocols and their effects as reported in various studies.
Table 1: this compound Administration Protocols for Systemic Chemical Sympathectomy in Rats
| Dosage | Route of Administration | Treatment Duration | Key Effects | Reference(s) |
| 20-50 mg/kg/day | Intraperitoneal (i.p.) | Daily | Induces peripheral sympathetic denervation. | [10] |
| 25 - 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week for 5 weeks | Near-complete systemic chemical sympathectomy. | [13][14] |
| 75 mg/kg/day | Intraperitoneal (i.p.) | 5.5 weeks | Full sympathectomy observed 5-6 months after cessation of injections. | [15] |
| 180 mg/kg/day | Oral | Several weeks | High dose leading to toxic effects. | [16] |
| 25 mg/kg/day | Intraperitoneal (i.p.) | Several weeks | High dose leading to toxic effects. | [16] |
Table 2: Effects of this compound on Norepinephrine (NE) Levels
| Animal Model | Tissue | This compound Treatment | NE Depletion | Reference(s) |
| Rat | Heart, Spleen | Not specified | Significant reduction in peripheral organs. | [17] |
| Rat | Heart, Vas Deferens | High doses (oral or i.p.) for several weeks | Decrease in catecholamine content. | [16] |
| Hamster | Inguinal White Adipose Tissue | Local injection (10 mg/mL) | Depletion of norepinephrine for at least two weeks. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Induction of Systemic Chemical Sympathectomy in Adult Rats
This protocol is designed to achieve a profound and long-lasting sympathectomy.
-
Materials:
-
This compound monosulfate or sulfate
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
-
-
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.[2]
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 20 mg/kg dose, you can dissolve 20 mg of this compound per mL of saline, resulting in an injection volume of 1 mL/kg. Ensure complete dissolution; gentle warming or vortexing may be necessary.[2][8]
-
Dose Calculation: Weigh each rat accurately on the day of injection and calculate the required volume.[2]
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection. Insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.[2]
-
Treatment Schedule: Administer this compound daily for the desired duration. A period of 4 to 28 days is often cited.[2]
-
Monitoring: Observe the animals daily for signs of successful sympathectomy (e.g., ptosis) and any signs of distress, such as diarrhea or significant weight loss.[2][10]
-
Protocol 2: Assessment of Neurotransmitter Release from Isolated Tissue
This protocol outlines the steps to evaluate the effect of this compound on neurotransmitter release in an in vitro setting.
-
Materials:
-
Isolated tissue with sympathetic innervation (e.g., rat vas deferens)
-
Radiolabeled norepinephrine ([³H]-norepinephrine)
-
Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Superfusion apparatus
-
Scintillation counter
-
This compound solution
-
-
Procedure:
-
Tissue Preparation: Isolate the desired tissue and place it in a temperature-controlled organ bath containing the physiological salt solution.
-
Radiolabeling: Incubate the tissue with [³H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.[3]
-
Washout: Perfuse the tissue with fresh, non-radioactive buffer to remove unincorporated radiolabel.[3]
-
Basal and Stimulated Release: Collect superfusate samples at regular intervals to measure basal (spontaneous) neurotransmitter release. Induce neurotransmitter release using electrical field stimulation or a chemical agent (e.g., high potassium solution) and collect samples.[3]
-
This compound Treatment: Introduce this compound at the desired concentration into the superfusion medium.[3]
-
Post-Treatment Release: Repeat the stimulation protocol in the presence of this compound to measure its effect on stimulated neurotransmitter release.[3]
-
Data Analysis: Quantify the radioactivity in the collected samples using a scintillation counter to determine the effect of this compound on both basal and stimulated neurotransmitter release.[3]
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound chemical sympathectomy: spinal cord and sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of long-term effects of this compound on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
identifying and mitigating compensatory sweating post-sympathectomy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification and mitigation of compensatory sweating (CS) following sympathectomy.
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of compensatory sweating (CS) post-sympathectomy?
Compensatory sweating is primarily understood as a thermoregulatory response. After a sympathectomy, the denervated areas can no longer sweat and contribute to evaporative heat loss. To maintain thermal homeostasis, the body compensates by increasing sweat production in the remaining innervated areas.[1][2][3] This is not a redirection of sweat but rather an upregulation of sweat production in other parts of the body to maintain the necessary overall heat dissipation.[4][5] The hypothalamus, the brain's thermoregulatory center, plays a key role in this process.[6][[“]]
2. What are the primary methods for identifying and quantifying compensatory sweating in a research setting?
The two primary methods for identifying and quantifying compensatory sweating are the Minor's Starch-Iodine test and gravimetric analysis.
-
Minor's Starch-Iodine Test: This qualitative test is used to visualize the area of sweating. An iodine solution is applied to the skin, and after it dries, starch powder is sprinkled over the area. The interaction of sweat with the iodine and starch produces a dark blue to purple color, clearly demarcating the sweating regions.[1][8][9][10][11]
-
Gravimetric Analysis: This is a quantitative method to measure the rate of sweat production. Pre-weighed filter paper is applied to a specific skin area for a set amount of time. The paper is then re-weighed, and the difference in weight indicates the amount of sweat produced. This is typically expressed as mg/min.[12][13][14]
3. What are the current mitigation strategies for compensatory sweating being explored in research?
Mitigation strategies for compensatory sweating can be categorized as either preventive (applied during the initial sympathectomy) or therapeutic (applied after CS has developed).
-
Preventive Strategies:
-
Limiting the Level of Sympathectomy: Performing the sympathectomy at lower thoracic levels (e.g., T4 instead of T2 or T3) has been shown to reduce the incidence and severity of CS.[1][8][9][15][16]
-
Ramicotomy: This more selective procedure involves cutting only the rami communicantes, the nerve fibers that connect the sympathetic trunk to the spinal nerves, which may reduce the incidence of CS.[10][17]
-
Clipping vs. Cauterization: Using clips to block the sympathetic chain instead of cutting or cauterizing it offers the potential for reversal if severe CS develops.[18][19]
-
-
Therapeutic Strategies:
-
Botulinum Toxin (Botox) Injections: Injecting botulinum toxin into the areas of compensatory sweating can effectively block the release of acetylcholine, the neurotransmitter that stimulates sweat glands.[20]
-
Iontophoresis: This method uses a mild electrical current to deliver ions from tap water or anticholinergic medications into the skin, temporarily blocking sweat gland function.[16]
-
Surgical Reversal/Reconstruction: In cases where clips were used, they can be removed. For permanent sympathectomies, nerve grafting to reconstruct the sympathetic chain is a more complex option.[18][19]
-
Extended Sympathectomy: In some cases, a more extensive sympathectomy in the lower thoracic or lumbar region is performed to treat CS, though this is a more controversial approach.[19]
-
Topical and Oral Medications: Anticholinergic creams and oral medications like glycopyrrolate (B1671915) and oxybutynin (B1027) can help reduce overall sweating.[20]
-
Troubleshooting Guides
Issue 1: High variability in the incidence and severity of compensatory sweating in experimental subjects.
-
Possible Cause: The level and extent of the sympathectomy can significantly impact the development of CS. Higher and more extensive sympathectomies (e.g., T2) are associated with a higher incidence and severity of CS.[1][8][9][15][16] Individual patient factors such as age and BMI can also play a role.
-
Troubleshooting Steps:
-
Standardize Surgical Protocol: Ensure that the surgical procedure, including the precise level and extent of the sympathectomy, is strictly standardized across all subjects in an experimental group.
-
Stratify Subjects: If possible, stratify subjects based on the level of sympathectomy (e.g., T2, T3, T4) to analyze the impact of the surgical level on CS.
-
Record Patient Demographics: Meticulously record patient demographics, including age and BMI, to identify potential confounding variables.
-
Issue 2: Inconsistent results with the Starch-Iodine test.
-
Possible Cause: Improper application of the iodine solution or starch, or insufficient sweat production at the time of the test.
-
Troubleshooting Steps:
-
Ensure a Dry Surface: The skin must be completely dry before applying the iodine solution.[1][11]
-
Proper Application: Apply a thin, even layer of iodine solution and allow it to dry completely. Then, apply a light, even dusting of starch powder.[1][10]
-
Induce Sweating: If necessary, induce sweating through light exercise or a slight increase in ambient temperature to ensure a clear reaction.
-
Issue 3: Difficulty in establishing a reliable animal model of compensatory sweating.
-
Possible Cause: Anatomical and physiological differences in the sympathetic nervous system and thermoregulatory responses between animal species and humans.
-
Troubleshooting Steps:
-
Select an Appropriate Animal Model: Rodent models are commonly used for nerve injury studies, but their thermoregulatory sweating mechanisms differ from humans. Larger animal models, such as swine, have been used in studies of sympathetic nerve regeneration and may be more suitable.[18]
-
Refine Surgical Technique: The surgical technique for sympathectomy needs to be adapted for the specific anatomy of the chosen animal model.
-
Use Multiple Assessment Methods: Combine behavioral observations with quantitative measurements like infrared thermography to assess changes in skin temperature and sweating patterns.
-
Data Presentation
Table 1: Incidence and Severity of Compensatory Sweating by Sympathectomy Level
| Sympathectomy Level | Incidence of Compensatory Sweating (%) | Incidence of Severe Compensatory Sweating (%) | Patient Satisfaction (%) |
| T2 | 60-90% | 20-35% | Lower |
| T3 | 40-70% | 10-20% | Moderate |
| T4 | 20-50% | 5-10% | Higher |
Data compiled from multiple meta-analyses and comparative studies.[1][8][9][10][15][16]
Table 2: Efficacy of Mitigation Strategies for Compensatory Sweating
| Mitigation Strategy | Reported Success/Satisfaction Rate (%) | Notes |
| Clip Removal | 25-89% | Highly variable, dependent on the timing of removal and degree of nerve damage.[18] |
| Sympathetic Nerve Reconstruction | 72.5% | A complex procedure with promising but still limited long-term data. |
| Extended Sympathectomy (R5-R8) | 45-67% | A more invasive option with mixed results.[18] |
| Botulinum Toxin Injections | 60-80% (temporary relief) | Effective for localized CS, but requires repeated treatments.[20] |
| Iontophoresis | 70-85% (temporary relief) | Effective for localized CS, requires regular maintenance sessions. |
Experimental Protocols
1. Protocol for Minor's Starch-Iodine Test
-
Objective: To qualitatively identify and map the areas of active sweating.
-
Materials: 2% iodine solution, corn starch powder, cotton balls or swabs, surgical marker.
-
Procedure:
-
Ensure the skin area to be tested is clean and completely dry.[1][11]
-
Apply the 2% iodine solution evenly over the entire area of interest using a cotton ball or swab.
-
Allow the iodine solution to air dry completely.
-
Lightly dust the entire iodinated area with corn starch powder.
-
Observe the area for a color change. Areas with active sweating will turn a dark blue or purple color within 5-15 minutes.[1][10]
-
Use a surgical marker to outline the borders of the sweating areas for documentation and/or treatment planning.
-
2. Protocol for Gravimetric Analysis of Sweat
-
Objective: To quantitatively measure the rate of sweat production in a specific area.
-
Materials: Pre-weighed filter paper (e.g., Whatman No. 1), stopwatch, airtight container, precision analytical balance.
-
Procedure:
-
Acclimate the subject to a controlled temperature and humidity environment for at least 30 minutes.
-
Clean and dry the skin area to be measured.
-
Using forceps, place a pre-weighed piece of filter paper on the target area.
-
Start the stopwatch and leave the filter paper in place for a predetermined duration (e.g., 5 minutes).
-
At the end of the duration, use forceps to quickly remove the filter paper and place it in an airtight container to prevent evaporation.
-
Weigh the filter paper on a precision analytical balance.
-
Calculate the sweat rate: (Post-weight - Pre-weight) / duration (in minutes). The result is expressed in mg/min.[12][13][14]
-
3. Protocol for Botulinum Toxin A Injection for Compensatory Sweating
-
Objective: To reduce sweat production in areas of compensatory sweating.
-
Materials: Botulinum toxin A (e.g., Botox®), sterile saline, 30-gauge needles, syringes, topical anesthetic (optional).
-
Procedure:
-
Identify the areas of compensatory sweating using the Starch-Iodine test.
-
Reconstitute the botulinum toxin A with sterile saline according to the manufacturer's instructions. A common dilution is 100 units in 4 mL of saline.
-
Apply a topical anesthetic to the treatment area if desired.
-
Administer intradermal injections of the reconstituted botulinum toxin A into the identified sweating areas.
-
Injections should be spaced approximately 1-2 cm apart.[15]
-
The typical dosage is 1-2 units per injection site.
-
Advise the patient to avoid rubbing or massaging the treated areas for at least 24 hours.
-
4. Protocol for Tap Water Iontophoresis
-
Objective: To temporarily reduce sweating in the hands or feet.
-
Materials: Iontophoresis device with water trays and electrodes, tap water.
-
Procedure:
-
Fill the trays of the iontophoresis device with enough tap water to cover the treatment area (palms or soles).
-
Place the hands or feet in the water trays, ensuring good contact with the electrodes.
-
Turn on the device and slowly increase the electrical current to a level that is tolerable for the subject (a tingling sensation is expected).
-
Maintain the treatment for 15-20 minutes.
-
Initial treatment sessions are typically performed 3-5 times per week until a significant reduction in sweating is observed.
-
Maintenance treatments are then performed once or twice a week as needed.[16]
-
Visualizations
Caption: Neural pathway of thermoregulatory sweating.
Caption: Experimental workflow for addressing compensatory sweating.
References
- 1. Compensatory sweating after restricting or lowering the level of sympathectomy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of T2, T3 or T4, to evaluate the best denervation level for palmar hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Comparing Compensatory Sweating After Video-Assisted Thoracoscopic Sympathectomy: (T2-3) Versus (T2-4) Levels for Treating Palmar Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sweathelp.org [sweathelp.org]
- 10. Surgical management of compensatory sweating: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | How to Prevent, Reduce, and Treat Severe Post Sympathetic Chain Compensatory Hyperhidrosis: 2021 State of the Art [frontiersin.org]
- 12. Treatments in Development - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evita Clinic Compensatory Hyperhidrosis: What You Should Know [evitaclinic.com]
- 16. Can we predict the compensatory hyperhidrosis following a thoracic sympathectomy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skincareresearch.org [skincareresearch.org]
- 18. peerj.com [peerj.com]
- 19. Interventions for hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chemical Sympathectomy: Guanethidine vs. 6-Hydroxydopamine
For researchers, scientists, and drug development professionals, the selective ablation of sympathetic neurons is a critical technique for investigating the role of the sympathetic nervous system in a myriad of physiological and pathological processes. Among the chemical tools available, guanethidine and 6-hydroxydopamine (6-OHDA) are two of the most established agents. While both induce chemical sympathectomy, their distinct mechanisms of action, specificity, and experimental considerations make them suitable for different research applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Neurotoxicants
The fundamental difference between this compound and 6-OHDA lies in how they induce neurotoxicity in sympathetic neurons.
This compound acts as a "false neurotransmitter." It is actively transported into sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[1][2] Once inside, it is sequestered into synaptic vesicles, where it displaces and depletes norepinephrine.[2][3] This leads to an inhibition of norepinephrine release upon nerve stimulation.[3][4] Chronic administration of this compound can ultimately lead to the destruction of peripheral sympathetic neurons.[5][6]
6-Hydroxydopamine (6-OHDA) , a hydroxylated analog of dopamine (B1211576), is also selectively taken up by catecholaminergic neurons via dopamine and norepinephrine transporters.[1] Its neurotoxic effects are primarily mediated by the intracellular generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, through auto-oxidation.[1] 6-OHDA is also a potent inhibitor of mitochondrial respiratory chain complexes, leading to energy failure, oxidative stress, and ultimately, neuronal death.[1]
At a Glance: this compound vs. 6-OHDA
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) |
| Primary Mechanism | Acts as a false neurotransmitter, displacing norepinephrine from vesicles.[1][3] | Generates reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[1] |
| Primary Target | Peripheral sympathetic neurons.[1][7] | Dopaminergic and noradrenergic neurons.[1] |
| Blood-Brain Barrier | Does not readily cross.[1][7] | Does not cross.[1][8] |
| Route of Administration | Systemic (e.g., intraperitoneal, subcutaneous).[1] | Central (e.g., intracerebral injection) or peripheral.[1] |
| Onset of Action | Gradual depletion of catecholamines.[1] | Rapid neuronal damage.[1] |
| Reversibility | Can be reversible over time, with potential for nerve regeneration.[7] | Effects are generally considered long-lasting and permanent, especially with neonatal administration.[9][10] |
| Key Applications | Peripheral chemical sympathectomy, hypertension research.[1] | Parkinson's disease modeling, selective catecholaminergic lesioning.[1] |
Quantitative Comparison of Effects
The efficacy of this compound and 6-OHDA in depleting catecholamines and inducing sympathectomy has been quantified in numerous studies. The following table summarizes key findings.
| Parameter | This compound | 6-Hydroxydopamine (6-OHDA) | Species/Model | Citation |
| Norepinephrine (NE) Depletion in Heart | ~96% reduction after 18 days of treatment (50 mg/kg/day, i.p.). | >90% reduction in neonatal rats. | Rat | [11][12] |
| Norepinephrine (NE) Depletion in Spleen | >90% reduction in neonatal rats. | >90% reduction in neonatal rats. | Rat | [12] |
| Norepinephrine (NE) Depletion in Salivary Glands | >80% reduction in neonatal rats. | >90% reduction in neonatal rats. | Rat | [12] |
| Tyrosine Hydroxylase (TH) Activity in Superior Cervical Ganglia | Greatly reduced 7 months after cessation of treatment. | - | Adult Rat | [6] |
| Effect on Dopamine (DA) in Superior Cervical Ganglion | 20% reduction after 18 days of treatment (50 mg/kg/day, i.p.). | - | Rat | [13] |
| Effect on Central Nervous System NE | Unchanged. | Not affected by peripheral administration. | Adult Rat | [6][8] |
| Survival Rate in EV71-infected mice | - | 76.9% with 30 µg/g treatment. | Mouse | [14] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in chemical sympathectomy using these agents, the following diagrams illustrate their mechanisms of action and a general experimental workflow.
Caption: Mechanism of action of this compound in a sympathetic neuron.
Caption: Neurotoxic mechanism of 6-hydroxydopamine (6-OHDA).
Caption: Comparative experimental workflows for this compound and 6-OHDA.
Experimental Protocols
This compound-Induced Sympathectomy in Adult Rats
This protocol is designed to achieve a profound and long-lasting sympathectomy.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. A common concentration is 20-50 mg/mL.[1] Ensure the this compound is completely dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately. Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 50 mg/kg).[13]
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection daily for the desired duration (e.g., 5.5 weeks).[15]
-
Monitoring: Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss.[5]
-
Verification of Sympathectomy: After the treatment period, tissues of interest (e.g., heart, spleen, superior cervical ganglion) can be collected. Assess the degree of sympathectomy by:
6-Hydroxydopamine-Induced Peripheral Sympathectomy in Mice
This protocol is adapted from studies aiming to achieve peripheral sympathectomy without affecting the central nervous system.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) containing 0.02% (w/v) ascorbic acid (to prevent oxidation of 6-OHDA)
-
Sterile syringes and needles
-
Mice
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate for at least one week.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA hydrochloride in sterile saline containing ascorbic acid immediately before use. A common dose is 30-60 mg/kg.[14][16]
-
Administration: Inject the 6-OHDA solution intraperitoneally (i.p.).
-
Monitoring: Monitor the animals for any adverse effects.
-
Verification of Sympathectomy:
-
Biochemical Analysis: Collect plasma or tissues to measure catecholamine levels (norepinephrine, epinephrine, and dopamine) via methods like ELISA or HPLC.[8][14]
-
Functional Assays: Assess physiological parameters known to be influenced by the sympathetic nervous system, such as blood pressure and heart rate.[8]
-
Conclusion
Both this compound and 6-hydroxydopamine are potent and valuable tools for inducing chemical sympathectomy in experimental models. The choice between them hinges on the specific research question, the desired target neuron population (peripheral vs. central), and the experimental model. This compound is particularly well-suited for studies requiring selective and gradual peripheral sympathectomy. In contrast, 6-OHDA is the agent of choice for creating models of catecholaminergic neurodegeneration, such as Parkinson's disease, and for achieving rapid and profound neuronal destruction. A thorough understanding of their distinct mechanisms and careful adherence to established protocols are paramount for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the permanent sympathectomy produced by the administration of this compound to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sympathetic Nerve Cell Destruction in Newborn Mammals by 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sympathetic nerve cell destruction in newborn mammals by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of this compound on dopamine and norepinephrine pools in urine, heart and superior cervical ganglion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of surgical sympathectomy and of neonatal treatment with 6-hydroxydopamine and this compound on particle-bound noradrenaline and 35S-sulphomucopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on dopamine in small intensely fluorescent cells of the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection [frontiersin.org]
- 15. The changes in the nervous structures under the chemical sympathectomy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of chemical sympathectomy by means of 6-hydroxydopamine on insulin secretion and islet morphology in alloxan-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanethidine and Reserpine for Norepinephrine Depletion: A Guide for Researchers
This guide provides a detailed comparison of guanethidine and reserpine (B192253), two pharmacological agents known for their ability to deplete norepinephrine (B1679862) (NE) from sympathetic nerve endings. While both were historically used as antihypertensive agents, their distinct mechanisms of action offer valuable insights for researchers in pharmacology and drug development. This document outlines their mechanisms, presents comparative data from experimental studies, details relevant experimental protocols, and provides visual diagrams to elucidate key pathways and workflows.
Mechanism of Action: Two Distinct Pathways to Depletion
This compound and reserpine achieve norepinephrine depletion through fundamentally different mechanisms at the sympathetic nerve terminal.
-
This compound: This agent's action is dependent on the norepinephrine transporter (NET). This compound is taken up into the presynaptic neuron by NET, the same transporter responsible for NE reuptake.[1][2] Once inside, it is concentrated in synaptic vesicles, where it actively displaces norepinephrine, leading to a gradual depletion of NE stores.[1][3] Crucially, this compound also inhibits the release of norepinephrine in response to an action potential.[1][4] Its action is primarily confined to the peripheral nervous system as it poorly crosses the blood-brain barrier.[5]
-
Reserpine: An alkaloid from the Rauwolfia serpentina plant, reserpine acts by irreversibly blocking the vesicular monoamine transporter (VMAT).[6][7][8] This transporter is responsible for moving monoamines, including norepinephrine, dopamine, and serotonin, from the cytoplasm into storage vesicles.[7] By inhibiting VMAT, reserpine causes these neurotransmitters to accumulate in the cytoplasm, where they are subsequently metabolized and degraded by monoamine oxidase (MAO).[6][7] This leads to a profound and long-lasting depletion of monoamine stores in both the central and peripheral nervous systems.[6]
Comparative Data Overview
| Feature | This compound | Reserpine |
| Primary Target | Norepinephrine Transporter (NET) for uptake; displaces NE from vesicles.[1] | Vesicular Monoamine Transporter (VMAT), preventing vesicular storage.[6][8] |
| Mechanism | Active uptake and displacement of NE from vesicles; inhibition of NE release.[1][4] | Irreversible inhibition of VMAT, leading to cytoplasmic degradation of monoamines by MAO.[7] |
| Neurotransmitter Specificity | Primarily affects norepinephrine.[4] | Affects all monoamines: norepinephrine, dopamine, and serotonin.[6][7] |
| Site of Action | Primarily peripheral sympathetic neurons (poor CNS penetration).[5] | Central and peripheral nervous systems.[6] |
| Onset of Action | Gradual, as it depends on uptake and displacement.[1] | Gradual, but effects are long-lasting due to irreversible VMAT inhibition.[6] |
| Duration of Action | Long half-life of approximately 5 days.[5] | Long-lasting effects (days to weeks) as new VMAT proteins must be synthesized.[6] |
| Key Side Effects | Postural hypotension, diarrhea, retrograde ejaculation.[1] Sedation is not a prominent feature.[5] | Sedation, depression (due to central serotonin/dopamine depletion), nasal stuffiness.[6][7] |
Dosage in Experimental & Clinical Studies
The following table summarizes dosages used in comparative studies, highlighting the different contexts of their application. Note that these do not represent equipotent doses for norepinephrine depletion.
| Study Type | This compound Dose | Reserpine Dose | Species/Context | Reference |
| Reflex Sympathetic Dystrophy | 20 mg (intravenous regional) | 1.25 mg (intravenous regional) | Human | [9][10] |
| Angiotensin Responsiveness | 0.5 mg/kg/day (oral) | 1.0 mg/day (oral) | Human | [11] |
| Chronic Stress Model | 1.20 mg/kg (i.p.) | 0.2 mg/kg (i.p.) | Rat | [12] |
Experimental Protocols for Comparative Analysis
To quantitatively compare the norepinephrine-depleting effects of this compound and reserpine, a standardized in vivo protocol is essential. The following represents a synthesized methodology based on common practices in the field.
Objective: To determine and compare the time-course and magnitude of norepinephrine depletion in the heart and spleen of rats following a single administration of this compound or reserpine.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drugs: this compound sulfate, Reserpine, saline solution (vehicle).
-
Reagents: Perchloric acid, EDTA, sodium metabisulfite (B1197395), norepinephrine standard.
-
Equipment: High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD), C18 reverse-phase column, tissue homogenizer, refrigerated centrifuge.
Methodology:
-
Animal Acclimatization & Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Randomly assign animals to three main groups: Vehicle (saline), this compound, and Reserpine.
-
Subdivide each main group based on time points for tissue collection (e.g., 2, 6, 12, 24, 48, and 72 hours post-injection).
-
-
Drug Administration:
-
Administer a single intraperitoneal (i.p.) injection of the assigned drug or vehicle. Dosages should be based on literature, for example, this compound (10 mg/kg) and Reserpine (0.5 mg/kg).
-
-
Tissue Collection and Processing:
-
At each designated time point, euthanize the animals using an approved method.
-
Rapidly excise tissues of interest (e.g., heart ventricles, spleen).
-
Immediately weigh the tissues and freeze them in liquid nitrogen to prevent NE degradation. Store at -80°C until analysis.
-
-
Norepinephrine Extraction:
-
Homogenize the frozen tissue in a solution of 0.1 M perchloric acid containing EDTA and sodium metabisulfite (as an antioxidant).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the norepinephrine, and filter it through a 0.22 µm filter.
-
-
Quantification by HPLC-ECD:
-
Inject a defined volume of the filtered supernatant into the HPLC system.[2]
-
Separate norepinephrine from other compounds on a C18 reverse-phase column using a mobile phase (e.g., a buffer containing methanol, sodium acetate, and an ion-pairing agent).
-
Detect and quantify norepinephrine using an electrochemical detector set at an appropriate oxidative potential.
-
Calculate the concentration of norepinephrine in the tissue (e.g., in ng/g of tissue) by comparing the peak area from the sample to a standard curve generated with known concentrations of norepinephrine.[2]
-
-
Data Analysis:
-
Compare the mean norepinephrine concentrations between the drug-treated groups and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the time-course of norepinephrine depletion for each drug to visualize onset, maximal effect, and duration of action.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Reserpine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 8. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. A comparison of regional intravenous this compound and reserpine in reflex sympathetic dystrophy. A controlled, randomized, double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound and of reserpine on angiotensin responsiveness in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Differential Effects of this compound and Reserpine on Norepinephrine i" by Thomas Paul Blaszkowski [digitalcommons.uri.edu]
A Comparative Guide: Guanethidine vs. Surgical Sympathectomy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of guanethidine-induced chemical sympathectomy and surgical sympathectomy, focusing on their advantages, underlying mechanisms, and supporting experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuances of these two methods of sympathetic nervous system modulation.
Introduction: Two Approaches to Sympathetic Denervation
Sympathectomy, the interruption of sympathetic nerve pathways, is a therapeutic strategy for a variety of conditions, including certain types of neuropathic pain, peripheral vascular diseases, and hyperhidrosis. This can be achieved through two primary methods: a pharmacological approach using agents like this compound to induce a "chemical sympathectomy," or through the direct surgical ablation of sympathetic ganglia or nerve trunks. While both aim to reduce sympathetic outflow, they differ significantly in their mechanism, invasiveness, and side-effect profiles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and surgical sympathectomy lies in their mechanism of action. This compound offers a targeted, pharmacological approach, while surgery involves the physical disruption of nerve pathways.
This compound: This postganglionic sympathetic neuron-blocking agent acts by being actively transported into sympathetic nerve terminals via the norepinephrine (B1679862) transporter (NET). Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine stores.[1] this compound also inhibits the release of norepinephrine in response to nerve impulses.[1] This dual action of norepinephrine depletion and release inhibition leads to a functional blockade of sympathetic neurotransmission. Chronic administration of high doses can lead to the destruction of peripheral sympathetic neurons.
Surgical Sympathectomy: This approach involves the direct removal or transection of sympathetic ganglia or the sympathetic chain.[2] This physically disrupts the transmission of nerve impulses from the central nervous system to the periphery. The procedure can be performed using open surgery or minimally invasive endoscopic techniques.[[“]]
Comparative Analysis: this compound's Advantages
While both methods can achieve sympathetic denervation, this compound presents several key advantages over surgical intervention.
-
Minimally Invasive: this compound administration, typically via injection, avoids the risks and complications associated with surgery, such as bleeding, infection, and damage to surrounding tissues.[4]
-
Potential for Reversibility: The effects of this compound can be dose-dependent and may offer a degree of reversibility, particularly at lower doses or with shorter-term administration.[5] In contrast, surgical sympathectomy is generally considered a permanent procedure, although nerve regeneration can occur over time.[2] Some surgical techniques, like the use of clips, may be reversible.[[“]]
-
Reduced Risk of Compensatory Hyperhidrosis: A significant and often debilitating side effect of surgical sympathectomy is compensatory hyperhidrosis (excessive sweating in other parts of the body).[7][8][9][10][11][12] While not entirely absent with chemical sympathectomy, the incidence appears to be lower.[[“]]
-
Lower Incidence of Post-Sympathectomy Neuralgia: The development of a new, often severe, neuropathic pain syndrome after surgery is a recognized complication.[13][14] Chemical sympathectomy is associated with a lower risk of this adverse event.[[“]]
Quantitative Data Summary
Direct head-to-head clinical trials comparing this compound with surgical sympathectomy are limited. However, data from individual studies and systematic reviews allow for a qualitative and, to some extent, quantitative comparison of their side-effect profiles.
| Feature | This compound (Chemical Sympathectomy) | Surgical Sympathectomy |
| Invasiveness | Minimally invasive (injection) | Invasive (open or endoscopic surgery) |
| Permanence | Can be transient or permanent depending on dose and duration | Generally permanent (nerve regeneration can occur) |
| Compensatory Hyperhidrosis | Rare | Common (reported in over 50% of patients in some series)[[“]] |
| Post-Sympathectomy Neuralgia | Low incidence | Higher incidence (up to 25.2% when performed for neuropathic pain)[[“]] |
| Other Potential Side Effects | Orthostatic hypotension, diarrhea, ejaculatory dysfunction | Horner's syndrome, pneumothorax, bleeding, infection |
Experimental Protocols
This compound-Induced Chemical Sympathectomy in a Rat Model
This protocol is adapted from established methodologies for inducing chemical sympathectomy in adult rats.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Adult male Wistar rats (250-300g)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in sterile saline (e.g., 30 mg/mL).
-
Administration: Administer this compound via intraperitoneal injection at a dose of 30 mg/kg daily for 5-7 consecutive days.[5]
-
Monitoring: Observe animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids) and diarrhea. Monitor blood pressure and heart rate to confirm the physiological effects of sympathectomy.
-
Confirmation of Sympathectomy: After the treatment period, the extent of sympathectomy can be confirmed by measuring tissue norepinephrine levels or by assessing the functional response to sympathetic nerve stimulation.
Surgical Lumbar Sympathectomy
This is a general overview of the surgical procedure. Specific techniques may vary.
Procedure:
-
Anesthesia: The patient is placed under general or regional anesthesia.
-
Positioning: The patient is positioned in the lateral decubitus position.
-
Incision: A flank incision is made to expose the retroperitoneal space.
-
Identification of the Sympathetic Chain: The psoas muscle is retracted to identify the lumbar sympathetic chain, which lies on the anterolateral aspect of the vertebral bodies.
-
Ganglionectomy: The targeted sympathetic ganglia (typically L2-L4 for lower limb indications) are identified and removed.
-
Hemostasis and Closure: Hemostasis is ensured, and the incision is closed in layers.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
References
- 1. Sympathectomy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cervico-thoracic or lumbar sympathectomy for neuropathic pain and complex regional pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Complex regional pain syndrome - Wikipedia [en.wikipedia.org]
- 5. Effect of chemical sympathectomy on cardiac hypertrophy and hemodynamics following myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Long term compensatory sweating results after sympathectomy for palmar and axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensatory hyperhidrosis after different surgeries at the same sympathetic levels: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensatory sweating after thoracoscopic sympathectomy for primary focal hyperhidrosis: a series of 820 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term results of endoscopic thoracic sympathectomy for upper limb hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical difficulties and complications of sympathectomy in the treatment of hyperhidrosis: an analysis of 1731 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of compensatory hyperhidrosis after sympathectomy: The use of an objective method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics and associated features of persistent post-sympathectomy pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-sympathectomy neuralgia: hypotheses on peripheral and central neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Extent of Sympathectomy After Guanethidine Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, inducing chemical sympathectomy is a critical technique to investigate the role of the sympathetic nervous system in various physiological and pathological states. Guanethidine is a widely utilized agent for this purpose, offering a targeted approach to ablate peripheral sympathetic neurons.[1][2] This guide provides an objective comparison of methods to validate the efficacy of this compound-induced sympathectomy, supported by experimental data and detailed protocols.
This compound, a false neurotransmitter, is selectively taken up by sympathetic neurons through the norepinephrine (B1679862) transporter (NET).[1][2][3] Once inside the neuron, it concentrates in synaptic vesicles, displacing and depleting norepinephrine stores.[1][2][3] Chronic administration of high doses can lead to the destruction of these neurons.[1] Validating the extent of this sympathectomy is crucial for the correct interpretation of experimental results. The most common validation methods involve biochemical, immunohistochemical, and functional assessments.[3][4]
Comparison of Sympathectomy Validation Methods
Several methods can be employed to confirm the degree of sympathectomy. The choice of method often depends on the specific research question, available resources, and the target tissue. The primary techniques include measuring norepinephrine (NE) levels, visualizing sympathetic nerve fibers through tyrosine hydroxylase (TH) immunohistochemistry, and conducting functional assays.
| Validation Method | Principle | Advantages | Disadvantages |
| Norepinephrine (NE) Measurement | Quantifies the concentration of the primary sympathetic neurotransmitter in target tissues. A significant reduction indicates successful sympathectomy.[3] | Highly quantitative and directly measures the depletion of the key neurotransmitter. | Can be technically demanding, requiring specialized equipment like HPLC.[5] Does not provide spatial information about denervation. |
| Tyrosine Hydroxylase (TH) Immunohistochemistry (IHC) | TH is the rate-limiting enzyme in catecholamine synthesis and serves as a reliable marker for sympathetic neurons.[6] IHC visualizes the presence and density of TH-positive nerve fibers. | Provides anatomical evidence of nerve fiber reduction.[6] Allows for semi-quantitative analysis of nerve density. | Can be less quantitative than direct NE measurement. Staining intensity can be variable. |
| Functional Assays | Assess the physiological response to sympathetic stimulation or blockade. Examples include measuring blood pressure changes in response to sympathetic outflow stimulation or assessing heart rate variability.[4][7] | Directly measures the functional consequence of sympathectomy.[7] | Can be influenced by compensatory mechanisms. May not be suitable for all target organs. |
Comparative Data on this compound-Induced Sympathectomy
This compound treatment can lead to a significant reduction in sympathetic nerve markers. The efficacy can be comparable to other chemical and surgical sympathectomy methods.
| Method | Reported Efficacy (Cardiac Norepinephrine Reduction) | Key Features |
| This compound-Induced | >90% reduction.[6] | Highly selective for peripheral sympathetic neurons; does not cross the blood-brain barrier. Effects can be reversible over time.[6] |
| 6-Hydroxydopamine (6-OHDA)-Induced | >70% reduction.[6] | A neurotoxin selectively taken up by catecholaminergic transporters. Effects can be long-lasting.[6] |
| Surgical Sympathectomy | Complete removal of innervation in the targeted area.[6] | Anatomically precise.[6] |
Experimental Protocols
Measurement of Norepinephrine Content by HPLC
This protocol outlines the procedure for quantifying norepinephrine levels in tissues following this compound treatment.
Materials:
-
Target tissue (e.g., heart, spleen)
-
Liquid nitrogen
-
-80°C freezer
-
Ice-cold 0.1 M perchloric acid
-
Mechanical homogenizer or sonicator
-
Centrifuge
-
0.22 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical or fluorescence detector and a C18 reverse-phase column[5]
Procedure:
-
Euthanize the animal and rapidly dissect the target tissue on ice.[5]
-
Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.[3][5]
-
Weigh the frozen tissue and add a fixed volume of ice-cold 0.1 M perchloric acid.[5]
-
Homogenize the tissue using a mechanical homogenizer or sonicator.[5]
-
Centrifuge the homogenate to pellet the protein.[3]
-
Collect the supernatant containing the catecholamines.[5]
-
Filter the supernatant through a 0.22 µm syringe filter.[5]
-
Inject a defined volume of the filtered supernatant into the HPLC system for analysis.[5]
Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol describes the visualization of sympathetic nerve fibers in tissue sections.
Materials:
-
Fixed tissue sections (e.g., heart tissue)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare fixed tissue sections according to standard histological procedures.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate the sections with the primary anti-TH antibody.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections and visualize them using a fluorescence microscope.[6]
-
Capture images of TH-positive nerve fibers and DAPI-stained nuclei.[6]
-
Quantify the density of TH-positive fibers using image analysis software by measuring the percentage of the stained area relative to the total tissue area.[6]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in validating sympathectomy, the following diagrams illustrate the key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the permanent sympathectomy produced by the administration of this compound to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunohistochemical Markers for Confirming Guanethidine-Induced Denervation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunohistochemical markers for the validation of guanethidine-induced chemical sympathectomy. It is designed to assist researchers in selecting the most appropriate markers and protocols for their experimental needs, ensuring accurate and reliable confirmation of sympathetic denervation. This document compares the performance of key markers, presents supporting experimental data, and details relevant methodologies.
Introduction to this compound-Induced Sympathectomy
This compound is a false neurotransmitter that is selectively taken up by sympathetic neurons. It replaces norepinephrine (B1679862) in synaptic vesicles, leading to their depletion and ultimately causing the destruction of sympathetic nerve terminals.[1] This method is highly selective for peripheral sympathetic neurons as it does not cross the blood-brain barrier, making it a valuable tool for studying the role of the sympathetic nervous system in various physiological and pathological processes.[1] The effectiveness of this compound-induced sympathectomy must be rigorously validated to ensure accurate interpretation of experimental results. Immunohistochemistry (IHC) offers a powerful method for visualizing and quantifying the extent of denervation at the tissue level.
Key Immunohistochemical Markers for Sympathetic Denervation
The selection of an appropriate immunohistochemical marker is critical for the accurate assessment of sympathetic denervation. The ideal marker should be specific to sympathetic neurons and its expression should be significantly and reliably reduced following this compound treatment.
Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including norepinephrine.[1][2] It is considered the gold-standard marker for identifying sympathetic neurons.[1][3][4][5][6]
-
Specificity and Reliability: TH is highly specific to catecholaminergic neurons, making it an excellent marker for sympathetic nerves.[5][6] Numerous studies have demonstrated a dramatic reduction in TH-positive nerve fibers in various tissues following this compound administration, confirming its reliability in validating denervation.[1][3][7]
-
Application: IHC for TH is widely used to quantify the density of sympathetic nerve fibers in target organs such as the heart, spleen, and blood vessels.[1][3][8] The reduction in the number and intensity of TH-immunoreactive fibers provides a direct measure of the extent of sympathectomy.[3][8]
Dopamine (B1211576) β-Hydroxylase (DBH)
Dopamine β-hydroxylase is the enzyme that converts dopamine to norepinephrine.[9] As such, it is also a specific marker for noradrenergic neurons.
-
Specificity and Reliability: DBH is present in noradrenergic and adrenergic neurons and can be used to distinguish them from dopaminergic neurons, which also express TH.[7][9] this compound treatment has been shown to reduce the number of DBH-positive neurons.[7]
-
Application: Similar to TH, IHC for DBH can be used to assess the loss of sympathetic nerve terminals.[7][9][10] However, TH is more commonly used, likely due to a wider availability of high-quality antibodies and a larger body of literature supporting its use.
Neuropeptide Y (NPY)
Neuropeptide Y is a neurotransmitter that is often co-localized with norepinephrine in sympathetic neurons.[11][12]
-
Specificity and Reliability: While not exclusively expressed in sympathetic neurons, a significant portion of NPY-containing nerve fibers in peripheral tissues are sympathetic. This compound-induced sympathectomy leads to a depletion of NPY levels in tissues.[12][13]
-
Application: IHC for NPY can serve as an additional marker to support the findings from TH or DBH staining.[11][14] A reduction in NPY-immunoreactive fibers can further confirm the loss of sympathetic innervation.
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging monoamines, including norepinephrine, into synaptic vesicles.[15][16][17][18]
-
Specificity and Reliability: VMAT2 is expressed in monoaminergic neurons, including sympathetic ganglion cells.[15][19] Its presence is essential for the storage and release of norepinephrine.
-
Application: A decrease in VMAT2 immunoreactivity would be expected following the destruction of sympathetic terminals by this compound. While less commonly used than TH for this specific application, it represents a viable alternative marker for confirming sympathectomy.
Comparison with Alternative Denervation Methods
The primary alternative to chemical sympathectomy with this compound is the use of the neurotoxin 6-hydroxydopamine (6-OHDA).[1][20] Surgical sympathectomy is another, more invasive, alternative.[1]
| Method | Mechanism of Action | Selectivity | Key Advantages | Key Disadvantages |
| This compound | Acts as a false neurotransmitter, leading to norepinephrine depletion and destruction of nerve terminals.[1] | Highly selective for peripheral sympathetic neurons; does not cross the blood-brain barrier.[1] | Systemic administration is straightforward.[1] | Can cause transient hypertension upon initial administration.[1] |
| 6-Hydroxydopamine (6-OHDA) | A neurotoxin selectively taken up by catecholaminergic transporters, causing destruction of nerve terminals.[1][20] | Selective for peripheral sympathetic nerves as it does not cross the blood-brain barrier.[20][21] | Effective in producing significant denervation.[1][20][22] | Can have non-specific toxic effects at higher doses.[1] |
| Surgical Sympathectomy | Physical transection or removal of sympathetic ganglia or nerve trunks.[1] | Highly localized to the surgical area. | Complete removal of innervation in the targeted area.[1] | Technically demanding, risks associated with surgery.[1] |
| Chemical Sympathectomy (Phenol/Alcohol) | Injection of chemical agents to destroy sympathetic ganglia.[23][24] | Localized to the injection site. | Can be performed percutaneously.[24][25][26] | Risk of damage to surrounding tissues, temporary effects.[23] |
Validation Marker Consistency: Notably, Tyrosine Hydroxylase (TH) remains the primary immunohistochemical marker for validating sympathectomy induced by 6-OHDA as well, highlighting its robustness as a universal marker for sympathetic denervation.[20][22]
Quantitative Data Summary
The effectiveness of sympathectomy is typically validated by quantifying the reduction in sympathetic nerve markers. The following table summarizes representative quantitative data.
| Denervation Method | Marker | Tissue | Species | Reported Efficacy |
| This compound | Norepinephrine | Heart | Rat | >90% reduction[1] |
| This compound | Tyrosine Hydroxylase | Superior Cervical Ganglion | Rat | 70% reduction in noradrenergic neurons[7] |
| 6-Hydroxydopamine (6-OHDA) | Norepinephrine | Heart | Rat | >70% reduction[1] |
| 6-Hydroxydopamine (6-OHDA) | Tyrosine Hydroxylase | Heart | Monkey | Significant reduction in TH-immunoreactive fibers[22] |
Experimental Protocols
This compound-Induced Sympathectomy Protocol
This protocol is a general guideline and may require optimization based on the specific animal model and research question.
-
Animal Model: This protocol is typically used in rodents (rats, mice).
-
This compound Administration: Administer this compound monosulfate intraperitoneally (i.p.) at a dosage of 50 mg/kg body weight.[1]
-
Treatment Schedule: Daily injections for a period of 2 to 3 weeks are common to establish significant sympathectomy.[1]
-
Post-Treatment Monitoring: House animals under standard conditions and monitor for any adverse effects.
-
Tissue Harvest: At the desired experimental endpoint, euthanize the animals and harvest target tissues (e.g., heart, spleen, superior cervical ganglia) for immunohistochemical analysis.
Immunohistochemistry Protocol for Tyrosine Hydroxylase (TH)
This protocol provides a general workflow for TH staining in paraffin-embedded or frozen tissue sections.
-
Tissue Preparation:
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the harvested tissues in 4% PFA overnight at 4°C.[27]
-
Cryoprotection (for frozen sections): Transfer the fixed tissue to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.[27]
-
Embedding: Embed the tissue in paraffin (B1166041) or Optimal Cutting Temperature (OCT) compound for sectioning.
-
Sectioning: Cut sections at a thickness of 10-40 µm using a microtome or cryostat.[27]
-
-
Immunostaining:
-
Antigen Retrieval (for paraffin sections): Heat sections in a citrate (B86180) buffer (pH 6.0) to unmask the antigen.[27]
-
Permeabilization (optional): Incubate sections in PBS containing 0.1-0.3% Triton X-100 to permeabilize cell membranes.[27][28]
-
Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[27][28]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH or mouse anti-TH) diluted in blocking solution overnight at 4°C.[27][28] The optimal dilution should be empirically determined.
-
Washing: Wash sections three times in PBS or PBST (PBS with 0.1% Tween 20) for 5-10 minutes each.[27][29]
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or enzyme-conjugated secondary antibody directed against the primary antibody's host species for 1-2 hours at room temperature.[28][29]
-
Washing: Repeat the washing steps.
-
Detection (for enzyme-conjugated secondary antibodies): If using a peroxidase-conjugated secondary antibody, develop the signal using a suitable substrate kit (e.g., DAB).[27]
-
Counterstaining (optional): Counterstain with a nuclear stain like DAPI or Hematoxylin.
-
Mounting: Mount the stained sections with an appropriate mounting medium.[29]
-
-
Imaging and Quantification:
-
Microscopy: Visualize the stained sections using a brightfield or fluorescence microscope.[29]
-
Quantification: The extent of denervation can be quantified by measuring the density of TH-positive nerve fibers using image analysis software.[3][8][30][31] This can involve measuring the total area of TH-positive staining relative to the total tissue area or counting the number of nerve fibers per unit area.[8][22]
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced chemical sympathectomy.
Caption: Experimental workflow for TH immunohistochemistry.
Caption: Decision tree for marker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine hydroxylase immunoreactivity is common in the enteric nervous system in teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine Hydroxylase - IHC Primary Antibodies [shop.leicabiosystems.com]
- 7. Effect of this compound on dopamine in small intensely fluorescent cells of the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sympathetic hyperinnervation and denervation after myocardial infarction by three-dimensional assessment of the cardiac sympathetic network in cleared transparent murine hearts | PLOS One [journals.plos.org]
- 9. Immunohistochemical localization of dopamine-beta-hydroxylase in human and monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of dopamine- -hydroxylase in the peripheral and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noradrenergic and neuropeptide Y mechanisms in this compound-sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. sysy.com [sysy.com]
- 15. Differential expression of two vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the Sympathetic Nervous System in Carbon Tetrachloride-Induced Hepatotoxicity and Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection [frontiersin.org]
- 22. Cardiac Sympathetic Denervation in 6-OHDA-Treated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cervico-thoracic or lumbar sympathectomy for neuropathic pain and complex regional pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lumbar sympathectomy techniques for critical lower limb ischaemia due to non‐reconstructable peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. painphysicianjournal.com [painphysicianjournal.com]
- 26. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 27. benchchem.com [benchchem.com]
- 28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 29. protocols.io [protocols.io]
- 30. Quantification of sympathetic hyperinnervation and denervation after myocardial infarction by three-dimensional assessment of the cardiac sympathetic network in cleared transparent murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantification of sympathetic hyperinnervation and denervation after myocardial infarction by three-dimensional assessment of the cardiac sympathetic network in cleared transparent murine hearts | PLOS One [journals.plos.org]
A Comparative Analysis of the Long-Term Effects of Guanethidine and Other Sympatholytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of guanethidine and other sympatholytic agents, including reserpine (B192253), methyldopa (B1676449), and clonidine (B47849). The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of cardiovascular pharmacology.
Executive Summary
Sympatholytic drugs, a class of medications that inhibit the postganglionic functioning of the sympathetic nervous system, have historically been a cornerstone in the management of hypertension. However, their long-term use is associated with a range of effects that necessitate careful consideration. This guide delves into the nuanced long-term profiles of this compound, a potent adrenergic neuron-blocking agent, and compares it with other notable sympatholytics: reserpine, an alkaloid that depletes catecholamine stores; methyldopa, a centrally acting alpha-2 adrenergic agonist; and clonidine, another centrally acting alpha-2 adrenergic agonist. By presenting available quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to provide a valuable resource for the scientific community.
Data Presentation: Long-Term Adverse Effects
The following tables summarize the reported incidence of key long-term adverse effects associated with this compound, reserpine, methyldopa, and clonidine. It is important to note that direct long-term comparative trial data across all four drugs is limited; therefore, the presented data is a synthesis from various studies.
Table 1: Comparative Incidence of Major Long-Term Adverse Effects (%)
| Adverse Effect | This compound | Reserpine | Methyldopa | Clonidine |
| Postural Hypotension | Severe[1] | Moderate | Mild | Moderate[1] |
| Depression | Not frequently reported | Up to 20% (dose-dependent) | Possible | Possible |
| Sedation/Drowsiness | Infrequent | Common | Common | Very Common |
| Dry Mouth | Infrequent | Infrequent | Common | Very Common |
| Diarrhea | Common | Common | Infrequent | Infrequent |
| Sexual Dysfunction | Common (ejaculatory failure) | Common (decreased libido, impotence) | Common (decreased libido) | Common (impotence) |
| Hepatic Dysfunction | Rare | Rare | 5-35% (transient elevation of liver enzymes)[2] | Rare |
| Positive Coombs' Test | N/A | N/A | 10-20% (with long-term therapy) | N/A |
| Rebound Hypertension | Possible upon abrupt withdrawal | Less common | Possible upon abrupt withdrawal | Common and can be severe upon abrupt withdrawal |
Note: "N/A" indicates that this side effect is not characteristically associated with the drug in the literature.
Table 2: Quantitative Data from Comparative and Observational Studies
| Study Comparison | Drug(s) | Key Finding(s) |
| Guanadrel (B1201735) vs. This compound | Guanadrel, this compound | Frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were twice as high in patients treated with this compound compared to guanadrel over a six-month period[3]. |
| Reserpine vs. Methyldopa (3-year retrospective) | Reserpine, Methyldopa | No significant difference in the incidence of side effects over three years. The proportion of patients with compliance problems was significantly lower in the reserpine group[4]. |
| Guanfacine (B1203898) vs. Clonidine (24-week study) | Guanfacine, Clonidine | Somnolence was reported more frequently with clonidine (35%) compared to guanfacine (21%). 64% of clonidine-treated patients experienced diastolic blood pressure elevations ≥10 mm Hg upon withdrawal, compared to 40% of guanfacine-treated patients[5]. |
| Long-Term this compound Follow-Up (up to 2.5 years) | This compound | Faintness and diarrhea lessened over time. Two out of 63 patients developed intolerable syncope[6][7]. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and other sympatholytics.
Norepinephrine (B1679862) Depletion Assay for this compound
Objective: To quantify the depletion of norepinephrine (NE) from peripheral sympathetic nerve endings following this compound administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, i.p.) or saline control daily for a specified period (e.g., 5 or 11 days)[8].
-
Tissue Collection: At the end of the treatment period, euthanize animals and rapidly dissect tissues rich in sympathetic innervation, such as the heart, spleen, or vas deferens.
-
Tissue Homogenization: Homogenize the tissues in a chilled solution of 0.4 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Catecholamine Extraction: Centrifuge the homogenates and subject the supernatant to alumina (B75360) extraction to isolate catecholamines.
-
Quantification by HPLC-ECD:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., 0.1 M sodium formate (B1220265) buffer) containing an ion-pairing agent (e.g., 5 mM sodium 1-heptanesulfonate), a chelating agent (e.g., 0.17 mM EDTA), and an organic modifier (e.g., 5% v/v acetonitrile), with the pH adjusted to approximately 4.0[9].
-
Detection: An electrochemical detector with a coulometric cell set at an oxidizing potential (e.g., +650 mV) to detect NE[9].
-
-
Data Analysis: Construct a standard curve from known concentrations of NE. Calculate the NE concentration in each tissue sample (ng/g of tissue) and compare the levels between this compound-treated and control groups to determine the percentage of NE depletion[10].
Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay for Reserpine
Objective: To determine the binding affinity of reserpine to the vesicular monoamine transporter 2 (VMAT2).
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles from rat or mouse brain tissue (e.g., striatum)[2].
-
Radioligand: Use a high-affinity VMAT2 radioligand such as [³H]dihydrotetrabenazine ([³H]DTBZ)[2].
-
Binding Assay:
-
Incubate the isolated synaptic vesicles with a fixed concentration of [³H]DTBZ (e.g., 20 nM) in a suitable binding buffer (e.g., 25 mM sodium phosphate, pH 7.4)[2].
-
Add increasing concentrations of unlabeled reserpine to compete for binding.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 90 minutes at 30°C)[2].
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the vesicle-bound radioligand from the free radioligand.
-
Quantification:
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine)[2].
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the reserpine concentration and fit the data to a one-site competition model to calculate the Ki (inhibitory constant).
-
Alpha-2 Adrenergic Receptor Functional Assay for Clonidine
Objective: To measure the functional activity of clonidine at alpha-2 adrenergic receptors by quantifying its effect on cAMP accumulation.
Methodology:
-
Cell Culture: Use a cell line expressing the alpha-2 adrenergic receptor (e.g., HEK293 cells transfected with the α2A-AR subtype)[11].
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with an agent such as forskolin (B1673556) to induce cAMP production[12].
-
Treat the cells with varying concentrations of clonidine.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the clonidine concentration.
-
Calculate the EC50 value (the concentration of clonidine that produces 50% of its maximal inhibitory effect).
-
Quantification of Methyldopa and its Metabolites by HPLC-MS/MS
Objective: To determine the levels of methyldopa and its active metabolites, α-methyldopamine and α-methylnorepinephrine, in biological samples.
Methodology:
-
Sample Preparation:
-
For brain tissue, homogenize the tissue in a solution containing an antioxidant (e.g., perchloric acid) and internal standards[13].
-
Precipitate proteins with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Chromatographic Separation:
-
Use an HPLC system with a suitable column (e.g., a reverse-phase C18 or a HILIC column)[13][14].
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile)[13].
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode[13].
-
Set up multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions for methyldopa, α-methyldopamine, α-methylnorepinephrine, and their respective internal standards.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.
-
Quantify the concentration of each compound in the samples by interpolating their peak area ratios on the calibration curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these sympatholytic agents and a typical experimental workflow for their evaluation.
References
- 1. Evaluation of the central and peripheral components for induction of postural hypotension by this compound, clonidine, dopamine2 receptor agonists and 5-hydroxytryptamine1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 3. Comparison of guanadrel and this compound efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine and guanfacine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Follow-up of Patients with Hypertensive Disease Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Follow-up of Patients with Hypertensive Disease Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ebm-journal.org [ebm-journal.org]
- 11. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy | MDPI [mdpi.com]
- 12. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Guanethidine vs. Bretylium: A Comparative Analysis of Adrenergic Neuron Blocking Agents
For Immediate Release
This guide provides a comprehensive comparison of guanethidine and bretylium (B1223015), two adrenergic neuron blocking agents historically used in the management of hypertension and cardiac arrhythmias. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, pharmacokinetic profiles, and clinical effects, supported by experimental data.
Core Mechanism of Action
Both this compound and bretylium exert their primary effects by interfering with the function of postganglionic sympathetic neurons. However, their precise mechanisms at the neuronal level exhibit key differences.
This compound is actively transported into the sympathetic neuron by the norepinephrine (B1679862) transporter (NET).[1] Once inside, it is concentrated in synaptic vesicles, where it displaces and eventually depletes norepinephrine (NE) stores.[1][2] This leads to a long-lasting inhibition of NE release in response to nerve stimulation.[2]
Bretylium also accumulates in sympathetic nerve terminals but its primary mechanism is the inhibition of norepinephrine release by depressing the excitability of the adrenergic nerve terminal.[3] Unlike this compound, it does not cause a profound depletion of norepinephrine stores.[4] Initially, bretylium can cause a transient release of norepinephrine, leading to a temporary increase in blood pressure and heart rate.[5]
A visual representation of these distinct signaling pathways is provided below.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and bretylium differ significantly, impacting their clinical application.
| Parameter | This compound | Bretylium |
| Primary Indication | Hypertension | Ventricular Arrhythmias |
| Oral Bioavailability | Low and variable | Poor, not administered orally |
| Metabolism | Hepatic | Not metabolized |
| Elimination Half-life | ~5 days | ~7-8 hours |
| Excretion | Renal | Renal |
Comparative Hemodynamic Effects
The differing mechanisms of action of this compound and bretylium translate to distinct hemodynamic consequences, as observed in both animal models and human studies.
| Effect | This compound | Bretylium |
| Initial Effect on Blood Pressure | Gradual decrease | Transient increase followed by a decrease |
| Heart Rate | Tends to decrease | Initial increase, then variable |
| Myocardial Contractility | Decreased | Initial increase |
| Cardiac Output | Decreased | Initial increase, then variable |
| Postural Hypotension | Significant | Significant |
Experimental Protocols
The following are summaries of experimental methodologies that have been employed to compare the effects of this compound and bretylium.
Norepinephrine Depletion in Rodent Models
This protocol outlines a general procedure for quantifying the norepinephrine-depleting effects of this compound.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for hypertension.
-
Drug Administration: Animals are administered this compound or a vehicle control, typically via intraperitoneal injection.
-
Tissue Collection: At predetermined time points following drug administration, animals are euthanized, and target tissues such as the heart and spleen are rapidly excised and frozen.
-
Sample Preparation: Tissues are homogenized, and catecholamines are extracted.
-
Quantification: Norepinephrine levels in the tissue extracts are quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Norepinephrine levels in the this compound-treated group are compared to the vehicle-treated group to determine the extent of depletion.
Cat Nictitating Membrane Preparation
This classical in vivo preparation has been used to study the effects of adrenergic neuron blocking agents on sympathetic nerve function.
Methodology:
-
Animal Preparation: Cats are anesthetized, and the nictitating membrane and its sympathetic nerve supply are surgically exposed.
-
Stimulation and Recording: The sympathetic nerve is stimulated electrically, and the contractions of the nictitating membrane are recorded.
-
Drug Administration: this compound or bretylium is administered, often via close-arterial injection, to localize the effect.
-
Data Analysis: The effects of the drugs on the nictitating membrane's response to nerve stimulation are observed. Bretylium has been shown to depress the slope of the frequency-response curve, while this compound causes a parallel shift, preferentially blocking responses to low-frequency stimulation.[6]
Clinical Efficacy and Adverse Effects
While both drugs have largely been superseded by newer agents with more favorable side-effect profiles, their clinical characteristics provide valuable pharmacological insights.
| Feature | This compound | Bretylium |
| Primary Use | Severe hypertension | Life-threatening ventricular arrhythmias |
| Onset of Action | Slow | Rapid (for antiarrhythmic effect) |
| Common Adverse Effects | Postural hypotension, diarrhea, ejaculatory failure | Hypotension, nausea, vomiting |
| Tolerance | Less common | Can develop |
Conclusion
This compound and bretylium, while both classified as adrenergic neuron blocking agents, exhibit distinct mechanisms of action, pharmacokinetic profiles, and clinical effects. This compound's primary action is the depletion of norepinephrine stores, leading to a slow-onset, long-lasting antihypertensive effect. In contrast, bretylium primarily inhibits norepinephrine release without significant depletion, resulting in a more rapid onset of antiarrhythmic action. The comparative data underscores the critical relationship between the specific molecular mechanism of a drug and its therapeutic application and side-effect profile. These insights remain relevant for the ongoing development of novel therapeutics targeting the sympathetic nervous system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of bretylium and this compound: tolerance, and effects on adrenergic nerve function and responses to sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of Guanethidine-Induced Sympathectomy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guanethidine-induced chemical sympathectomy is a widely utilized experimental tool to investigate the physiological and pathophysiological roles of the sympathetic nervous system. A critical aspect of its use is the degree to which the induced sympathectomy is reversible. This guide provides a comprehensive comparison of the reversibility of this compound-induced sympathectomy, supported by experimental data, detailed protocols, and comparisons with other chemical sympathectomy agents.
Executive Summary
The reversibility of this compound-induced sympathectomy is critically dependent on the dosage and duration of administration. High-dose, chronic treatment, particularly in adult rodents, results in a profound and largely irreversible sympathectomy due to the neurotoxic effects of this compound leading to the destruction of sympathetic neurons. In contrast, lower doses or shorter treatment regimens can induce a partially or fully reversible functional sympathectomy, primarily through the depletion of norepinephrine (B1679862) from sympathetic nerve terminals. The recovery of sympathetic function is often slow and may not be complete. Compared to 6-hydroxydopamine (6-OHDA), another common chemical sympathectomy agent, high-dose this compound appears to induce a more pronounced and permanent destruction of peripheral sympathetic neurons.
Data Presentation: Reversibility of this compound-Induced Sympathectomy
The following tables summarize quantitative data from studies assessing the reversibility of this compound-induced sympathectomy.
Table 1: Effects of High-Dose/Chronic this compound Treatment on Sympathetic Neuron Survival and Function
| Animal Model | This compound Regimen | Time Point After Cessation | Parameter Measured | Result | Reversibility |
| Adult Rat | 40 mg/kg/day, i.p. for 3 months | 3 months | Nerve cell count in Superior Cervical Ganglion (SCG) | ~95% loss of nerve cells | Irreversible |
| Adult Rat | 25-30 mg/kg/day, i.p. for 6 weeks | 4 months | Nerve cell bodies in SCG | >98% reduction | Irreversible |
| Adult Rat | 50 mg/kg/day, i.p. for 18 days | Not Applicable (during treatment) | Noradrenergic neurons in SCG | 70% reduction | Not Assessed |
| Adult Rat | 40 mg/kg, i.p. for 28 days | 60 days | Sensitivity of heart rate to noradrenaline | Significantly increased | Partially Irreversible Hypersensitivity |
Table 2: Effects of Low-Dose/Short-Term this compound Treatment on Sympathetic Function
| Animal Model | This compound Regimen | Time Point After Administration | Parameter Measured | Result | Reversibility |
| Dog | 2.5 mg/kg/day, p.o. for 7 days | 7-8 months (with continued treatment) | Cardiac and lumbar sympathetic neuronal activity | Complete restoration | Fully Reversible (Tolerance) |
| Rat | 1 mg/kg, s.c. (single dose) | 4-24 hours | Norepinephrine (NA) content in salivary gland | Restored to ~50% of normal | Partially Reversible |
| Rat | 10 mg/kg, s.c. (single dose) | 48-72 hours | Norepinephrine (NA) content in salivary gland | Restored to ~50% of normal | Partially Reversible |
Table 3: Comparison of this compound and 6-Hydroxydopamine (6-OHDA) Induced Sympathectomy
| Agent | Typical Regimen (Adult Rat) | Primary Mechanism | Reversibility | Key Features |
| This compound | 20-50 mg/kg/day, i.p. for weeks | Uptake by NET, displacement of norepinephrine, and neuronal destruction at high doses. | Dose-dependent: High doses are largely irreversible. Low doses can be partially to fully reversible. | Primarily affects peripheral sympathetic neurons. |
| 6-OHDA | 50-100 mg/kg, i.v. or i.p. | Uptake by catecholamine transporters, generation of reactive oxygen species, and selective destruction of catecholaminergic neurons. | Generally considered to produce a long-lasting and often permanent sympathectomy, especially in neonates. | Affects both central and peripheral catecholaminergic neurons. |
Experimental Protocols
Induction of Irreversible Sympathectomy in Adult Rats with this compound
-
Objective: To achieve a profound and long-lasting chemical sympathectomy.
-
Materials:
-
This compound sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Adult rats (e.g., Sprague-Dawley or Wistar)
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound sulfate in sterile saline (e.g., 20-40 mg/mL).
-
Administration: Administer this compound intraperitoneally (i.p.) at a dose of 25-40 mg/kg body weight daily for a period of 2 to 6 weeks.
-
Monitoring: Observe animals daily for signs of sympathectomy (e.g., ptosis - drooping eyelids) and any adverse effects.
-
Post-Treatment Evaluation: After the treatment period, allow for a washout period (e.g., 1-4 weeks) before assessing the extent of sympathectomy.
-
Assessment of Sympathetic Nerve Function
-
Objective: To quantify the degree of sympathectomy and its potential recovery.
-
Methods:
-
Histology and Immunohistochemistry:
-
Perfuse the animal with 4% paraformaldehyde.
-
Dissect sympathetic ganglia (e.g., superior cervical ganglion, stellate ganglion) and target organs (e.g., heart, spleen, blood vessels).
-
Process tissues for paraffin (B1166041) or cryosectioning.
-
Perform staining with Hematoxylin and Eosin (H&E) to assess neuronal cell body count.
-
Use immunohistochemistry to detect sympathetic nerve markers such as Tyrosine Hydroxylase (TH) or Dopamine β-Hydroxylase (DBH) to visualize nerve fibers and terminals.
-
-
Neurotransmitter Level Measurement:
-
Harvest sympathetic ganglia and target organs.
-
Homogenize tissues in an appropriate buffer.
-
Measure norepinephrine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Functional Assessment:
-
Cardiovascular Monitoring: Measure blood pressure and heart rate responses to sympathomimetic agents (e.g., tyramine, norepinephrine) or to physiological challenges that activate the sympathetic nervous system (e.g., cold pressor test, tilt-table test).
-
Nerve Stimulation: In anesthetized animals, directly stimulate sympathetic nerves and measure the response of the target organ (e.g., heart rate, vasoconstriction).
-
-
Visualizations
Signaling Pathway of this compound-Induced Sympathectomy
Caption: Mechanism of this compound action at the sympathetic nerve terminal.
Experimental Workflow for Assessing Sympathectomy Reversibility
Caption: General experimental workflow for assessing the reversibility of this compound-induced sympathectomy.
A Comparative Analysis of Guanethidine and Guanfacine for Antihypertensive Efficacy
This guide provides a detailed comparison of the antihypertensive agents guanethidine and guanfacine (B1203898), intended for researchers, scientists, and professionals in drug development. The following sections will delve into their mechanisms of action, comparative clinical efficacy, pharmacokinetic profiles, and the methodologies of key comparative studies.
Mechanism of Action
This compound and guanfacine lower blood pressure through distinct mechanisms. This compound acts on the peripheral nervous system, while guanfacine primarily targets the central nervous system.
This compound: This agent functions as an adrenergic neuron-blocking drug. It is taken up into presynaptic sympathetic neurons by the norepinephrine (B1679862) transporter (NET).[1][2] Once inside, it accumulates in and replaces norepinephrine within synaptic vesicles, leading to a gradual depletion of norepinephrine stores.[2][3] Consequently, the amount of norepinephrine released upon nerve stimulation is significantly reduced, leading to decreased sympathetic tone and a reduction in blood pressure.[4]
Guanfacine: In contrast, guanfacine is a selective central alpha-2A adrenergic receptor agonist.[5][6] It stimulates these receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[6] This decreased sympathetic activity results in reduced peripheral vascular resistance and a lowering of blood pressure. At the cellular level, stimulation of alpha-2A receptors inhibits adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP).[5]
Comparative Clinical Efficacy in Hypertension
A single-blind, cross-over study directly compared the antihypertensive effects of this compound and guanfacine in patients with mild to moderate hypertension. The results indicated that both drugs produced an equally large and significant decrease in blood pressure.[7][8]
| Parameter | This compound | Guanfacine | Citation |
| Blood Pressure Reduction | Significant decrease | Equally large and significant decrease | [7][8] |
| Heart Rate Reduction | Very slight reduction | Very slight reduction | [7][8] |
| Optimal Average Daily Dose | 20 mg | 3 mg | [7][8] |
| Primary Side Effect | Mild orthostatic hypotension (in 11 of 16 patients) | Dryness of the mouth (in 13 of 16 patients) | [7][8] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and guanfacine differ significantly, particularly in their elimination half-life.
| Parameter | This compound | Guanfacine | Citation |
| Bioavailability | 3-50% (highly variable) | ~80% | [9] |
| Protein Binding | Minimally bound | ~70% | [9] |
| Metabolism | Hepatic | Hepatic (primarily CYP3A4) | [10] |
| Elimination Half-life | ~5 days (prolonged) | ~17 hours (range 10-30 hours) | [9] |
| Time to Peak Plasma Concentration | N/A (gradual onset) | 1-4 hours | [9] |
Experimental Protocols
The primary source for direct comparative efficacy is a single-blind, cross-over clinical trial.[7][8] Below is a summary of the experimental design and methodologies for assessing key outcomes.
Comparative Trial Protocol
-
Participants: 16 ambulatory patients with mild to moderate hypertension. All patients were also receiving daily diuretic therapy (clopamide 10-20 mg).[7][8]
-
Procedure: The study consisted of two active treatment periods, each lasting 6 weeks. Each treatment period was preceded by a 1 to 3-week placebo washout phase.[7][8] Patients were randomly assigned to receive either this compound or guanfacine in the first period and were then crossed over to the other treatment for the second period.
-
Dosage: The dosage was adjusted to achieve optimal blood pressure control. The average optimal daily dose was 20 mg for this compound and 3 mg for guanfacine.[7][8]
-
Primary Outcome Measures: Blood pressure and heart rate were monitored throughout the study.
Methodology for Side Effect Assessment
-
Orthostatic Hypotension: This is a key side effect of this compound. Standard clinical assessment involves measuring blood pressure and heart rate after the patient has been in a supine position for at least 5 minutes, and then again at 1 and 3 minutes after standing.[11] A diagnosis is typically made if there is a drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[12][13]
-
Dry Mouth (Xerostomia): A common side effect of guanfacine. Salivary flow rate can be quantitatively measured to assess xerostomia. A common method is the passive drool test, where a patient allows saliva to collect in a tube for a set period (e.g., 5 minutes) without swallowing.[14] The volume of saliva is then measured to calculate the flow rate in mL/min. An unstimulated salivary flow rate below 0.1 mL/min is generally considered indicative of hyposalivation.[15]
Conclusion
Both this compound and guanfacine are effective antihypertensive agents, demonstrating a comparable and significant ability to lower blood pressure in patients with mild to moderate hypertension. Their primary distinctions lie in their mechanism of action and side effect profiles. This compound, a peripheral adrenergic neuron blocker, is associated with a higher incidence of orthostatic hypotension. Guanfacine, a central alpha-2A adrenergic agonist, more commonly causes dry mouth. The choice between these agents may therefore be guided by the patient's tolerance to these specific adverse effects and their pharmacokinetic properties, with guanfacine having a considerably shorter half-life than this compound.
References
- 1. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine depletion as a possible mechanism of action of this compound (SU 5864), a new hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparative study of two antihypertensive agents: Guanfacine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of two antihypertensive agents: guanfacine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanfacine: Package Insert / Prescribing Information [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Orthostatic hypotension – a practical approach to investigation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Orthostatic Hypotension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The use of BokaFlo™ instrument to measure salivary flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
Guanethidine's Sympathetic Neuron Selectivity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of guanethidine's selectivity for sympathetic neurons, with a comparative analysis against other sympatholytic agents.
This compound, a potent antihypertensive agent, exerts its effects through a highly selective action on postganglionic sympathetic neurons. This selectivity is paramount to its therapeutic efficacy and has made it a valuable tool in autonomic pharmacology research. This guide provides an in-depth comparison of this compound with other sympatholytic agents, supported by experimental data and detailed methodologies, to elucidate the basis of its selective action.
Core Mechanism of Action: A Targeted Approach
This compound's selectivity is primarily attributed to its unique mechanism of action, which relies on the molecular machinery of sympathetic neurons.
-
Uptake via Norepinephrine (B1679862) Transporter (NET): this compound is recognized and actively transported into sympathetic neurons by the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft. This transport mechanism is the first critical step in its selective accumulation within target neurons.
-
Vesicular Sequestration: Once inside the neuron, this compound is further concentrated in synaptic vesicles by the vesicular monoamine transporter (VMAT).
-
Norepinephrine Displacement and Depletion: Within the vesicles, this compound displaces norepinephrine, leading to a gradual and profound depletion of the neurotransmitter stores.
-
Inhibition of Neurotransmitter Release: this compound also inhibits the release of any remaining norepinephrine in response to nerve impulses.
This multi-faceted mechanism ensures that this compound's effects are largely confined to the sympathetic nervous system, as it does not readily cross the blood-brain barrier and shows minimal affinity for other neuronal types.
Comparative Performance: this compound vs. Alternatives
The selectivity of this compound becomes more apparent when compared to other adrenergic neuron blocking agents such as reserpine (B192253) and bretylium (B1223015).
Data Presentation: Norepinephrine Depletion
The following table summarizes the differential effects of this compound, reserpine, and bretylium on norepinephrine levels in various tissues, highlighting this compound's profound impact on sympathetically innervated organs while sparing the adrenal medulla.
| Agent | Tissue | Norepinephrine Depletion (%) | Dosage & Time | Key Findings |
| This compound | Heart | ~90% | 10 mg/kg, 24h (Rat) | Significant and long-lasting depletion in sympathetically innervated tissues. |
| Spleen | ~85% | 10 mg/kg, 24h (Rat) | Demonstrates potent sympatholytic activity in peripheral organs. | |
| Adrenal Medulla | Minimal | 10 mg/kg, 24h (Rat) | Spares the adrenal medulla, indicating selectivity for postganglionic neurons. | |
| Reserpine | Heart | ~95% | 2.5 mg/kg, 24h (Rat) | Potent but non-selective depletion of catecholamines. |
| Spleen | ~90% | 2.5 mg/kg, 24h (Rat) | Affects both peripheral and central nervous systems. | |
| Adrenal Medulla | ~50% | 2.5 mg/kg, 24h (Rat) | Significant depletion in the adrenal medulla. | |
| Bretylium | Heart | Minimal | 10 mg/kg, 24h (Rat) | Primarily acts by inhibiting norepinephrine release, with less effect on storage. |
| Spleen | Minimal | 10 mg/kg, 24h (Rat) | Does not cause significant long-term depletion of norepinephrine. | |
| Adrenal Medulla | No significant effect | 10 mg/kg, 24h (Rat) | Similar to this compound, it has minimal effect on the adrenal medulla. |
Note: The data presented are illustrative and compiled from various sources. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity. The following are outlines of key experimental protocols used to validate this compound's action.
Protocol 1: Chemical Sympathectomy in Rodents
This protocol is designed to induce a selective chemical sympathectomy using this compound for studying the roles of the sympathetic nervous system.
Objective: To achieve a functional and/or structural ablation of peripheral sympathetic neurons.
Materials:
-
This compound sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., adult Sprague-Dawley rats)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound sulfate in sterile saline on the day of injection. A common dosage for functional sympathectomy is 10-20 mg/kg. For neurotoxic effects, higher doses (e.g., 50 mg/kg) are used over a longer duration.
-
Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily for the desired period (e.g., 5-7 days for functional sympathectomy; several weeks for neuronal destruction).
-
Monitoring: Observe animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids), enophthalmos (sinking of the eyeball), and diarrhea. Monitor blood pressure and heart rate to confirm the sympatholytic effect.
-
Verification of Sympathectomy: At the end of the treatment period, verify the extent of sympathectomy by:
-
Biochemical analysis: Measure norepinephrine content in various tissues (e.g., heart, spleen, vas deferens) using techniques like HPLC.
-
Functional tests: Assess the response to sympathomimetic agents or electrical stimulation of sympathetic nerves.
-
Histological analysis: Examine sympathetic ganglia (e.g., superior cervical ganglion) for signs of neuronal damage or loss.
-
Protocol 2: Pithed Rat Model for Cardiovascular Assessment
The pithed rat model is a classic in vivo preparation to study the direct effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.
Objective: To evaluate the effect of this compound on cardiovascular responses to sympathetic nerve stimulation.
Procedure:
-
Animal Preparation: Anesthetize a rat and insert a tracheal cannula for artificial respiration. Pith the rat by inserting a rod through the orbit and foramen magnum (B12768669) down the spinal canal to destroy the central nervous system.
-
Instrumentation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Place stimulating electrodes around the spinal cord at the thoracic level to stimulate the sympathetic outflow to the heart and blood vessels.
-
Stabilization: Allow the preparation to stabilize.
-
Experimental Protocol:
-
Record baseline blood pressure and heart rate.
-
Deliver electrical stimulation to the sympathetic outflow at various frequencies and record the pressor and tachycardic responses.
-
Administer this compound intravenously and repeat the sympathetic stimulation protocol at different time points.
-
-
Data Analysis: Compare the cardiovascular responses to sympathetic stimulation before and after this compound administration to quantify its inhibitory effect.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
Experimental Workflow for Chemical Sympathectomy
Caption: A generalized workflow for inducing chemical sympathectomy with this compound.
A Head-to-Head Battle for Denervation: Chemical vs. Surgical Sympathectomy in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pros, cons, and experimental considerations of two primary methodologies for achieving sympathetic denervation in animal models.
In the realm of physiological and pharmacological research, the study of the sympathetic nervous system (SNS) is crucial for understanding a vast array of biological processes and disease states. To elucidate the roles of the SNS, researchers often turn to sympathectomy—the targeted disruption of sympathetic nerve function. Two primary approaches dominate the preclinical landscape: chemical and surgical sympathectomy. This guide provides a detailed comparison of these techniques, offering quantitative data, experimental protocols, and visual aids to assist researchers in selecting the most appropriate method for their experimental needs.
At a Glance: Chemical vs. Surgical Sympathectomy
| Feature | Chemical Sympathectomy | Surgical Sympathectomy |
| Primary Agents/Method | Neurotoxins (e.g., 6-hydroxydopamine, guanethidine) | Physical transection or removal of sympathetic ganglia/nerves |
| Specificity | High for noradrenergic neurons | High for targeted anatomical region |
| Invasiveness | Minimally invasive (systemic or local injection) | Invasive, requires surgery |
| Completeness of Denervation | Dose-dependent, can be near-complete | High, often considered complete within the targeted region |
| Duration of Effect | Variable, potential for nerve regeneration | Generally considered permanent |
| Off-Target Effects | Potential for systemic side effects, non-specific cell death at high doses | Compensatory sweating, potential for damage to adjacent tissues |
| Reversibility | Partial to full recovery is possible over time | Generally irreversible |
Quantitative Comparison of Efficacy
The extent of sympathetic denervation is a critical parameter for interpreting experimental results. The following table summarizes reported norepinephrine (B1679862) (NE) depletion in cardiac tissue of rats following either chemical or surgical sympathectomy.
| Method | Animal Model | Tissue | Norepinephrine Depletion (%) | Time Point | Citation |
| 6-hydroxydopamine (100 mg/kg, i.v.) | Rat | Heart | 86.0 ± 7.0 | 7 days | [1] |
| 6-hydroxydopamine (100 mg/kg i.p. 3 days) | Rat | Gastric Muscle | Significant reduction | 3 days | [2] |
| Bilateral Surgical Sympathectomy | Rat | Right Atrium | ~98% | N/A | [3] |
| Unilateral (Left) Surgical Sympathectomy | Rat | Heart | 40-70% | N/A | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in research. Below are representative protocols for inducing chemical and surgical sympathectomy in a rat model.
Chemical Sympathectomy: Systemic 6-Hydroxydopamine (6-OHDA) Administration in Rats
Objective: To achieve widespread peripheral sympathetic denervation.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine (B1205290) (optional, to protect noradrenergic neurons in the central nervous system)
-
Pargyline (B1678468) (optional, a monoamine oxidase inhibitor to enhance 6-OHDA efficacy)
-
Anesthesia (e.g., isoflurane)
-
Injection supplies (syringes, needles)
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 10 mg/mL. The solution should be prepared fresh and protected from light.
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
Pre-treatment (Optional): To enhance the peripheral selectivity of 6-OHDA, administer desipramine (25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to block its uptake into central noradrenergic neurons. To increase the efficacy of 6-OHDA, pargyline (50 mg/kg, i.p.) can be administered 30 minutes before the neurotoxin.[4]
-
Administration: Administer 6-OHDA via intravenous (i.v.) or intraperitoneal (i.p.) injection. A commonly used dosage for systemic sympathectomy in adult rats is 50-100 mg/kg.[1][5] For a two-dose regimen, 2 x 50 mg/kg on day 1 and 2 x 100 mg/kg on day 7 can be administered intravenously.[5]
-
Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and any adverse effects. Provide supportive care as needed.
-
Verification of Sympathectomy: The effectiveness of the sympathectomy can be assessed at a desired time point (e.g., 1-2 weeks post-injection) by measuring norepinephrine levels in target tissues (e.g., heart, spleen) using techniques like HPLC, or by functional assays.
Surgical Sympathectomy: Lumbar Sympathectomy in Rats
Objective: To denervate the sympathetic input to the lower extremities.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors, dissecting microscope)
-
Sutures
-
Sterile drapes and supplies
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Shave and sterilize the abdominal area.
-
Incision: Make a midline abdominal incision to expose the abdominal cavity.
-
Exposure of the Sympathetic Trunk: Gently retract the internal organs to visualize the retroperitoneal space. The lumbar sympathetic trunk runs alongside the vertebral bodies.
-
Identification and Removal of Ganglia: Using a dissecting microscope, carefully identify the lumbar sympathetic chain. The L2-L4 ganglia are typically targeted for lower limb denervation.[6] Gently dissect and remove the ganglia.
-
Closure: Suture the abdominal muscle and skin layers.
-
Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery. Allow for a recovery period (e.g., 1-2 weeks) before subsequent experimental procedures.
-
Verification of Sympathectomy: Assess the success of the surgery by functional tests (e.g., measuring skin temperature or blood flow in the hindlimbs) or by histological analysis of the target tissues to confirm the absence of sympathetic nerves.
Signaling Pathways and Mechanisms
Understanding the underlying molecular events is crucial for interpreting the effects of sympathectomy.
Sympathetic Nervous System Signaling Pathway
The following diagram illustrates the fundamental signaling cascade of the sympathetic nervous system, from the preganglionic neuron to the effector organ.
Caption: Sympathetic Nervous System Neurotransmission.
Mechanism of Chemical Sympathectomy: 6-OHDA-Induced Apoptosis
Chemical sympathectomy with 6-OHDA leads to the destruction of sympathetic neurons through the induction of apoptosis. The diagram below outlines the key steps in this process.
Caption: 6-OHDA-Induced Neuronal Apoptosis Pathway.
Pros and Cons in Detail
Chemical Sympathectomy
Pros:
-
Minimally Invasive: Administration via injection is less stressful for the animals compared to surgery.
-
Systemic or Localized Application: Can be administered systemically for widespread denervation or locally for region-specific effects.
-
High Specificity for Noradrenergic Neurons: Neurotoxins like 6-OHDA are selectively taken up by catecholamine transporters, leading to targeted destruction of noradrenergic and dopaminergic neurons.[7]
-
Potential for Reversibility: Depending on the dose and duration of treatment, some degree of nerve fiber regeneration and functional recovery is possible over time.[8]
Cons:
-
Incomplete Denervation: The extent of denervation is dose-dependent and may not be as complete as surgical methods.
-
Off-Target Effects: At high doses, 6-OHDA can have non-specific toxic effects. Systemic administration can also affect unintended organs and physiological processes.
-
Potential for CNS Effects: Although 6-OHDA does not readily cross the blood-brain barrier, some studies suggest it can affect central dopaminergic neurons with systemic administration.[9]
-
Variability in Efficacy: The effectiveness can be influenced by factors such as the age and strain of the animal, as well as the route and frequency of administration.
Surgical Sympathectomy
Pros:
-
Complete and Precise Denervation: Allows for the complete removal of sympathetic ganglia innervating a specific anatomical region, providing a high degree of certainty in denervation.
-
Permanence: Generally considered to produce a permanent denervation, as regeneration of the resected ganglia is unlikely.
-
Anatomical Specificity: The effects are confined to the area innervated by the removed ganglia, minimizing systemic off-target effects.
Cons:
-
Invasiveness and Surgical Stress: Requires anesthesia and surgery, which can induce a stress response and potentially confound experimental results.
-
Compensatory Responses: A known side effect is compensatory hyperhidrosis (excessive sweating) in other areas of the body, which has been documented in clinical settings and may have analogues in animal models.
-
Technical Difficulty: The surgery can be technically challenging, especially in smaller animals like mice, and requires a high degree of surgical skill.[10]
-
Potential for Damage to Adjacent Structures: There is a risk of damaging surrounding nerves, blood vessels, and other tissues during the surgical procedure.
Conclusion
The choice between chemical and surgical sympathectomy for preclinical research hinges on the specific experimental question, the required degree and location of denervation, and the technical expertise available. Chemical sympathectomy offers a less invasive and potentially reversible method for widespread denervation, while surgical sympathectomy provides a precise and permanent solution for region-specific studies. By carefully considering the advantages and disadvantages of each approach, as detailed in this guide, researchers can make an informed decision to ensure the validity and reliability of their findings in the study of the sympathetic nervous system.
References
- 1. Effect of chemical sympathectomy on (-)-isoprenaline-induced changes in cardiac beta-adrenoceptor subtypes in the guinea-pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine and norepinephrine in the alimentary tract changes after chemical sympathectomy and surgical vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of surgical sympathectomy on rat heart concentrations of neuropeptide Y-immunoreactivity and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of chemical sympathectomy by 6-hydroxydopamine in newborn and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lumbar sympathectomy on pain behavioral changes caused by nucleus pulposus-induced spinal nerve damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of chemical sympathectomy on dopamine, noradrenaline and adrenaline content in some peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noradrenergic reinnervation of the rat spleen following chemical sympathectomy with 6-hydroxydopamine: pattern and time course of reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of systemic administration of 6-hydroxydopamine, 6-hydroxydopa and 1-methyl-4-phenyl-1,2,3,6-tetrahydroxypyridine (MPTP) on tuberoinfundibular dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surgical Lumbar Sympathectomy in Mice [jove.com]
A Comparative Guide to the Neurotoxic Mechanisms of Guanethidine and 6-Hydroxydopamine
For Researchers, Scientists, and Drug Development Professionals
In the field of neuroscience and pharmacology, the selective ablation of catecholaminergic neurons is a critical experimental tool. Among the neurotoxins utilized for this purpose, guanethidine and 6-hydroxydopamine (6-OHDA) are two of the most established compounds. While both induce neurotoxicity in catecholaminergic neurons, their mechanisms of action, target specificity, and experimental applications differ significantly. This guide provides an objective comparison of their neurotoxic mechanisms, supported by experimental data, detailed protocols, and visual representations of the underlying pathways.
At a Glance: this compound vs. 6-OHDA
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) |
| Primary Mechanism | Acts as a "false neurotransmitter," displacing norepinephrine (B1679862) from synaptic vesicles, leading to its depletion and inhibiting its release.[1][2] Chronic high doses can lead to neuronal degeneration.[2] | Induces oxidative stress through the generation of reactive oxygen species (ROS) and inhibits mitochondrial respiratory chain complexes I and IV.[1][3] |
| Primary Target | Peripheral sympathetic noradrenergic neurons.[1] | Central and peripheral dopaminergic and noradrenergic neurons.[1] |
| Blood-Brain Barrier | Does not readily cross.[2] | Does not cross; requires direct administration into the CNS.[3] |
| Onset of Action | Gradual depletion of catecholamines.[1] | Rapid neuronal damage.[1] |
| Key Applications | Chemical sympathectomy for studying the peripheral sympathetic nervous system.[1] | Creating animal models of Parkinson's disease by lesioning the nigrostriatal dopamine (B1211576) pathway.[1] |
Delving into the Neurotoxic Mechanisms
This compound: The False Transmitter
This compound's neurotoxicity stems from its structural similarity to norepinephrine, allowing it to be taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside, it is sequestered into synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[1][2] Furthermore, this compound inhibits the release of any remaining norepinephrine in response to nerve stimulation.[2]
Chronic administration of high doses of this compound can lead to the degeneration and death of sympathetic neurons.[2] The precise mechanism of this cell death is thought to involve mitochondrial dysfunction, as this compound can inhibit mitochondrial respiration.[4] There is also evidence suggesting an immune-mediated component to the neurotoxicity.[1]
6-Hydroxydopamine (6-OHDA): The Oxidative Assassin
6-OHDA is a highly reactive molecule that is selectively transported into dopaminergic and noradrenergic neurons by the dopamine transporter (DAT) and NET.[1] Its neurotoxicity is primarily driven by two mechanisms:
-
Oxidative Stress: Inside the neuron, 6-OHDA is readily auto-oxidized, generating highly toxic reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[1][3] This surge in ROS overwhelms the neuron's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5][6]
-
Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of complexes I and IV of the mitochondrial electron transport chain.[1][7][8] This inhibition disrupts cellular energy production (ATP synthesis) and further contributes to ROS production, creating a vicious cycle of mitochondrial dysfunction and oxidative stress that culminates in neuronal demise.[9][10]
Quantitative Comparison of Neurotoxic Effects
The following table summarizes quantitative data from various studies, highlighting the differences in the neurotoxic efficacy of this compound and 6-OHDA. It is important to note that experimental conditions, such as animal species, dosage, and administration route, can significantly influence the observed effects.
| Parameter | This compound | 6-Hydroxydopamine (6-OHDA) |
| Neuronal Loss | - 50-60% reduction in tyrosine hydroxylase (TH)-positive neurons in rat superior cervical ganglia (SCG) after 11 daily doses of 100 mg/kg.[11] - 78% decrease in myelinated fibers in rat SCG after daily treatment with 50 mg/kg for 10 days to 6 weeks.[12] - 37% reduction in total neuron counts in rat SCG at 3 months post-treatment.[11] | - 46% loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) in a rat model of Parkinson's disease.[13] - 55% or 85% reduction of TH-positive neurons in the ipsilateral SNc with partial or full unilateral nigral lesions, respectively.[14] - 50% loss of TH-positive cell bodies and neurites in dopaminergic cultures treated with 20 µM 6-OHDA for 24 hours.[15] |
| Catecholamine Depletion | - Substantial and long-lasting depletion of tissue catecholamines in rats with a single dose.[1] | - 90-95% decrease in dopamine in the ipsilateral striatum of rats following intrastriatal injection.[5] |
| In Vitro Cytotoxicity | Data on specific EC50 values for neuronal cell death are not readily available. | - EC50 of ~110 µM in Neuro-2a and SH-SY5Y cells after 24-hour treatment.[16] - Toxic to both dopaminergic and non-dopaminergic cells in culture at concentrations between 10 and 100 µM.[17] |
| Mitochondrial Dysfunction | - Up to 79% inhibition of ADP-stimulated oxygen consumption in isolated rat mitochondria at 5-25 mM.[4] | - Progressive decrease in the respiratory control ratio of up to -58% in the lesioned substantia nigra of rats.[18] - Significant reduction in basal respiration and ATP production in SH-SY5Y cells.[9] |
| Oxidative Stress | - Evidence for antioxidant properties of related guanidino compounds.[19][20] | - 144% increase in protein carbonyls and 90% increase in 4-hydroxynonenal (B163490) (HNE) in the rat striatum one day after administration.[5] - Significant increase in intracellular ROS and hydrogen peroxide in SH-SY5Y cells.[15] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Neurotoxic mechanism of this compound in a sympathetic neuron.
Caption: Neurotoxic mechanism of 6-hydroxydopamine (6-OHDA).
Caption: Comparative experimental workflows for this compound and 6-OHDA.
Experimental Protocols
Protocol 1: this compound-Induced Chemical Sympathectomy in Rats
Objective: To achieve peripheral sympathetic denervation for studying the role of the sympathetic nervous system.
Materials:
-
This compound sulfate (B86663)
-
Sterile 0.9% saline
-
Adult male Sprague-Dawley rats
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound sulfate in sterile saline. For a dose of 50 mg/kg, dissolve 50 mg of this compound sulfate per ml of saline, resulting in an injection volume of 1 ml/kg.
-
Administration: Administer this compound sulfate via i.p. injection daily for a period of 1 to 6 weeks, depending on the desired level of sympathectomy.[11][12] A control group should receive daily i.p. injections of sterile saline.
-
Monitoring: Observe the animals daily for signs of successful sympathectomy, such as ptosis (drooping eyelids), and for any adverse effects like diarrhea or weight loss.
-
Confirmation of Sympathectomy:
-
Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect target organs (e.g., heart, spleen, superior cervical ganglia). Measure norepinephrine content using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Process sympathetic ganglia for histology and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the loss of noradrenergic neurons.[11]
-
Protocol 2: 6-OHDA-Induced Lesion of the Nigrostriatal Pathway in Rats (Model of Parkinson's Disease)
Objective: To create a unilateral lesion of the dopaminergic nigrostriatal pathway to model Parkinson's disease.
Materials:
-
6-hydroxydopamine hydrochloride
-
0.9% sterile saline containing 0.1% ascorbic acid (to prevent 6-OHDA oxidation)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Adult male Sprague-Dawley rats
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle or the striatum.
-
For intrastriatal injection: Slowly lower the needle to the desired coordinates.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA in cold saline/ascorbic acid solution.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µl/min). The total dose can range from 8 to 20 µg depending on the desired lesion severity.
-
Leave the needle in place for several minutes after the injection to allow for diffusion and to minimize backflow.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Confirmation of Lesion:
-
Behavioral Testing: Two to three weeks post-surgery, assess rotational behavior induced by apomorphine (B128758) or amphetamine. A significant number of rotations ipsilateral to the lesion indicates a successful lesion.
-
Biochemical Analysis: After behavioral testing, euthanize the animals and dissect the striatum and substantia nigra. Measure dopamine and its metabolites using HPLC. A depletion of >90% in the ipsilateral striatum is indicative of a successful lesion.[5]
-
Immunohistochemistry: Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.[13]
-
Conclusion
This compound and 6-hydroxydopamine are invaluable tools for researchers studying the catecholaminergic systems. Their distinct neurotoxic mechanisms and target specificities make them suitable for different experimental paradigms. This compound, with its preferential action on the peripheral sympathetic nervous system, is the agent of choice for chemical sympathectomy. In contrast, 6-OHDA's potent and selective toxicity towards dopaminergic neurons has established it as the gold standard for creating animal models of Parkinson's disease. A thorough understanding of their mechanisms, as outlined in this guide, is paramount for the design of robust experiments and the accurate interpretation of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 4. Effects of this compound on electron transport and proton movements in rat heart, brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuroscigroup.us [neuroscigroup.us]
- 8. Nature of inhibition of mitochondrial respiratory complex I by 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. No Evidence of Neurogenesis in Adult Rat Sympathetic Ganglia Following this compound-Induced Neuronal Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degeneration of myelinated sympathetic nerve fibres following treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DIFFERENTIAL EFFECTS OF INTRASTRIATAL 6-HYDROXYDOPAMINE ON CELL NUMBER AND MORPHOLOGY IN MIDBRAIN DOPAMINERGIC SUBREGIONS OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of the Physical Disector Principle for Quantification of Dopaminergic Neuronal Loss in a Rat 6-Hydroxydopamine Nigral Lesion Model of Parkinson's Disease [frontiersin.org]
- 15. PPARδ Activation Mitigates 6-OHDA-Induced Neuronal Damage by Regulating Intracellular Iron Levels [mdpi.com]
- 16. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-Hydroxydopamine impairs mitochondrial function in the rat model of Parkinson's disease: respirometric, histological, and behavioral analyses. – ScienceOpen [scienceopen.com]
- 19. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Completeness of Sympathetic Denervation: A Comparative Guide to Guanethidine and Other Chemical Sympatholytics
For Researchers, Scientists, and Drug Development Professionals
The selective ablation of the sympathetic nervous system is a critical experimental tool for elucidating its role in physiological processes and pathological states. Guanethidine has long been a cornerstone for inducing chemical sympathectomy in preclinical research. However, the completeness of the resulting denervation is a crucial parameter that requires rigorous evaluation. This guide provides a comprehensive comparison of various methods to assess the efficacy of this compound-induced sympathetic denervation, alongside a comparative analysis with other chemical sympatholytic agents, namely 6-hydroxydopamine (6-OHDA) and reserpine (B192253).
Comparison of Chemical Sympathectomy Agents
The choice of chemical agent for sympathetic denervation depends on the specific research question, the target organ, and the desired duration of the effect. This compound, 6-OHDA, and reserpine represent the most commonly employed compounds, each with a distinct mechanism of action and toxicological profile.
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) | Reserpine |
| Mechanism of Action | Acts as a "false neurotransmitter," taken up by the norepinephrine (B1679862) transporter (NET) and vesicular monoamine transporter (VMAT), leading to norepinephrine depletion and destruction of sympathetic nerve terminals.[1][2] | A neurotoxin selectively transported into catecholaminergic neurons by NET and dopamine (B1211576) transporter (DAT). It generates reactive oxygen species, leading to oxidative stress and neuronal death. | Inhibits the vesicular monoamine transporter (VMAT), preventing the storage of monoamines (norepinephrine, dopamine, serotonin) in synaptic vesicles, leading to their depletion. |
| Primary Target | Peripheral sympathetic neurons. Does not readily cross the blood-brain barrier.[3] | Peripheral and central catecholaminergic neurons, depending on the route of administration. Does not cross the blood-brain barrier when administered peripherally. | Both central and peripheral monoaminergic neurons as it can cross the blood-brain barrier. |
| Onset and Duration | Gradual onset of denervation over days to weeks, with long-lasting and potentially permanent effects, especially in neonates.[4] | Rapid neurotoxic effects, with the extent and duration of denervation dependent on the dose and administration route. | Relatively rapid onset of depletion of neurotransmitters, with effects lasting for several days to weeks until VMAT is resynthesized. |
| Selectivity | Highly selective for peripheral sympathetic adrenergic neurons. | Selective for catecholaminergic neurons (both noradrenergic and dopaminergic). | Non-selective for monoaminergic neurons, affecting norepinephrine, dopamine, and serotonin (B10506) systems. |
Methods for Evaluating Sympathetic Denervation
The completeness of sympathetic denervation can be assessed through a combination of biochemical, immunohistochemical, and functional methods. The selection of the appropriate evaluation method is contingent on the specific tissue being investigated and the research objectives.
Biochemical Assessment: Norepinephrine Content
Measuring the tissue concentration of norepinephrine (NE) is a direct and quantitative method to evaluate the extent of sympathetic denervation. A significant reduction in NE levels indicates successful ablation of sympathetic nerve terminals.
| Tissue | This compound-Induced NE Depletion (%) | 6-OHDA-Induced NE Depletion (%) | Reserpine-Induced NE Depletion (%) |
| Heart | >90%[5][6] | >90% | >90% |
| Spleen | ~60-80%[7] | Variable, dependent on dose | High, but recovery can be faster than with neurotoxic agents |
| Superior Cervical Ganglion | ~70-80%[8] | Variable, can cause neuronal loss | Primarily depletes vesicular stores, less effect on neuron viability |
Immunohistochemical Assessment: Tyrosine Hydroxylase Staining
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines and serves as a specific marker for catecholaminergic neurons. Immunohistochemical staining for TH allows for the visualization and quantification of sympathetic nerve fibers in tissues. A marked reduction in the density of TH-positive fibers is indicative of successful denervation.
| Assessment Parameter | This compound | 6-Hydroxydopamine | Reserpine |
| TH-Positive Fiber Density | Significant reduction in various tissues, including heart and blood vessels. | Pronounced and widespread loss of TH-positive fibers in targeted tissues. | No direct effect on TH-positive fiber numbers, but can alter TH expression levels.[8] |
| Ganglionic TH Expression | Can lead to a reduction in the number of TH-positive neurons in sympathetic ganglia.[8] | Can cause destruction of TH-positive neurons in ganglia. | May lead to a compensatory increase in TH expression in ganglia.[8] |
Functional Assessment: Physiological Endpoints
Functional assays provide an indirect but physiologically relevant measure of the completeness of sympathetic denervation by assessing the response of sympathetically innervated organs to various stimuli.
| Functional Assay | Effect of this compound-Induced Sympathectomy | Effect of 6-OHDA-Induced Sympathectomy | Effect of Reserpine-Induced Sympathectomy |
| Baroreflex Sensitivity | Attenuated baroreflex-mediated changes in heart rate. | Impaired baroreflex control of heart rate and blood pressure.[9] | Can alter baroreflex sensitivity due to central and peripheral effects. |
| Heart Rate Variability (HRV) | Reduction in low-frequency (LF) power, indicating decreased sympathetic modulation of heart rate.[10][11] | Similar reduction in LF power and overall HRV.[9] | Can cause complex changes in HRV due to its broad effects on monoamines. |
| Pressor Response to Tyramine (B21549) | Markedly blunted, as tyramine requires intact sympathetic nerve terminals to release norepinephrine. | Abolished or significantly reduced pressor response. | Abolished pressor response due to NE depletion. |
Experimental Protocols
This compound-Induced Sympathetic Denervation in Rats
Objective: To induce chemical sympathectomy in adult rats for the evaluation of its effects on a target organ.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Adult male Wistar rats (250-300g)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound monosulfate in sterile 0.9% saline on each day of injection. A common concentration is 20 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 20-50 mg/kg body weight daily for a period of 1 to 3 weeks.[12] The control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for general health, body weight, and signs of ptosis (drooping eyelids), which is a common indicator of sympathetic blockade.
-
Post-Treatment Period: Allow for a post-treatment period of at least 48 hours before assessing the completeness of denervation to ensure the acute effects of the drug have subsided.
Measurement of Norepinephrine Content by HPLC
Objective: To quantify the norepinephrine concentration in tissues following chemical sympathectomy.
Materials:
-
Target tissue (e.g., heart, spleen)
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Norepinephrine standards
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly excise the target tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue and homogenize it in a known volume of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the catecholamines.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.
-
Quantification: Generate a standard curve using known concentrations of norepinephrine. Calculate the norepinephrine concentration in the tissue sample by comparing its peak area to the standard curve. Express the results as ng of norepinephrine per gram of tissue.[12]
Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To visualize and quantify sympathetic nerve fibers in tissue sections.
Materials:
-
Fixed tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: rabbit anti-TH
-
Secondary antibody: fluorescently-labeled goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 to permeabilize cell membranes.
-
Blocking: Block non-specific antibody binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips using an appropriate mounting medium.
-
Imaging and Analysis: Visualize and capture images using a fluorescence microscope. The density of TH-positive fibers can be quantified using image analysis software.
Assessment of Baroreflex Sensitivity in Conscious Rats
Objective: To functionally assess the integrity of the baroreflex arc following sympathetic denervation.
Materials:
-
Conscious, freely moving rats with indwelling arterial and venous catheters
-
Phenylephrine (B352888) (vasopressor agent)
-
Sodium nitroprusside (vasodilator agent)
-
Blood pressure transducer and recording system
Procedure:
-
Catheterization: Surgically implant arterial and venous catheters and allow the animal to recover fully.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) in the conscious, unrestrained rat.
-
Pharmacological Intervention:
-
Administer bolus intravenous injections of phenylephrine at increasing doses to induce transient increases in MAP.
-
Administer bolus intravenous injections of sodium nitroprusside at increasing doses to induce transient decreases in MAP.
-
-
Data Analysis: Plot the change in heart rate against the corresponding change in mean arterial pressure. The slope of the linear regression of these points represents the baroreflex sensitivity (in beats/min/mmHg).[13][14]
Mandatory Visualizations
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
Caption: Experimental workflow for this compound-induced sympathectomy and its evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel method for localized, functional sympathetic nervous system denervation of peripheral tissue using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound uptake and noradrenaline depletion in noradrenaline storage particles of the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebm-journal.org [ebm-journal.org]
- 8. Effect of this compound on dopamine in small intensely fluorescent cells of the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical sympathectomy restores baroreceptor-heart rate reflex and heart rate variability in rats with chronic nitric oxide deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heart rate variability during chemical thoracic sympathectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heart rate variability as a potential diagnostic tool to predict compensatory hyperhidrosis after sympathectomy in patients with primary focal hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Comparison of three methods for the determination of baroreflex sensitivity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Guanethidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of guanethidine and its associated salts is a critical component of laboratory safety and environmental responsibility. While not classified as a federally controlled substance by the Drug Enforcement Administration (DEA), this compound is considered a hazardous chemical due to its potential for acute oral toxicity and serious eye irritation.[1][2] Adherence to established disposal protocols is imperative to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local and state regulations may vary.
Hazard Profile and Safety Precautions
This compound and its salts are recognized as hazardous materials.[3] The primary routes of exposure are ingestion and eye contact, with the potential for skin irritation.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Experimental Protocol: Decontamination and Disposal of this compound-Contaminated Labware
This protocol outlines the procedure for the safe disposal of this compound waste generated during a typical laboratory experiment.
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes unused compounds, solutions, contaminated gloves, pipette tips, and empty containers.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and its concentration if in solution.
-
Include the date of initial waste accumulation.
-
-
Decontamination of Labware (for reuse):
-
Rinse glassware and equipment that have come into contact with this compound three times with an appropriate solvent (e.g., water or as specified in your experimental protocol).
-
Collect the rinsate as hazardous waste in the designated container.
-
-
Disposal of Single-Use Items:
-
Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, directly into the designated hazardous waste container.
-
-
Storage of Waste:
-
Seal the hazardous waste container when not in use.
-
Store the container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a pickup.
-
All final disposal must be conducted by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal
Regulatory Compliance
While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a hazardous waste due to its characteristic toxicity. It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with institutional policies and all applicable local, state, and federal regulations. Failure to do so can result in significant penalties and compromise the safety of the community and the environment.
References
Essential Safety and Handling Protocols for Guanethidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Guanethidine in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to provide clear, actionable steps for operational and disposal plans. Adherence to these protocols is essential to mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is recommended when there is a risk of splashes.[1] | Protects against airborne particles and splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) and a flame-retardant, impervious lab coat or gown.[1] It is recommended to wear two pairs of gloves.[4] | Prevents skin contact, which can cause irritation.[2] Double-gloving minimizes the risk of exposure during handling and disposal.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or dust/aerosols are generated, a full-face respirator is necessary.[1] | Minimizes the inhalation of this compound dust or aerosols. |
Occupational Exposure and Health Data
At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[1] Due to the lack of established limits, a conservative approach to handling is imperative, always aiming to minimize exposure to the lowest achievable levels.
| Parameter | Value | Species |
| Oral LD50 | 1000 mg/kg | Mouse[5] |
| Intraperitoneal LD50 | 180 mg/kg | Mouse[3] |
| Intravenous LD50 | 18.5 mg/kg | Mouse[5] |
Primary Health Hazards:
This compound Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is required to contain and decontaminate the area.
1. Immediate Response:
- Alert personnel in the immediate area and evacuate if necessary.
- If the spill is large or in a poorly ventilated area, contact the institutional safety office.
- Ensure there are no ignition sources in the vicinity.
2. Personal Protective Equipment (PPE):
- Don the appropriate PPE as outlined in the table above, including double gloves, a lab coat, and eye/face protection. For large spills or if dust is present, a respirator is required.
3. Containment:
- For solid spills, gently cover the spill with absorbent material to avoid raising dust.
- For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).
4. Cleanup:
- For Solid Spills: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.
- For Liquid Spills: Use absorbent pads to soak up the spill, working from the outside in. Place all contaminated materials into a labeled, sealed hazardous waste container.
5. Decontamination:
- Clean the spill area thoroughly with a detergent and water solution.
- Wipe the area with a deactivating agent if available and recommended by your institution's safety office.
- Rinse the area with water.
- All cleaning materials must be disposed of as hazardous waste.
6. Post-Cleanup:
- Carefully remove and dispose of all PPE as hazardous waste.
- Wash hands thoroughly with soap and water.
- Document the spill and the cleanup procedure according to institutional policy.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated waste, including unused product, contaminated PPE, and cleaning materials.
- Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
2. Container Labeling:
- The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
- Include the appropriate hazard pictograms (e.g., irritant, harmful).
3. Collection of Waste:
- Solid Waste: Carefully transfer solid waste into the designated container using a spatula or scoop to minimize dust generation.
- Liquid Waste: Collect liquid waste in a compatible, sealed container.
- Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
4. Decontamination of Empty Containers:
- Empty containers that held this compound must be treated as hazardous waste.
- Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
5. Storage and Disposal:
- Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.
- Arrange for waste pickup and disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
